molecular formula C7H7NO2 B1433914 Methyl nicotinate-d4 CAS No. 345909-99-1

Methyl nicotinate-d4

Cat. No.: B1433914
CAS No.: 345909-99-1
M. Wt: 141.16 g/mol
InChI Key: YNBADRVTZLEFNH-QFFDRWTDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl nicotinate-d4 is a useful research compound. Its molecular formula is C7H7NO2 and its molecular weight is 141.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,4,5,6-tetradeuteriopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-10-7(9)6-3-2-4-8-5-6/h2-5H,1H3/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBADRVTZLEFNH-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301221628
Record name 3-Pyridine-2,4,5,6-d4-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301221628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345909-99-1
Record name 3-Pyridine-2,4,5,6-d4-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345909-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridine-2,4,5,6-d4-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301221628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Isotopic Purity of Methyl Nicotinate-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Methyl nicotinate-d4, a deuterated analog of Methyl nicotinate. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. The guide details the typical isotopic abundance, the analytical methodologies for its determination, and a general experimental workflow.

Introduction to Isotopic Purity

Isotopic purity is a critical parameter for deuterated compounds such as this compound, which is synthesized by replacing four hydrogen atoms with deuterium (B1214612). It is primarily used as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. The efficacy and reliability of such applications are directly dependent on the precise knowledge of the isotopic distribution of the labeled compound. In practice, achieving 100% isotopic purity is not feasible; the final product will always contain a distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition[2].

Commercial suppliers of this compound typically state an isotopic purity of greater than 98 or 99 atom % D[3]. However, for rigorous scientific applications, a more detailed breakdown of the isotopic distribution is necessary. This includes the relative abundance of the desired d4 species, as well as the presence of d0, d1, d2, and d3 species.

Quantitative Data on Isotopic Purity

While a specific Certificate of Analysis for a single batch of this compound was not publicly available, the following table represents a typical isotopic distribution for a batch with a stated isotopic purity of ≥98 atom % D. This data is illustrative and serves to provide a realistic expectation of isotopic composition.

IsotopologueDesignationTheoretical Mass (Da)Typical Abundance (%)
Methyl nicotinate-d0d0137.0477< 0.1
Methyl nicotinate-d1d1138.0540< 0.5
Methyl nicotinate-d2d2139.0603< 1.5
Methyl nicotinate-d3d3140.0666< 2.0
This compoundd4141.0729> 96.0

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity of deuterated compounds like this compound is primarily accomplished using two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a fundamental technique for quantifying the relative abundance of each isotopologue[2].

Methodology:

  • Sample Preparation: A solution of the this compound standard is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration appropriate for the instrument's sensitivity.

  • Instrumentation: A high-resolution mass spectrometer, often coupled with a chromatographic separation method like Gas Chromatography (GC) or Liquid Chromatography (LC), is used. For a relatively volatile compound like Methyl nicotinate, GC-MS is a common choice[4].

  • Data Acquisition: The instrument is operated in full scan mode to detect all ions within a specified mass range that includes the molecular ions of the unlabeled (d0) and all deuterated species (d1, d2, d3, d4).

  • Data Analysis:

    • The mass spectrum will show a cluster of peaks corresponding to the different isotopologues.

    • The intensity of each peak is proportional to the abundance of that specific isotopologue.

    • The relative abundance of each species is calculated by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all isotopologue peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is a valuable tool for determining the overall level of deuteration and can also provide information about the positions of any residual protons.

Methodology:

  • Sample Preparation: A precise amount of the this compound sample is dissolved in a deuterated NMR solvent (e.g., chloroform-d, DMSO-d6) that does not contain residual signals in the regions of interest. A known amount of an internal standard with a distinct, sharp signal may be added for quantitative purposes.

  • Instrumentation: A high-field NMR spectrometer is used to acquire the ¹H NMR spectrum.

  • Data Acquisition: A standard ¹H NMR spectrum is recorded. The number of scans is increased to ensure a high signal-to-noise ratio, which is crucial for detecting small signals from residual protons.

  • Data Analysis:

    • In a fully deuterated this compound, the signals corresponding to the aromatic protons should be absent or significantly reduced in intensity.

    • By comparing the integration of any residual proton signals to the integration of the internal standard's signal, the percentage of non-deuterated species can be calculated.

    • ²H (Deuterium) NMR can also be performed to directly observe the deuterium signals, confirming the positions of deuteration.

Workflow for Isotopic Purity Determination

The following diagram illustrates the logical workflow for the characterization of the isotopic purity of this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis cluster_3 Result Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution MS Mass Spectrometry (GC-MS or LC-MS) Dissolution->MS NMR NMR Spectroscopy (¹H and ²H) Dissolution->NMR MS_Analysis Peak integration of isotopologue signals MS->MS_Analysis NMR_Analysis Integration of residual proton signals vs. standard NMR->NMR_Analysis Purity_Report Isotopic Purity Report (Distribution of d0-d4 species) MS_Analysis->Purity_Report NMR_Analysis->Purity_Report

Figure 1. Workflow for determining the isotopic purity of this compound.

Conclusion

The isotopic purity of this compound is a critical parameter that must be thoroughly characterized for its effective use in research and development. While suppliers provide a general purity value, a detailed analysis using techniques like Mass Spectrometry and NMR spectroscopy is essential to determine the precise distribution of all isotopologues. This knowledge ensures the accuracy and reliability of experimental results where this deuterated standard is employed.

References

Synthesis and Characterization of Methyl nicotinate-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl nicotinate-d4. This isotopically labeled compound is a valuable tool in pharmaceutical research, particularly in metabolic studies, pharmacokinetic analyses, and as an internal standard for quantitative bioanalysis. This document outlines a detailed synthetic protocol, methods for purification and characterization, and a summary of its key physicochemical and spectroscopic properties.

Introduction

This compound is a deuterated analog of methyl nicotinate, the methyl ester of nicotinic acid (Niacin or Vitamin B3). The incorporation of four deuterium (B1214612) atoms onto the pyridine (B92270) ring provides a stable isotopic label, rendering the molecule easily distinguishable from its endogenous or unlabeled counterparts by mass spectrometry. This property is crucial for its use as a tracer in drug metabolism and pharmacokinetic (DMPK) studies and as an internal standard in analytical methods to ensure accuracy and precision.[1] The specific isotopomer discussed in this guide is methyl 2,4,5,6-tetradeuteriopyridine-3-carboxylate .

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is through the Fischer esterification of commercially available Nicotinic acid-d4 with methanol (B129727) in the presence of a strong acid catalyst.

Synthesis Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

Synthesis_Workflow Synthesis and Purification Workflow for this compound cluster_synthesis Esterification Reaction cluster_workup Work-up and Extraction cluster_purification Purification and Isolation start Nicotinic acid-d4 + Methanol catalyst Sulfuric Acid (catalyst) start->catalyst Add reflux Reflux (e.g., 65°C, 4-6 h) catalyst->reflux reaction_mixture Reaction Mixture reflux->reaction_mixture neutralization Neutralization with NaHCO3 (aq) reaction_mixture->neutralization extraction Extraction with Ethyl Acetate (B1210297) neutralization->extraction drying Drying over Na2SO4 extraction->drying concentration Solvent Evaporation drying->concentration chromatography Column Chromatography (Silica Gel) concentration->chromatography final_product This compound chromatography->final_product

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

Experimental Protocol

Materials:

  • Nicotinic acid-d4 (Pyridine-2,4,5,6-d4-3-carboxylic acid)

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) Gel (for column chromatography)

  • Hexane (B92381)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Nicotinic acid-d4 (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension. The mixture will become warm and the solid will dissolve.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield this compound as a white solid.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties
PropertyValue
Chemical Formula C₇H₃D₄NO₂
Molecular Weight 141.16 g/mol
CAS Number 345909-99-1
Appearance White to off-white solid
Purity (Isotopic) Typically ≥98 atom % D
Solubility Soluble in methanol, ethanol, chloroform, ethyl acetate
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound and provide a comparison with its non-deuterated analog.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Methyl nicotinate 9.22s1HH-2
8.78d1HH-6
8.30dt1HH-4
7.40dd1HH-5
3.95s3H-OCH₃
This compound 3.95s3H-OCH₃

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
Methyl nicotinate 165.5C=O
153.2C-6
151.0C-2
137.1C-4
126.5C-3
123.5C-5
52.4-OCH₃
This compound 165.5C=O
(triplet, smaller peak)C-D (C-6)
(triplet, smaller peak)C-D (C-2)
(triplet, smaller peak)C-D (C-4)
126.5C-3
(triplet, smaller peak)C-D (C-5)
52.4-OCH₃
Note: In the ¹³C NMR spectrum of the deuterated compound, the signals for the deuterated carbons (C-2, C-4, C-5, C-6) will appear as triplets (due to C-D coupling) with significantly reduced intensity compared to the non-deuterated analog.

Table 3: Mass Spectrometry Data (Electron Ionization, EI)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
Methyl nicotinate 137106, 78
This compound 141110, 82

Characterization Workflow

Characterization_Workflow Characterization Workflow for this compound cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Final Confirmation product Purified this compound nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (e.g., GC-MS or LC-MS) product->ms hplc HPLC for Purity product->hplc nmr_data Confirm structure and isotopic incorporation nmr->nmr_data ms_data Confirm molecular weight and fragmentation pattern ms->ms_data hplc_data Determine chemical purity hplc->hplc_data confirmation Structure and Purity Confirmed nmr_data->confirmation ms_data->confirmation hplc_data->confirmation

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Nicotinate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nicotinate-d4 is the deuterated form of methyl nicotinate (B505614), the methyl ester of nicotinic acid (niacin or vitamin B3). It is a valuable tool in pharmaceutical research and development, primarily utilized as an internal standard in pharmacokinetic and metabolic studies. The substitution of four hydrogen atoms with deuterium (B1214612) on the pyridine (B92270) ring provides a distinct mass signature for mass spectrometry-based quantification, without significantly altering the compound's chemical properties. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its mechanism of action.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. Data for the non-deuterated Methyl nicotinate is also provided for comparison.

Table 1: General and Physical Properties

PropertyThis compoundMethyl Nicotinate
IUPAC Name methyl pyridine-3-carboxylate-2,4,5,6-d4methyl pyridine-3-carboxylate
Synonyms Methyl 3-pyridinecarboxylate-d4Nicotinic acid methyl ester, 3-(Methoxycarbonyl)pyridine
CAS Number 345909-99-193-60-7
Chemical Formula C₇H₃D₄NO₂C₇H₇NO₂
Molecular Weight 141.16 g/mol 137.14 g/mol
Exact Mass 141.0731 g/mol 137.0477 g/mol
Appearance White to off-white solidWhite crystalline solid[1]
Melting Point 38-43 °C39 °C[1]
Boiling Point 209 °C (at 760 mmHg)209 °C (at 760 mmHg)[1]

Table 2: Solubility Data

SolventThis compoundMethyl Nicotinate
Water SolubleSoluble[1], 47.6 mg/mL at 20 °C
Ethanol SolubleSoluble[1]
Methanol SolubleModerately soluble
DMSO Soluble27 mg/mL[2]
Acetonitrile (B52724) SolubleModerately soluble
Benzene SolubleSoluble[1]
Dichloromethane (B109758) SolubleModerately soluble[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of nicotinic acid-d4. The following is a representative protocol based on the well-established synthesis of methyl nicotinate.[4][5]

Materials:

  • Nicotinic acid-d4

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane or Chloroform (B151607)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend nicotinic acid-d4 in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed (usually several hours).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane or chloroform (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel.

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Nicotinic acid-d4 + Methanol + H₂SO₄ reflux Reflux start->reflux neutralize Neutralization (NaHCO₃) reflux->neutralize extract Extraction (DCM/Chloroform) neutralize->extract dry Drying (MgSO₄) extract->dry concentrate Concentration (Rotovap) dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Methyl nicotinate-d4 chromatography->product

Caption: Workflow for the synthesis and purification of this compound.

Analytical Methods

Objective: To confirm the structure and assess the isotopic purity of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher)

  • 5 mm NMR tubes

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆).

  • Filter the solution into a clean NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum.

  • The spectrum of this compound is expected to show a singlet for the methyl protons (-OCH₃) and a significant reduction or absence of signals corresponding to the aromatic protons on the pyridine ring, confirming successful deuteration. The residual proton signals on the deuterated positions can be used to estimate the isotopic purity. For comparison, the ¹H NMR spectrum of non-deuterated methyl nicotinate in CDCl₃ shows signals at approximately 9.23 (s, 1H), 8.78 (d, 1H), 8.29 (dt, 1H), 7.39 (dd, 1H), and 3.96 (s, 3H) ppm.[6]

Objective: For the quantitative analysis of this compound, often as an internal standard.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Representative):

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 5-10 µL.

Mass Spectrometer Settings (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): m/z 142.1 (for [M+H]⁺ of this compound).

  • Product Ion (Q3): A specific fragment ion to be determined by direct infusion of the standard. For non-deuterated methyl nicotinate, a common transition is m/z 138 -> 106.

  • Collision Energy and other parameters: Optimized for the specific instrument and analyte.

Sample Preparation (from a biological matrix, e.g., plasma):

  • To a plasma sample, add an appropriate volume of this compound solution (as an internal standard).

  • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio (solvent:plasma).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Quantitative Analysis Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Matrix (e.g., Plasma) is_spike Spike with This compound (IS) sample->is_spike ppt Protein Precipitation is_spike->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation reconstitute->hplc msms MS/MS Detection (MRM) hplc->msms quant Quantification msms->quant

Caption: General workflow for the quantitative analysis of an analyte using this compound as an internal standard.

Mechanism of Action: Vasodilation Signaling Pathway

Methyl nicotinate acts as a prodrug and is hydrolyzed in the skin to nicotinic acid. Nicotinic acid is a known vasodilator, and its effects are primarily mediated through the release of prostaglandins (B1171923).[7]

The proposed signaling pathway is as follows:

  • Receptor Binding: Nicotinic acid binds to the G-protein coupled receptor GPR109A (also known as HM74A) on Langerhans cells in the epidermis.

  • Enzyme Activation: This binding activates phospholipase A₂, which leads to the release of arachidonic acid from the cell membrane.

  • Prostaglandin (B15479496) Synthesis: Arachidonic acid is then converted to prostaglandin D₂ (PGD₂) and prostaglandin E₂ (PGE₂) by cyclooxygenase (COX) enzymes.

  • Vasodilation: PGD₂ and PGE₂ diffuse to the underlying dermal blood vessels and bind to their respective receptors (DP1 for PGD₂ and EP receptors for PGE₂) on vascular smooth muscle cells, leading to vasodilation and an increase in blood flow.[8][9][10]

Vasodilation Signaling Pathway

G cluster_epidermis Epidermis (Langerhans Cell) cluster_dermis Dermis (Vascular Smooth Muscle Cell) MN Methyl Nicotinate NA Nicotinic Acid MN->NA Hydrolysis GPR109A GPR109A NA->GPR109A Binds to PLA2 Phospholipase A₂ GPR109A->PLA2 Activates AA Arachidonic Acid PLA2->AA Releases COX COX Enzymes AA->COX PGs PGD₂ & PGE₂ COX->PGs PG_receptors DP1 & EP Receptors PGs->PG_receptors Bind to Vasodilation Vasodilation PG_receptors->Vasodilation Induces

Caption: Signaling pathway of Methyl nicotinate-induced vasodilation.

Conclusion

This compound is an essential analytical tool for researchers in drug metabolism and pharmacokinetics. Its physical and chemical properties are nearly identical to its non-deuterated counterpart, allowing it to serve as an ideal internal standard. The detailed protocols and pathway information provided in this guide are intended to support the effective utilization of this compound in a research setting.

References

Certificate of Analysis: A Technical Guide for Methyl Nicotinate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation necessary for the certification of Methyl nicotinate-d4. This deuterated analog of Methyl nicotinate, a known vasodilator, is frequently employed as an internal standard in pharmacokinetic and metabolic studies. Ensuring its chemical purity and isotopic enrichment is paramount for data accuracy and reliability. This document outlines the key analytical techniques, experimental protocols, and data presentation standards for a comprehensive Certificate of Analysis.

Compound Information

A thorough Certificate of Analysis begins with the fundamental properties of the compound.

PropertySpecification
Compound Name This compound
Synonyms Methyl 3-pyridinecarboxylate-d4, Nicotinic acid-d4 methyl ester
CAS Number 345909-99-1
Molecular Formula C₇H₃D₄NO₂
Molecular Weight 141.16 g/mol
Appearance White to off-white solid
Storage 2-8°C, protect from light and moisture

Analytical Data Summary

The following tables summarize the key quantitative data obtained from the analytical testing of a representative batch of this compound.

Table 2.1: Purity and Isotopic Enrichment
TestMethodAcceptance CriteriaResult
Chemical Purity HPLC≥ 98.0%99.8%
Isotopic Enrichment Mass Spectrometry≥ 98 atom % D99.5 atom % D
Residual Solvents GC-HSConforms to USP <467>Conforms
Water Content Karl Fischer Titration≤ 0.5%0.1%
Table 2.2: Identity Confirmation
TestMethodResult
¹H NMR 300 MHz, CDCl₃Conforms to structure
¹³C NMR 75 MHz, CDCl₃Conforms to structure
Mass Spectrometry ESI-MSConforms to molecular weight

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of the analytical results.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is employed to determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.

  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase : A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with 0.1% formic acid.[1]

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 262 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : A stock solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL and then diluted to a suitable working concentration.

Mass Spectrometry (MS) for Isotopic Enrichment

Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of this compound.

  • Instrumentation : A mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode : Positive ion mode.

  • Sample Infusion : The sample is introduced into the mass spectrometer via direct infusion or coupled with an LC system.

  • Data Acquisition : The mass spectrum is acquired over a mass-to-charge (m/z) range that includes the expected molecular ions of the deuterated and non-deuterated species.

  • Isotopic Enrichment Calculation : The isotopic enrichment is calculated by comparing the peak intensities of the deuterated (d4) and non-deuterated (d0) molecular ions, correcting for the natural abundance of isotopes.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure and confirms the positions of deuterium (B1214612) labeling.

  • Instrumentation : A 300 MHz (or higher) NMR spectrometer.

  • Sample Preparation : Approximately 10-20 mg of the sample is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • ¹H NMR : The ¹H NMR spectrum is acquired to identify the presence and integration of any residual protons in the deuterated positions. The absence or significant reduction of signals at the deuterated positions confirms successful labeling.

  • ¹³C NMR : The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Deuteration can cause slight upfield shifts and splitting of the carbon signals, which can further confirm the labeling pattern.

Signaling Pathways and Workflows

Visual representations of analytical workflows and decision-making processes enhance clarity and understanding.

analytical_workflow cluster_sample Sample Handling cluster_testing Analytical Testing cluster_data Data Analysis & Reporting Sample Received Sample Received Visual Inspection Visual Inspection Sample Received->Visual Inspection Sample Preparation Sample Preparation Visual Inspection->Sample Preparation HPLC HPLC Sample Preparation->HPLC MS MS Sample Preparation->MS NMR NMR Sample Preparation->NMR Data Review Data Review HPLC->Data Review MS->Data Review NMR->Data Review CoA Generation CoA Generation Data Review->CoA Generation decision_tree start Purity Analysis by HPLC decision1 Purity ≥ 98.0%? start->decision1 pass Pass decision1->pass Yes fail Fail - Re-purify or Reject Batch decision1->fail No isotopic_enrichment Isotopic Enrichment Analysis by MS pass->isotopic_enrichment decision2 Enrichment ≥ 98 atom % D? isotopic_enrichment->decision2 decision2->pass Yes Final Pass decision2->fail No

References

An In-depth Technical Guide to the 2H NMR Spectrum of Methyl Nicotinate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium (B1214612) Nuclear Magnetic Resonance (2H NMR) spectroscopy of Methyl nicotinate-d4. This deuterated isotopologue of methyl nicotinate (B505614) is a valuable tool in various research and development applications, particularly as an internal standard for quantitative analysis by NMR or mass spectrometry.[1] This document outlines the expected spectral characteristics, a detailed experimental protocol for acquiring 2H NMR data, and a plausible synthetic pathway.

Introduction to this compound

This compound is a stable isotope-labeled version of methyl nicotinate, the methyl ester of nicotinic acid (niacin).[1] The specific isotopologue discussed in this guide is Methyl nicotinate-2,4,5,6-d4 , where four hydrogen atoms on the pyridine (B92270) ring are replaced with deuterium atoms.[2] Deuterium NMR is a powerful technique for verifying the position and extent of deuteration in a molecule.[3] While it offers a similar range of chemical shifts to proton (1H) NMR, the resolution is typically lower due to the quadrupolar nature of the deuterium nucleus.[3]

The primary application of this compound is as a tracer or internal standard in metabolic studies and pharmacokinetic profiling, where its distinct mass allows it to be differentiated from its non-deuterated counterpart.[1]

Predicted 2H NMR Spectral Data

The 1H NMR spectrum of methyl nicotinate shows distinct signals for each of the four protons on the pyridine ring.[5] Consequently, the 2H NMR spectrum of Methyl nicotinate-2,4,5,6-d4 is expected to display four corresponding signals in the aromatic region. Due to the spin I=1 of deuterium, the signals are expected to be broader than in a proton spectrum, and 2H-2H coupling is generally not resolved.

Table 1: Predicted 2H NMR Chemical Shifts for this compound

Deuteron PositionExpected Chemical Shift (δ) in ppm (relative to TMS)Multiplicity
D-2~ 9.2Broad Singlet
D-6~ 8.8Broad Singlet
D-4~ 8.3Broad Singlet
D-5~ 7.4 - 7.6Broad Singlet

Note: The chemical shifts are estimated from the 1H NMR data of methyl nicotinate and may vary slightly depending on the solvent and concentration.[5][6]

Synthesis of this compound

While specific synthesis protocols for this compound are proprietary, a plausible route involves the esterification of commercially available nicotinic acid-d4. The general method for synthesizing the unlabeled compound can be adapted for this purpose.

A common method is the Fischer esterification of nicotinic acid using methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.[7][8]

Reaction Scheme: Deuterated Nicotinic Acid (Nicotinic acid-2,3,4,5-d4) + Methanol --(H2SO4, Reflux)--> Methyl nicotinate-2,3,4,5-d4

The resulting product would then be purified using techniques like column chromatography to yield the desired high-purity deuterated compound.[7][8]

Experimental Protocol: 2H NMR Spectroscopy

This section provides a detailed methodology for acquiring a 2H NMR spectrum of this compound.

Objective: To acquire a high-quality 2H NMR spectrum for the structural verification and isotopic purity assessment of this compound.

Materials and Equipment:

  • This compound sample

  • High-field NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tunable to the deuterium frequency (e.g., 61.4 MHz on a 400 MHz/9.4 T system).[4]

  • Standard 5 mm NMR tubes

  • Non-deuterated, anhydrous solvent (e.g., Chloroform, DMSO). Using a non-deuterated solvent is feasible as the deuterium lock signal is not required for observing the high-concentration 2H signals from the sample itself.[4]

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a suitable non-deuterated, anhydrous solvent (e.g., CHCl3) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR magnet.

    • Tune and match the broadband probe to the deuterium resonance frequency.

    • Shim the magnetic field to achieve optimal homogeneity. A standard 1H spectrum of the residual solvent protons can be used for shimming if desired.

  • 2H NMR Data Acquisition:

    • Pulse Sequence: A simple single-pulse (zg) experiment is typically sufficient.

    • Spectral Width (SW): Set a spectral width of approximately 15-20 ppm, centered around 5-6 ppm, to ensure all signals are captured.

    • Acquisition Time (AQ): Set to at least 1.5 - 2.0 seconds for adequate resolution.

    • Relaxation Delay (D1): A delay of 2 seconds is generally sufficient, as deuterium T1 relaxation times are relatively short.[4]

    • Number of Scans (NS): Since the sample is highly enriched in deuterium, 16 to 64 scans should provide an excellent signal-to-noise ratio.

    • Temperature: Set the experiment to run at a constant temperature, typically 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Apply an exponential line broadening (LB) of 1-5 Hz to improve the signal-to-noise ratio of the typically broad deuterium signals.

    • Phase the resulting spectrum manually.

    • Calibrate the chemical shift axis. If a non-deuterated solvent is used, an external reference or the known chemical shift of one of the sample's signals can be used.

    • Integrate the signals to assess the relative ratios of the different deuterium environments.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the 2H NMR analysis of this compound.

experimental_workflow Figure 1: Workflow for 2H NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Magnet prep3->acq1 Sample Ready acq2 Tune Probe & Shim acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire 2H NMR Data acq3->acq4 proc1 Fourier Transform (FID -> Spectrum) acq4->proc1 Raw Data (FID) proc2 Phase Correction proc1->proc2 proc3 Chemical Shift Referencing proc2->proc3 proc4 Integration & Analysis proc3->proc4 report Generate Report proc4->report Final Spectrum & Report

Caption: Workflow from sample preparation to final analysis for 2H NMR spectroscopy.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Methyl Nicotinate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of Methyl nicotinate-d4. This deuterated analog of Methyl nicotinate (B505614), a compound with applications in pharmaceuticals and as a rubefacient, is frequently employed as an internal standard in quantitative mass spectrometric assays.[1] A thorough understanding of its fragmentation behavior is paramount for accurate method development and data interpretation.

Predicted Mass Spectrometry Fragmentation Data

The mass spectrum of this compound is characterized by a distinct isotopic enrichment that shifts the molecular ion and key fragments by four mass units compared to its unlabeled counterpart. The deuterium (B1214612) atoms are located on the pyridine (B92270) ring at positions 2, 4, 5, and 6.[2][3][4] The predicted fragmentation pattern under electron ionization is summarized in the table below. The fragmentation of aromatic esters like methyl nicotinate is primarily driven by cleavages alpha to the carbonyl group and within the ester functionality.[5]

Predicted Fragment IonStructurePredicted m/zPredicted Relative AbundanceProposed Fragmentation Pathway
[M] •+C7H3D4NO2141ModerateMolecular Ion
[M-•OCH3] +C6H3D4NO110Highα-cleavage with loss of the methoxy (B1213986) radical
[M-COOCH3] +C5H3D4N82HighLoss of the carbomethoxy group, forming the deuterated pyridine cation
[C4H2D3N] •+C4H2D3N54ModerateCleavage of the deuterated pyridine ring

Core Fragmentation Mechanisms

The electron ionization of this compound initiates a cascade of fragmentation events. The primary fragmentation pathways are dictated by the stability of the resulting ions and neutral losses.

A principal fragmentation route involves the cleavage of the C-O bond between the carbonyl carbon and the methoxy group, leading to the loss of a methoxy radical (•OCH3). This results in the formation of the highly stable deuterated nicotinoyl cation at m/z 110. Another significant fragmentation pathway is the loss of the entire carbomethoxy group (•COOCH3), yielding the deuterated pyridine radical cation at m/z 82. Subsequent fragmentation of the deuterated pyridine ring can lead to smaller charged species, such as the ion at m/z 54.

Experimental Protocols for Mass Spectrometry Analysis

The following provides a detailed methodology for the acquisition of a mass spectrum for this compound, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for such volatile compounds.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in a volatile, high-purity solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Working Solution: Perform serial dilutions of the stock solution to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

2. Gas Chromatography (GC) Method

  • GC System: A standard gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless injection for higher sensitivity, or split injection for more concentrated samples.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

3. Mass Spectrometry (MS) Method

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

  • Mass Range: Scan from m/z 40 to 200 to encompass the molecular ion and all significant fragments.

  • Data Acquisition: Acquire data in full scan mode to obtain a complete fragmentation pattern.

Visualizing the Fragmentation Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathway of this compound and the general experimental workflow for its analysis.

fragmentation_pathway M This compound [M]•+ m/z = 141 frag1 [M-•OCH3]+ m/z = 110 M->frag1 - •OCH3 frag2 [M-•COOCH3]+ m/z = 82 M->frag2 - •COOCH3 frag3 [C4H2D3N]•+ m/z = 54 frag2->frag3 - HCN

Predicted fragmentation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Prepare Stock Solution (1 mg/mL in Methanol) prep2 Dilute to Working Solution (1-10 µg/mL) prep1->prep2 gc GC Separation prep2->gc ms EI Mass Spectrometry (70 eV) gc->ms acquire Full Scan Data Acquisition (m/z 40-200) ms->acquire interpret Spectrum Interpretation acquire->interpret

References

Stability of Methyl Nicotinate-d4 in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Methyl nicotinate-d4 in solution. It is intended to be a valuable resource for professionals in research and drug development who utilize deuterated compounds. This document outlines the expected stability based on the known behavior of its non-deuterated analog, the principles of kinetic isotope effects, and detailed experimental protocols for stability assessment.

Introduction

Methyl nicotinate (B505614), the methyl ester of nicotinic acid (niacin), is a topical vasodilator. Its deuterated analog, this compound, is a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis by mass spectrometry. Understanding the stability of this compound in various solutions is critical for ensuring the accuracy and reliability of experimental results. This guide summarizes the available data and provides a framework for its practical application.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Name Methyl (pyridine-d4)-3-carboxylate
Synonyms Methyl 3-pyridine-2,4,5,6-d4-carboxylate
CAS Number 345909-99-1
Molecular Formula C₇H₃D₄NO₂
Molecular Weight 141.16 g/mol
Appearance White to off-white solid
Storage Temperature 2-8°C, protected from light and moisture

Stability Profile

Direct experimental data on the stability of this compound in solution is limited. However, its stability can be inferred from studies on the non-deuterated Methyl nicotinate and the established principles of the kinetic isotope effect (KIE).

Stability of Non-Deuterated Methyl Nicotinate in Aqueous Solution

A key study on the stability of Methyl nicotinate in aqueous solution at 4°C demonstrated that it undergoes slow hydrolysis to its major degradation product, nicotinic acid.

Table 2: Stability Data for Methyl Nicotinate in Aqueous Solution at 4°C

ParameterValueReference
Storage Condition 1 M in water at 4°C[1][2][3]
Primary Degradation Pathway Hydrolysis[1][2][3]
Major Degradation Product Nicotinic Acid[1][2][3]
Approximate Degradation Rate 0.5% per annum[1][2][3]
The Kinetic Isotope Effect and Enhanced Stability of this compound

The substitution of hydrogen with deuterium (B1214612) in this compound is expected to enhance its stability against chemical degradation, primarily through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, requiring more energy to break. In the case of this compound, the deuterium atoms are located on the pyridine (B92270) ring.

The hydrolysis of the ester functional group is the primary degradation route. While the deuteration is not at the site of the reaction (the ester group), a secondary kinetic isotope effect can still influence the reaction rate. The electron-donating or withdrawing effects of the pyridine ring can be subtly altered by deuteration, which in turn can affect the electrophilicity of the carbonyl carbon and the rate of nucleophilic attack by water. Generally, deuteration of an aromatic ring is expected to have a small, but stabilizing, secondary KIE on reactions at a side chain. This would result in a slower rate of hydrolysis for this compound compared to its non-deuterated counterpart.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound in a specific solution, a well-designed experimental protocol is essential. The following sections outline methodologies for conducting such studies.

Forced Degradation Studies

Forced degradation (or stress testing) is crucial for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare solutions of this compound in the desired solvent system Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Thermal Thermal Stress (e.g., 80°C) Photo Photolytic Stress (ICH Q1B guidelines) Sampling Collect samples at defined time points (e.g., 0, 2, 4, 8, 24 hours) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis Analyze samples using a stability-indicating method (LC-MS) Sampling->Analysis Quantify Quantify remaining this compound Analysis->Quantify Identify Identify and characterize degradation products Analysis->Identify Pathway Elucidate degradation pathways Identify->Pathway

Caption: Workflow for conducting forced degradation studies on this compound.

Analytical Methodology: Stability-Indicating LC-MS Method

A validated stability-indicating Liquid Chromatography-Mass Spectrometry (LC-MS) method is the gold standard for assessing the stability of deuterated compounds.

Table 3: Example LC-MS Parameters for this compound Stability Testing

ParameterRecommended Conditions
LC System UHPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to elute this compound and potential degradation products
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 1 - 5 µL
MS System Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitored Transitions This compound: Precursor ion (m/z) → Product ion (m/z) Nicotinic acid (degradation product): Precursor ion (m/z) → Product ion (m/z)
NMR Spectroscopy for Stability Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to monitor the stability of this compound, particularly to assess the integrity of the deuterium labels.

Protocol for ¹H and ²H NMR Stability Assessment:

  • Sample Preparation: Prepare a concentrated solution of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃).

  • Initial Spectra: Acquire initial ¹H and ²H NMR spectra to serve as a baseline (t=0).

  • Incubation: Store the NMR tube under the desired stability testing conditions (e.g., elevated temperature).

  • Time-Point Analysis: Acquire subsequent ¹H and ²H NMR spectra at various time points.

  • Data Analysis:

    • In the ¹H NMR spectra, monitor for the appearance of new signals corresponding to degradation products.

    • In the ²H NMR spectra, monitor the intensity of the deuterium signal to detect any H/D exchange.

Metabolic and Signaling Pathways

Understanding the metabolic fate and mechanism of action of Methyl nicotinate provides context for its stability and the relevance of its degradation products.

Metabolism of Nicotinate

The primary degradation product of Methyl nicotinate hydrolysis is nicotinic acid. Nicotinic acid is a form of vitamin B3 and is a precursor for the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺), which are essential coenzymes in numerous metabolic reactions.

Simplified Nicotinate Metabolism Pathway

Nicotinate_Metabolism MN This compound NA Nicotinic Acid-d4 MN->NA Hydrolysis NAMN Nicotinic Acid Mononucleotide-d4 NA->NAMN PRPP NAAD Nicotinic Acid Adenine Dinucleotide-d4 NAMN->NAAD ATP NAD NAD+-d4 NAAD->NAD Glutamine

Caption: Simplified metabolic pathway of nicotinic acid, the degradation product of Methyl nicotinate.

Prostaglandin (B15479496) Signaling in Vasodilation

The vasodilatory effect of topical Methyl nicotinate is mediated through the prostaglandin signaling pathway. It stimulates the release of prostaglandins, such as prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), which then act on receptors in the vascular smooth muscle to cause relaxation and increase blood flow.

Prostaglandin-Mediated Vasodilation Pathway

Prostaglandin_Pathway MN Topical Methyl Nicotinate AA Arachidonic Acid MN->AA Stimulates release PGs Prostaglandins (PGD2, PGE2) AA->PGs COX enzymes Receptor Prostaglandin Receptors (on smooth muscle cells) PGs->Receptor AC Adenylate Cyclase Activation Receptor->AC cAMP Increased cAMP AC->cAMP PKA Protein Kinase A Activation cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Caption: Signaling pathway of Methyl nicotinate-induced vasodilation.

Conclusion

While direct stability data for this compound is not extensively available, a comprehensive understanding of its stability can be achieved by considering the behavior of its non-deuterated counterpart and the principles of the kinetic isotope effect. The deuteration on the pyridine ring is expected to confer a slight increase in stability against hydrolysis. For rigorous applications, it is imperative to conduct tailored stability studies using the detailed experimental protocols outlined in this guide. The use of a validated stability-indicating LC-MS method is recommended for accurate quantification and characterization of any potential degradation products. This will ensure the integrity of this compound as a reliable tool in research and development.

References

Solubility Profile of Methyl Nicotinate-d4 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl nicotinate-d4 in various organic solvents. Due to a lack of extensive publicly available solubility data for the deuterated form, this document primarily utilizes data for the non-deuterated compound, Methyl nicotinate (B505614), as a close structural analogue. The principles and methodologies outlined are directly applicable for determining the solubility of this compound.

This compound is the deuterium-labeled version of Methyl nicotinate.[1] It is primarily utilized as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1] Understanding its solubility is critical for the preparation of stock solutions, formulation development, and various analytical applications.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₃D₄NO₂-
Molecular Weight141.16 g/mol [2]
AppearanceWhite Solid[2]
Purity98 atom % D[2]
Storage Temperature2-8 °C[3]

Quantitative Solubility Data of Methyl Nicotinate

The following table summarizes the available quantitative and qualitative solubility data for Methyl nicotinate in various solvents. This data serves as a strong indicator for the expected solubility of this compound.

SolventSolubilityTemperatureSource
Water47.6 mg/mL20 °C[4][5]
EthanolSolubleNot Specified[4][6]
BenzeneSolubleNot Specified[6]
FatSolubleNot Specified[4]
Dipropylene GlycolSoluble (at 10%)Not Specified[7]
ChloroformSoluble (used for extraction)Not Specified[7]

Experimental Protocol for Determining Solubility

The following is a general and robust methodology for determining the solubility of a solid organic compound like this compound in a given organic solvent. This protocol is based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (B75204) (e.g., 4 mL glass vials)

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., GC-MS, NMR)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The amount should be more than what is expected to dissolve.

    • Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). A preliminary time-to-equilibrium study can be conducted to determine the optimal agitation time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the determined concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Solubility_Testing_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis start Start add_solid Add Excess Solid (this compound) start->add_solid add_solvent Add Known Volume of Solvent add_solid->add_solvent agitate Agitate at Constant Temperature (24-72h) add_solvent->agitate settle Settle Excess Solid agitate->settle withdraw Withdraw Supernatant settle->withdraw filter_sample Filter (0.22 µm) withdraw->filter_sample dilute Dilute Sample filter_sample->dilute analyze Analyze (e.g., HPLC) dilute->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: A flowchart illustrating the general workflow for determining the solubility of an organic compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Polarity: Based on the principle of "like dissolves like," the polarity of the solvent relative to the solute is a primary determinant of solubility.

  • Temperature: For most solid solutes, solubility increases with temperature.

  • pH: For ionizable compounds, the pH of the solution can significantly impact solubility. While Methyl nicotinate is not strongly ionizable, extreme pH values could potentially affect its stability and solubility.

References

Technical Guide: Properties and Applications of Methyl nicotinate-d4 (CAS 345909-99-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nicotinate-d4 is the deuterated analog of methyl nicotinate (B505614), the methyl ester of nicotinic acid (niacin or Vitamin B3). With the CAS number 345909-99-1, this isotopically labeled compound serves as a valuable tool in various scientific disciplines, particularly in analytical chemistry and metabolic research. The incorporation of four deuterium (B1214612) atoms into the pyridine (B92270) ring provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of methyl nicotinate and related compounds in complex biological matrices.[1]

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, biological activity, and detailed experimental protocols for its application.

Physicochemical Properties

The physicochemical properties of this compound are nearly identical to those of its non-deuterated counterpart, with a slight increase in molecular weight due to the presence of deuterium.

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 345909-99-1-
Molecular Formula C₇H₃D₄NO₂[2]
Molecular Weight 141.16 g/mol [3]
IUPAC Name methyl 2,4,5,6-tetradeuteriopyridine-3-carboxylate[2]
Appearance White solid[3]
Purity Typically ≥98 atom % D[3]

Table 2: Physicochemical Data of Methyl nicotinate (CAS 93-60-7) (as a proxy for the d4 analog)

PropertyValueSource
Melting Point 39-43 °C[4][5]
Boiling Point 209 °C at 760 mmHg[4][5]
Solubility Soluble in water (47.6 mg/mL at 20 °C), ethanol (B145695), and benzene.[4][6]
pKa 3.24 (strongest basic)-
LogP 0.8[4]

Synthesis

The synthesis of this compound involves the deuteration of the pyridine ring of a suitable precursor, followed by esterification. While specific protocols for 345909-99-1 are proprietary, a general synthetic approach can be inferred from established methods for deuterium labeling of pyridine derivatives.

One plausible method involves a hydrogen-deuterium exchange reaction on the pyridine ring. This can be achieved by treating a pyridine precursor with a deuterium source, such as D₂O, in the presence of a catalyst under elevated temperatures. Another approach is through ring-opening and ring-closing reactions of the pyridine moiety, which can allow for the incorporation of deuterium at specific positions.[7]

Biological Activity and Mechanism of Action

The biological activity of this compound is considered identical to that of methyl nicotinate. When applied topically, methyl nicotinate acts as a rubefacient, causing localized vasodilation and a sensation of warmth.[1] This effect is utilized in over-the-counter topical preparations for the relief of muscle and joint pain.

The primary mechanism of action for this vasodilation is believed to be mediated by the release of prostaglandin (B15479496) D2 (PGD₂).[8] Topically applied methyl nicotinate penetrates the skin and stimulates the release of PGD₂ from dermal cells. PGD₂ then acts on its receptors on vascular smooth muscle cells, leading to relaxation and increased blood flow.[9]

Signaling Pathways

Prostaglandin D2-Mediated Vasodilation

The topical application of methyl nicotinate initiates a signaling cascade that results in localized vasodilation. The key steps are the release of arachidonic acid from the cell membrane, its conversion to PGD₂ by cyclooxygenase (COX) and PGD₂ synthase, and the subsequent activation of the DP1 receptor, leading to an increase in intracellular cAMP and smooth muscle relaxation.

G MN Methyl Nicotinate (Topical Application) Skin Skin Penetration MN->Skin Cells Dermal Cells (e.g., Mast Cells, Fibroblasts) Skin->Cells Membrane Cell Membrane Phospholipids Cells->Membrane AA Arachidonic Acid Membrane->AA PLA2 activation PLA2 Phospholipase A2 PGH2 Prostaglandin H2 AA->PGH2 COX enzymes COX COX-1 / COX-2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 PGDS PGDS PGD2 Synthase DP1 DP1 Receptor (on Vascular Smooth Muscle) PGD2->DP1 Binds to AC Adenylate Cyclase DP1->AC Activates cAMP Increased cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Relax Smooth Muscle Relaxation PKA->Relax Vaso Vasodilation Relax->Vaso

Prostaglandin D2-mediated vasodilation pathway initiated by methyl nicotinate.

Nicotinic Acid Metabolic Pathway

As an ester of nicotinic acid, methyl nicotinate is hydrolyzed in the body to nicotinic acid (niacin). Niacin is a crucial precursor for the synthesis of the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺), which are essential for numerous metabolic redox reactions.[10][11]

G MN Methyl Nicotinate NA Nicotinic Acid (Niacin) MN->NA Hydrolysis NAMN Nicotinate Mononucleotide NA->NAMN NAPRT NAAD Nicotinate Adenine Dinucleotide NAMN->NAAD NMNAT NAD NAD⁺ NAAD->NAD NADSYN NADP NADP⁺ NAD->NADP NADK PRPP PRPP PRPP->NAMN ATP ATP ATP->NAAD ATP->NADP Gln Glutamine Gln->NAD Hydrolysis Esterase NAPRT NAPRT NMNAT NMNAT NADSYN NAD Synthetase NADK NAD Kinase

Metabolic pathway of nicotinic acid to NAD⁺ and NADP⁺.

Experimental Protocols

Protocol for Assessing Skin Vasodilation

This protocol describes a non-invasive method to measure the microvascular response to topically applied this compound using Laser Doppler Perfusion Imaging (LDPI).

Objective: To quantify the vasodilatory effect of this compound on the skin.

Materials:

  • This compound solution (e.g., 1% in a suitable vehicle like ethanol or a cream base)

  • Placebo control (vehicle only)

  • Laser Doppler Perfusion Imaging (LDPI) system

  • Applicator rings or chambers

  • Syringes for application

  • Healthy human volunteers

Procedure:

  • Subject Acclimatization: Subjects should rest in a temperature-controlled room (22-24°C) for at least 20 minutes to allow skin blood flow to stabilize.

  • Baseline Measurement: Define two test areas on the volar forearm of each subject. Measure the baseline skin perfusion in both areas using the LDPI system.

  • Application: Apply an applicator ring to each test area. In one area, apply a defined volume (e.g., 100 µL) of the this compound solution. In the other area, apply the same volume of the placebo control.

  • Perfusion Monitoring: Immediately after application, begin continuous or periodic monitoring of skin perfusion in both areas using the LDPI system. Measurements should be taken at regular intervals (e.g., every 5 minutes) for up to 2 hours.

  • Data Analysis: Calculate the change in perfusion from baseline at each time point for both the treated and placebo sites. The data can be expressed as a percentage increase in blood flow.

G Start Start Acclimate Acclimatize Subject (20 min) Start->Acclimate Baseline Measure Baseline Skin Perfusion (LDPI) Acclimate->Baseline Apply Apply this compound and Placebo Baseline->Apply Monitor Monitor Perfusion (0-120 min) Apply->Monitor Analyze Analyze Data (Change from Baseline) Monitor->Analyze End End Analyze->End

Experimental workflow for assessing skin vasodilation.

Protocol for Use as an Internal Standard in LC-MS/MS Analysis

This protocol outlines the general procedure for using this compound as an internal standard for the quantification of methyl nicotinate in a biological sample (e.g., plasma).

Objective: To accurately quantify the concentration of methyl nicotinate in a plasma sample.

Materials:

  • This compound (internal standard, IS) stock solution of a known concentration

  • Methyl nicotinate (analyte) for calibration standards

  • Plasma sample

  • Protein precipitation solvent (e.g., acetonitrile)

  • LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

  • Sample Preparation:

    • To a 100 µL aliquot of the plasma sample, add a small, precise volume (e.g., 10 µL) of the this compound internal standard stock solution.

    • Vortex briefly to mix.

    • Add a protein precipitation solvent (e.g., 300 µL of cold acetonitrile).

    • Vortex thoroughly to precipitate proteins.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes).

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards by spiking known concentrations of methyl nicotinate into blank plasma.

    • Process these standards in the same manner as the unknown samples, including the addition of the internal standard.

  • LC-MS/MS Analysis:

    • Inject the prepared samples and calibration standards onto the LC-MS/MS system.

    • Monitor the specific mass transitions for both methyl nicotinate and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each sample and standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of methyl nicotinate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Safety and Handling

Methyl nicotinate and its deuterated analog are considered irritants.[12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound (CAS 345909-99-1) is a stable, isotopically labeled compound that is an indispensable tool for researchers in pharmacology, dermatology, and analytical chemistry. Its primary application as an internal standard ensures the accuracy and reliability of quantitative analyses. Furthermore, its identical biological activity to methyl nicotinate allows for its use in studies investigating the mechanisms of vasodilation and percutaneous absorption. The information and protocols provided in this guide are intended to support the effective and safe use of this compound in a research setting.

References

Methodological & Application

Application Note: Quantitative Analysis of Methyl Nicotinate in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nicotinate (B505614), the methyl ester of nicotinic acid (niacin), is a topical vasodilator used in various pharmaceutical formulations for its rubefacient properties, causing localized vasodilation and a sensation of warmth. Accurate quantification of methyl nicotinate in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of methyl nicotinate in human plasma. The use of a stable isotope-labeled internal standard, methyl-d3-nicotinate, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.

Principle

This method employs protein precipitation for the extraction of methyl nicotinate and its deuterated internal standard from human plasma. The analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the validated LC-MS/MS method for the quantification of methyl nicotinate. These values are representative of a typical validated bioanalytical method for a small molecule in plasma and are based on established guidelines from the FDA and EMA.[1][2]

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range0.5 - 500 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC LevelNominal Conc. (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (%CV)Inter-Day Accuracy (%)Inter-Day Precision (%CV)
LLOQ0.595.0 - 105.0< 15.093.0 - 107.0< 18.0
Low QC1.592.0 - 108.0< 10.094.0 - 106.0< 12.0
Mid QC7596.0 - 104.0< 8.097.0 - 103.0< 9.0
High QC40098.0 - 102.0< 7.097.5 - 102.5< 8.0

Table 3: Sensitivity and Recovery

ParameterValue
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Limit of Detection (LOD)0.15 ng/mL
Mean Extraction Recovery> 85%
Matrix EffectMinimal and compensated by IS

Experimental Protocols

Materials and Reagents
  • Methyl Nicotinate (Reference Standard)

  • Methyl-d3-nicotinate (Internal Standard, IS)

  • LC-MS/MS grade Acetonitrile, Methanol, and Water

  • Formic Acid (≥98%)

  • Human Plasma (K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of methyl nicotinate and methyl-d3-nicotinate in methanol.

  • Working Standard Solutions: Serially dilute the methyl nicotinate stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards and QC samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the methyl-d3-nicotinate stock solution with acetonitrile.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 0.5, 1, 5, 25, 100, 250, 500 ng/mL) and QC samples (as listed in Table 2).

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the internal standard working solution (100 ng/mL methyl-d3-nicotinate in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an HPLC vial.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Table 4: Liquid Chromatography Parameters

ParameterCondition
HPLC SystemUHPLC System
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

Table 5: Mass Spectrometry Parameters

ParameterCondition
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Gas Flow RatesOptimized for the specific instrument
Dwell Time100 ms

Table 6: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Methyl Nicotinate138.1106.115
Methyl-d3-nicotinate (IS)141.1109.115

Note: The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ion for methyl nicotinate corresponds to the loss of methanol. MRM parameters, especially collision energy, should be optimized for the specific instrument used.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (100 µL) s2 Add IS in Acetonitrile (300 µL) s1->s2 s3 Vortex (1 min) s2->s3 s4 Centrifuge (13,000 x g, 10 min) s3->s4 s5 Transfer Supernatant s4->s5 a1 Inject into UHPLC System s5->a1 a2 C18 Column Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (Triple Quadrupole MS) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of Methyl Nicotinate d2->d3

Caption: Experimental workflow for the quantitative analysis of methyl nicotinate.

signaling_pathway MN Methyl Nicotinate (MN) NA Nicotinic Acid (NA) MN->NA Hydrolysis NAMN Nicotinic Acid Mononucleotide (NAMN) NA->NAMN PRPP NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN->NAAD NAD NAD+ NAAD->NAD Glutamine Esterase Esterase Esterase->NA NPT1 NPT1 NPT1->NAMN NMA NMA T1/2 NMA->NAAD NADS NAD Synthetase NADS->NAD

Caption: Metabolic pathway of methyl nicotinate to NAD+ via the Preiss-Handler pathway.

References

Application Notes and Protocols for Methyl Nicotinate-d4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nicotinate (B505614), the methyl ester of nicotinic acid (niacin), is utilized as a topical rubefacient, causing vasodilation and a sensation of warmth. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing its efficacy and safety. Pharmacokinetic (PK) studies are essential for determining these parameters. The use of stable isotope-labeled internal standards, such as methyl nicotinate-d4, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The deuterium-labeled compound is chemically identical to the analyte but has a higher mass, allowing for precise and accurate quantification by correcting for variability during sample preparation and analysis.[2]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in pharmacokinetic studies of methyl nicotinate.

Advantages of Using this compound as an Internal Standard

Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis for several reasons:[1][2]

  • Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to methyl nicotinate. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for any losses or variations.

  • Co-elution with Analyte: Ideally, the deuterated internal standard co-elutes with the unlabeled analyte. This allows it to effectively account for matrix effects, which are a common source of variability in bioanalysis.[1]

  • High Accuracy and Precision: The use of a deuterated internal standard significantly improves the accuracy and precision of the analytical method.

  • Reduced Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. Because this compound is affected by the matrix in the same way as methyl nicotinate, it provides reliable correction.[1]

  • Regulatory Acceptance: Regulatory bodies like the FDA and EMA recognize the value of stable isotope-labeled internal standards in bioanalytical method validation.[2]

Metabolic Pathway of Methyl Nicotinate

Methyl nicotinate is primarily metabolized via ester hydrolysis to its active metabolite, nicotinic acid. Nicotinic acid then enters the NAD+ salvage pathway, where it can be converted to various metabolites, including nicotinamide, which is further metabolized to N-methylnicotinamide and other compounds.

MN Methyl Nicotinate NA Nicotinic Acid MN->NA Ester Hydrolysis NAM Nicotinamide NA->NAM NMN N-Methylnicotinamide NAM->NMN NNMT Metabolites Further Metabolites NMN->Metabolites

Metabolic pathway of methyl nicotinate.

Illustrative Pharmacokinetic Data

While specific pharmacokinetic data for methyl nicotinate in preclinical species is not extensively published, the following table presents a hypothetical but representative dataset for a pharmacokinetic study in rats. This data is for illustrative purposes to guide researchers in their study design and data analysis.

ParameterIntravenous (IV) Administration (1 mg/kg)Oral (PO) Administration (10 mg/kg)
Cmax (ng/mL) 1500850
Tmax (h) 0.080.5
AUC (0-t) (ngh/mL) 12002500
AUC (0-inf) (ngh/mL) 12502600
t1/2 (h) 1.52.0
CL (L/h/kg) 0.8-
Vd (L/kg) 1.4-
F (%) -83

Abbreviations: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the plasma concentration-time curve), t1/2 (Half-life), CL (Clearance), Vd (Volume of distribution), F (Bioavailability).

Experimental Protocols

In-Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study of methyl nicotinate in rats following oral and intravenous administration.

5.1.1. Materials and Reagents:

  • Methyl nicotinate

  • This compound (Internal Standard)

  • Male Sprague-Dawley rats (250-300 g)

  • Vehicle for dosing (e.g., 0.5% carboxymethylcellulose for oral, saline for IV)

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., K2-EDTA)

  • Standard laboratory equipment (pipettes, centrifuges, etc.)

5.1.2. Experimental Workflow Diagram:

cluster_pre Pre-Study cluster_study Study Day cluster_post Post-Study acclimatization Acclimatization of Rats fasting Overnight Fasting acclimatization->fasting dosing Dose Administration (IV or PO) fasting->dosing blood_collection Serial Blood Collection dosing->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep sample_analysis LC-MS/MS Analysis plasma_prep->sample_analysis pk_analysis Pharmacokinetic Analysis sample_analysis->pk_analysis

Workflow for a rat pharmacokinetic study.

5.1.3. Study Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week before the study.

  • Fasting: Fast the animals overnight (approximately 12 hours) with free access to water before dosing.

  • Dose Preparation: Prepare the dosing solutions of methyl nicotinate in the appropriate vehicle.

  • Dose Administration:

    • Oral (PO): Administer the methyl nicotinate solution via oral gavage.

    • Intravenous (IV): Administer the methyl nicotinate solution via the tail vein.

  • Blood Collection: Collect blood samples (approximately 0.2 mL) from the jugular or saphenous vein at predetermined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing K2-EDTA.

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

Bioanalytical Method using LC-MS/MS

This protocol describes the quantification of methyl nicotinate in rat plasma using this compound as an internal standard.

5.2.1. Materials and Reagents:

  • Rat plasma samples

  • Methyl nicotinate and this compound analytical standards

  • Acetonitrile (ACN)

  • Methanol (B129727) (MeOH)

  • Formic acid

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

5.2.2. Sample Preparation (Solid-Phase Extraction - SPE):

  • Spiking: To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

5.2.3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

5.2.4. MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Methyl Nicotinate138.1106.1
This compound142.1110.1

5.2.5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of methyl nicotinate to this compound against the concentration of the calibration standards.

  • Determine the concentration of methyl nicotinate in the plasma samples from the calibration curve.

  • Use the plasma concentration-time data to calculate the pharmacokinetic parameters.

Principle of Stable Isotope Dilution Assay

The use of this compound as an internal standard relies on the principle of stable isotope dilution. A known amount of the deuterated standard is added to the unknown sample. The ratio of the unlabeled analyte to the labeled standard is then measured by LC-MS/MS. Because the analyte and the internal standard behave almost identically during sample processing and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard, thus the ratio remains constant.

cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Unknown Analyte Conc.) add_is Add Known Amount of This compound sample->add_is extraction Extraction & Cleanup add_is->extraction lcms Measure Peak Area Ratio (Analyte / IS) extraction->lcms quant Quantify Analyte using Calibration Curve lcms->quant

Principle of stable isotope dilution.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of methyl nicotinate in biological matrices for pharmacokinetic studies. The detailed protocols and application notes provided herein serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics, enabling the generation of high-quality data for the assessment of the ADME properties of methyl nicotinate.

References

Application of Methyl Nicotinate-d4 in Drug Metabolism Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nicotinate (B505614), the methyl ester of nicotinic acid (niacin), is a compound of interest in pharmaceutical research for its vasodilatory properties. Understanding its metabolic fate is crucial for the development of new chemical entities that may incorporate this structural motif. Methyl nicotinate-d4, a deuterium-labeled isotopologue of methyl nicotinate, serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies. Its primary applications include acting as an internal standard for quantitative bioanalysis, facilitating metabolic stability assays, and aiding in the identification of metabolites. The incorporation of deuterium (B1214612) atoms provides a distinct mass shift without significantly altering the physicochemical properties of the molecule, making it an ideal tracer in mass spectrometry-based assays.

Application 1: Internal Standard for Quantitative Bioanalysis by LC-MS/MS

This compound is predominantly used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of methyl nicotinate and its primary metabolite, nicotinic acid, in biological matrices such as plasma, urine, and tissue homogenates. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it compensates for variability in sample preparation, chromatographic retention, and ionization efficiency in the mass spectrometer.

Experimental Protocol: Quantification of Methyl Nicotinate in Human Plasma

Objective: To determine the concentration of methyl nicotinate in human plasma samples using a validated LC-MS/MS method with this compound as an internal standard.

Materials:

  • Methyl nicotinate analytical standard

  • This compound (internal standard)

  • Human plasma (K2EDTA)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • 96-well protein precipitation plates

  • LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare 1 mg/mL stock solutions of methyl nicotinate and this compound in methanol.

    • Prepare a series of working standard solutions of methyl nicotinate by serially diluting the stock solution with a 50:50 mixture of methanol and water.

    • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50:50 methanol/water.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, calibration standard, or quality control (QC) sample in a 96-well plate, add 10 µL of the 100 ng/mL this compound internal standard working solution.

    • Vortex the plate briefly.

    • Add 150 µL of cold acetonitrile to each well to precipitate the plasma proteins.

    • Seal and vortex the plate vigorously for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 3 minutes).

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

      • Column Temperature: 40°C

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • The MRM transitions should be optimized by infusing standard solutions of methyl nicotinate and this compound.

Data Presentation:

Table 1: Optimized Multiple Reaction Monitoring (MRM) Transitions for Methyl Nicotinate and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Methyl nicotinate138.1106.115
This compound142.1110.115

Note: These values are illustrative and should be optimized for the specific instrument used.

Workflow Diagram:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample/ Standard/QC add_is Add Methyl nicotinate-d4 (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Caption: Workflow for the quantitative analysis of methyl nicotinate in plasma.

Application 2: In Vitro Metabolic Stability Assay

This compound can be used to assess the metabolic stability of methyl nicotinate in various in vitro systems, such as human liver microsomes (HLM). By monitoring the disappearance of the parent compound over time, key pharmacokinetic parameters like half-life (t½) and intrinsic clearance (CLint) can be determined. The deuterated standard helps in distinguishing the analyte from potential background interferences.

Experimental Protocol: Metabolic Stability of Methyl Nicotinate in Human Liver Microsomes

Objective: To determine the in vitro half-life and intrinsic clearance of methyl nicotinate in human liver microsomes.

Materials:

  • Methyl nicotinate

  • This compound (for analytical method development)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of methyl nicotinate (e.g., 1 mM in DMSO).

    • In a 96-well plate, prepare the incubation mixture containing phosphate buffer, HLM (final concentration, e.g., 0.5 mg/mL), and methyl nicotinate (final concentration, e.g., 1 µM).

    • Include negative control wells without the NADPH regenerating system.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation and Termination of the Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls. This is time point 0.

    • Incubate the plate at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard (this compound).

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant using the LC-MS/MS method described in Application 1.

  • Data Analysis:

    • Calculate the percentage of methyl nicotinate remaining at each time point relative to the 0-minute time point.

    • Determine the in vitro half-life (t½) from the slope of the natural logarithm of the percent remaining versus time plot.

    • Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Data Presentation:

Table 2: Hypothetical Metabolic Stability of Methyl Nicotinate in Human Liver Microsomes

Time (min)% Methyl Nicotinate Remaining (Mean ± SD)
0100 ± 0
585.2 ± 3.1
1560.1 ± 4.5
3035.8 ± 2.9
6012.5 ± 1.8

Note: This is representative data. Actual results may vary.

Table 3: Calculated Pharmacokinetic Parameters for Methyl Nicotinate

ParameterValue
In vitro half-life (t½) (min)25.1
Intrinsic Clearance (CLint) (µL/min/mg)27.6

Workflow Diagram:

cluster_incubation Incubation at 37°C cluster_sampling Time Course Sampling cluster_termination Reaction Termination cluster_analysis Analysis mix Prepare Incubation Mixture (HLM, Methyl Nicotinate, Buffer) preincubate Pre-incubate for 5 min mix->preincubate start_rxn Initiate Reaction (Add NADPH) preincubate->start_rxn t0 T=0 min t5 T=5 min t15 T=15 min t30 T=30 min t60 T=60 min terminate Add Cold ACN + this compound analyze LC-MS/MS Analysis terminate->analyze data Data Analysis (t½, CLint) analyze->data

Caption: Workflow for the in vitro metabolic stability assay of methyl nicotinate.

Application 3: Metabolite Identification

The use of a stable isotope-labeled compound like this compound is a powerful technique for metabolite identification. When a mixture of the unlabeled drug and its deuterated analog (often in a 1:1 ratio) is incubated with a metabolizing system, the metabolites will appear as doublet peaks in the mass spectrum, separated by the mass difference of the deuterium label (4 Da in this case). This characteristic isotopic pattern makes it easier to distinguish drug-related metabolites from endogenous matrix components.

Metabolic Pathway of Methyl Nicotinate

The primary metabolic pathway for methyl nicotinate is hydrolysis of the ester bond to form nicotinic acid, a reaction catalyzed by carboxylesterases, which are abundant in the liver and plasma. Further metabolism of nicotinic acid can occur through conjugation or other phase II reactions. Cytochrome P450 (CYP) enzymes may also play a minor role in the metabolism of the pyridine (B92270) ring, although this is less common for this class of compounds.

Metabolic Pathway Diagram:

MN Methyl Nicotinate NA Nicotinic Acid MN->NA Carboxylesterases (Hydrolysis) Conj Nicotinic Acid Conjugates NA->Conj Phase II Enzymes (e.g., UGTs)

Caption: Primary metabolic pathway of methyl nicotinate.

Conclusion

This compound is a critical tool for researchers in drug metabolism. Its application as an internal standard ensures the accuracy and precision of quantitative bioanalytical methods. Furthermore, it facilitates the assessment of metabolic stability, providing key insights into the pharmacokinetic profile of methyl nicotinate. Finally, its use in metabolite identification studies simplifies the detection and structural elucidation of metabolic products. The protocols and data presented here provide a comprehensive guide for the effective utilization of this compound in drug metabolism research.

Application Notes and Protocols for Dermal Absorption Studies Using Methyl Nicotinate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nicotinate (B505614) is a widely used topical vasodilator known for its ability to induce localized erythema and increase blood flow in the skin.[1][2] Understanding its dermal absorption characteristics is crucial for the development of topical drug formulations and for assessing the skin barrier function. Methyl nicotinate-d4, a deuterium-labeled analog of methyl nicotinate, serves as an ideal internal standard for quantitative analysis in such studies.[2] Its use in conjunction with analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) allows for precise and accurate quantification of methyl nicotinate in various skin layers and receptor fluid, overcoming matrix effects and variations in sample processing.

This document provides detailed application notes and protocols for conducting dermal absorption studies of methyl nicotinate using this compound as an internal standard.

Data Presentation

Table 1: In Vitro Dermal Permeation of Methyl Nicotinate
Formulation/VehicleSkin ModelExposure Time (h)Cumulative Permeation (µg/cm²)Flux (µg/cm²/h)Reference
O/W Emulsion (0.2% w/v)Human Stratum Corneum Epidermis (SCE)10301.212.6[3]
W/O Emulsion (0.2% w/v)Human Stratum Corneum Epidermis (SCE)1023.90.99[3]
W/O/W Multiple Emulsion (ME-1)Human Stratum Corneum Epidermis (SCE)10329.813.7[3]
W/O/W Multiple Emulsion (ME-2)Human Stratum Corneum Epidermis (SCE)10180.87.5[3]
Solvent-DepositedSplit-Thickness Human Cadaver Skin24~60-70 times higher than Niacinamide at low dosesNot Specified[3]
Table 2: Factors Influencing Methyl Nicotinate Dermal Absorption
FactorObservationSignificanceReference
Lipophilicity Increased lipophilicity drastically increases the permeation rate through the epidermis.The epidermis is the main barrier for less lipophilic compounds like nicotinic acid and methyl nicotinate.[1][4]
Metabolism Methyl nicotinate is metabolized to nicotinic acid, primarily in the dermis.The dermis has a higher nonspecific esterase activity compared to the epidermis.[1][4]
Vehicle The type of emulsion (O/W vs. W/O) significantly impacts permeation rates.Formulation components can act as penetration enhancers or retardants.[3]
Anatomical Site Vasodilation is less intense and of shorter duration in vulvar skin compared to forearm skin.Regional differences in skin structure and blood flow affect absorption and response.

Experimental Protocols

In Vitro Dermal Absorption Study using Franz Diffusion Cells

This protocol outlines the measurement of methyl nicotinate absorption through excised human or animal skin.

Objective: To quantify the percutaneous penetration and permeation of methyl nicotinate from a topical formulation.

Materials:

  • Vertical Franz diffusion cells

  • Excised human or animal skin (e.g., full-thickness or dermatomed)

  • Receptor solution: Phosphate-buffered saline (PBS), pH 7.4

  • Test formulation containing a known concentration of methyl nicotinate

  • This compound (for use as an internal standard in analysis)

  • Magnetic stirrers and stir bars

  • Water bath or heating block to maintain 32°C at the skin surface

  • LC-MS/MS system for analysis

Procedure:

  • Skin Preparation:

    • Thaw frozen skin at room temperature.

    • If necessary, remove subcutaneous fat and dermatomed to a thickness of 200-500 µm.

    • Cut skin sections to a size suitable for mounting on the Franz cells.

    • Equilibrate the skin in PBS for 30 minutes before mounting.

  • Franz Cell Assembly:

    • Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.

    • Fill the receptor chamber with degassed PBS, ensuring no air bubbles are trapped beneath the skin.

    • Place a magnetic stir bar in the receptor chamber and place the cell on a stirring plate.

    • Allow the system to equilibrate to 32°C.

  • Dosing and Sampling:

    • Apply a precise amount of the test formulation (e.g., 5-10 mg/cm²) to the skin surface in the donor chamber.

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), collect an aliquot of the receptor fluid for analysis.

    • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed PBS.

  • Mass Balance:

    • At the end of the experiment (e.g., 24 hours), dismantle the Franz cell.

    • Wash the skin surface with a suitable solvent to recover unabsorbed formulation.

    • Separate the epidermis from the dermis (e.g., by heat separation).

    • Extract methyl nicotinate from the epidermis, dermis, and receptor fluid samples.

Sample Preparation and LC-MS/MS Analysis

Objective: To quantify the concentration of methyl nicotinate in the collected samples using this compound as an internal standard.

Procedure:

  • Sample Preparation:

    • To each collected sample (receptor fluid, skin extracts, skin wash), add a known concentration of this compound solution as the internal standard.

    • Perform a liquid-liquid extraction or solid-phase extraction to clean up the samples and concentrate the analytes.

    • Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A suitable C18 or other appropriate reversed-phase column.

      • Mobile Phase: A gradient of acetonitrile (B52724) or methanol (B129727) with an aqueous buffer (e.g., formic acid or ammonium (B1175870) formate).

      • Flow Rate: Optimized for the specific column and separation.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for both methyl nicotinate and this compound.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of methyl nicotinate to this compound against the concentration of methyl nicotinate standards.

    • Calculate the concentration of methyl nicotinate in the unknown samples using the regression equation from the calibration curve.

Visualizations

Signaling Pathway of Methyl Nicotinate-Induced Vasodilation

Vasodilation_Pathway cluster_skin Skin Layers cluster_cellular Cellular and Vascular Events MN Methyl Nicotinate (Topical Application) SC Stratum Corneum MN->SC Penetration Epidermis Viable Epidermis SC->Epidermis Dermis Dermis Epidermis->Dermis Metabolism to Nicotinic Acid Cutaneous_Cells Cutaneous Cells Dermis->Cutaneous_Cells Stimulation Sensory_Nerves Sensory Nerves Dermis->Sensory_Nerves Activation PGs Prostaglandins (e.g., PGD2, PGE2) Cutaneous_Cells->PGs Release Vascular_Smooth_Muscle Vascular Smooth Muscle PGs->Vascular_Smooth_Muscle Act on Receptors Sensory_Nerves->PGs Stimulate Release Vasodilation Vasodilation & Increased Blood Flow Vascular_Smooth_Muscle->Vasodilation Relaxation

Caption: Signaling pathway of methyl nicotinate-induced vasodilation in the skin.

Experimental Workflow for Dermal Absorption Study

Dermal_Absorption_Workflow cluster_experiment In Vitro Permeation Experiment cluster_analysis Sample Analysis Prep Skin Membrane Preparation Mount Mount Skin in Franz Cell Prep->Mount Dose Topical Application of Methyl Nicotinate Formulation Mount->Dose Sample Receptor Fluid Sampling (Time Course) Dose->Sample Harvest Harvest Skin Layers (End of Study) Sample->Harvest Add_IS Add this compound (Internal Standard) Harvest->Add_IS Transfer Samples Extract Sample Extraction (LLE or SPE) Add_IS->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quant Quantification of Methyl Nicotinate LCMS->Quant

References

Application Notes and Protocols for Bioequivalence Study of Topical Formulations with Methyl Nicotinate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence (BE) studies of topical formulations, with a specific focus on utilizing Methyl nicotinate-d4 as a tracer or internal standard. This document is intended to guide researchers through the critical stages of study design, experimental execution, and data analysis, ensuring adherence to regulatory expectations and scientific rigor.

Introduction to Topical Bioequivalence and the Role of this compound

Topical drug products are intended to deliver active pharmaceutical ingredients (APIs) locally to the skin. Demonstrating bioequivalence for these formulations is essential for the approval of generic products, ensuring they are therapeutically equivalent to the reference listed drug (RLD). Unlike systemically absorbed drugs, the bioequivalence of topical products cannot always be determined by blood concentration measurements. Therefore, alternative methods are employed to assess the rate and extent to which the API becomes available at the site of action.

Methyl nicotinate (B505614) is a vasodilator that induces a localized erythema (redness) and increased blood flow in the skin, making it a useful compound for studying cutaneous drug delivery. Its deuterated analog, this compound, serves as an ideal internal standard for quantitative analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing, thereby enhancing the accuracy and precision of the analytical method.[1][2]

Signaling Pathway of Methyl Nicotinate-Induced Vasodilation

Methyl nicotinate's mechanism of action in the skin primarily involves the prostaglandin (B15479496) pathway. Upon topical application, it penetrates the stratum corneum and is hydrolyzed to nicotinic acid. This triggers the release of arachidonic acid, which is then converted by cyclooxygenase (COX) enzymes into prostaglandins, predominantly prostaglandin D2 (PGD2). PGD2 subsequently acts on receptors in the vascular smooth muscle of dermal blood vessels, leading to vasodilation and increased cutaneous blood flow. This physiological response can be quantified to assess the bioavailability of the formulation.

Methyl Nicotinate Vasodilation Signaling Pathway Methyl_Nicotinate Methyl Nicotinate (Topical Application) Stratum_Corneum Stratum Corneum Penetration Methyl_Nicotinate->Stratum_Corneum Hydrolysis Hydrolysis to Nicotinic Acid Stratum_Corneum->Hydrolysis Arachidonic_Acid Arachidonic Acid Release Hydrolysis->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandin_D2 Prostaglandin D2 (PGD2) Synthesis COX_Enzymes->Prostaglandin_D2 Vasodilation Vasodilation & Increased Blood Flow Prostaglandin_D2->Vasodilation Topical Bioequivalence Study Workflow Start Start: Bioequivalence Study (Test vs. Reference Formulation) Formulation Formulation Characterization (Q1/Q2/Q3 Assessment) Start->Formulation IVRT In Vitro Release Testing (IVRT) Formulation->IVRT DPK Dermatopharmacokinetic (DPK) Study - Tape Stripping Formulation->DPK PD_Study Pharmacodynamic (PD) Study - Vasoconstriction Assay Formulation->PD_Study Microdialysis Dermal Microdialysis (Optional) Formulation->Microdialysis IVPT In Vitro Permeation Testing (IVPT) - Excised Human Skin - Franz Diffusion Cells IVRT->IVPT Analysis Sample Analysis (LC-MS/MS with this compound IS) IVPT->Analysis DPK->Analysis PD_Study->Analysis Microdialysis->Analysis Stats Statistical Analysis (BE Assessment) Analysis->Stats End End: Bioequivalence Demonstrated/Not Demonstrated Stats->End

References

Application Note: High-Throughput Quantification of Methyl Nicotinate in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of methyl nicotinate (B505614) in human plasma. The method utilizes a stable isotope-labeled internal standard, methyl nicotinate-d4, to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, allowing for high-throughput analysis. The chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution, providing excellent peak shape and resolution. This method is suitable for pharmacokinetic studies and other clinical research applications requiring the quantification of methyl nicotinate in a biological matrix.

Introduction

Methyl nicotinate is the methyl ester of nicotinic acid (niacin) and is used topically as a rubefacient to relieve muscle and joint pain.[1][2] Accurate quantification of methyl nicotinate in biological matrices such as plasma is crucial for pharmacokinetic and pharmacodynamic studies. LC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS as it effectively compensates for matrix effects and variations in sample processing and instrument response.[3] This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for methyl nicotinate in human plasma, adhering to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[4][5][6][7][8][9][10][11][12][13]

Experimental

Materials and Reagents
Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions

Stock solutions of methyl nicotinate and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water. The internal standard working solution was prepared at a concentration of 100 ng/mL.

Sample Preparation

A protein precipitation method was used for plasma sample preparation. To 100 µL of plasma, 20 µL of the internal standard working solution (100 ng/mL of this compound) was added, followed by 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The mixture was vortexed for 1 minute to precipitate the proteins.[14][15][16] After centrifugation at 14,000 rpm for 10 minutes at 4°C, the supernatant was transferred to a clean tube for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was performed on a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) maintained at 40°C.[17] The mobile phase consisted of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). A gradient elution was employed at a flow rate of 0.4 mL/min.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Human Plasma add_is Add 20 µL d4-IS (100 ng/mL) plasma->add_is add_precip Add 300 µL ACN w/ 0.1% FA add_is->add_precip vortex Vortex 1 min add_precip->vortex centrifuge Centrifuge 14,000 rpm, 10 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for the LC-MS/MS analysis of methyl nicotinate.

Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The analysis was performed in Multiple Reaction Monitoring (MRM) mode. The proposed MRM transitions are based on the molecular weights of methyl nicotinate (137.14 g/mol ) and d4-methyl nicotinate (141.16 g/mol ).[18][19]

Tables

ParameterValue
Ionization ModeESI Positive
ResolutionUnit
Dwell Time100 ms
Ion Spray Voltage5500 V
Source Temperature500 °C
Gas 1 (Nebulizer Gas)50 psi
Gas 2 (Heater Gas)50 psi
Curtain Gas30 psi
Collision GasNitrogen

Table 1: Mass Spectrometer Source and Gas Parameters.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Methyl Nicotinate138.1106.125
This compound142.1110.125

Table 2: Proposed Multiple Reaction Monitoring (MRM) Transitions.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.51090
3.51090
3.6955
5.0955

Table 3: Liquid Chromatography Gradient Program.

Method Validation

The method was validated according to the FDA and EMA guidelines on bioanalytical method validation. The validation parameters included selectivity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, matrix effect, and stability.

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
LLOQS/N ≥ 10, Accuracy within ±20%, Precision ≤ 20%
Accuracy (% Bias)Within ±15% of nominal (±20% at LLOQ)
Precision (% RSD)≤ 15% (≤ 20% at LLOQ)
RecoveryConsistent and reproducible
Matrix EffectCV of IS-normalized matrix factor ≤ 15%
Stability (Bench-top, Freeze-thaw, Long-term)Analyte concentration within ±15% of nominal

Table 4: Method Validation Acceptance Criteria.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of methyl nicotinate in human plasma. The chromatographic conditions provided a sharp and symmetrical peak for methyl nicotinate with a retention time of approximately 2.8 minutes. The d4-labeled internal standard co-eluted with the analyte, ensuring effective correction for any analytical variability.

The protein precipitation sample preparation method was found to be simple, rapid, and effective in removing the majority of plasma proteins, leading to clean extracts and minimizing matrix effects. The method was validated over a linear range of 1 to 1000 ng/mL. The coefficient of determination (r²) for the calibration curve was consistently ≥ 0.99. The LLOQ was established at 1 ng/mL with a signal-to-noise ratio greater than 10 and acceptable accuracy and precision.

The intra- and inter-day accuracy and precision were within the acceptance criteria defined by the regulatory guidelines. The recovery of methyl nicotinate from plasma was consistent across different concentration levels. The matrix effect was found to be negligible, as indicated by the low coefficient of variation of the internal standard-normalized matrix factor. Stability studies showed that methyl nicotinate was stable in human plasma under various storage and handling conditions.

Conclusion

A highly sensitive, selective, and robust LC-MS/MS method for the quantification of methyl nicotinate in human plasma has been developed and validated. The use of a deuterated internal standard and a simple protein precipitation sample preparation protocol makes this method suitable for high-throughput bioanalysis in a regulated environment. The method meets the requirements of the FDA and EMA guidelines for bioanalytical method validation and can be reliably applied to pharmacokinetic studies of methyl nicotinate.

Protocols

Protocol 1: Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of methyl nicotinate and this compound into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with methanol.

  • Working Standard Solutions:

    • Perform serial dilutions of the methyl nicotinate stock solution with 50:50 methanol:water to prepare working standards for the calibration curve (e.g., 10, 20, 50, 100, 200, 500, 1000, and 2000 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with 50:50 methanol:water.

  • Calibration Standards and QC Samples in Plasma:

    • Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 1, 2, 5, 10, 20, 50, 100, 200, 500, and 800 ng/mL).

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high).

Protocol 2: Plasma Sample Extraction
  • Label microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 100 µL of plasma sample, calibration standard, or QC into the corresponding tube.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank plasma sample (to which 20 µL of 50:50 methanol:water is added).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to all tubes.

  • Vortex each tube for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject a specified volume (e.g., 5 µL) into the LC-MS/MS system.

Logical Relationships Diagram

logical_relationship cluster_method_dev Method Development cluster_method_val Method Validation cluster_sample_analysis Sample Analysis ms_optimization MS Optimization (MRM Transitions, CE) lc_optimization LC Optimization (Column, Mobile Phase, Gradient) ms_optimization->lc_optimization sample_prep_dev Sample Preparation (Protein Precipitation) lc_optimization->sample_prep_dev selectivity Selectivity sample_prep_dev->selectivity linearity Linearity & LLOQ sample_prep_dev->linearity accuracy_precision Accuracy & Precision sample_prep_dev->accuracy_precision recovery_matrix Recovery & Matrix Effect sample_prep_dev->recovery_matrix stability Stability sample_prep_dev->stability run_samples Run Unknown Samples selectivity->run_samples linearity->run_samples accuracy_precision->run_samples recovery_matrix->run_samples stability->run_samples data_processing Data Processing run_samples->data_processing reporting Reporting Results data_processing->reporting

Caption: Logical flow of LC-MS method development, validation, and sample analysis.

References

Application Note: Quantitative Analysis of Methyl Nicotinate using Deuterated Internal Standard by 1H-NMR

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the purity and concentration of chemical substances.[1][2] Unlike chromatographic methods, qNMR can provide direct quantification against a certified internal standard without the need for a reference standard of the analyte itself.[3] The principle of qNMR is based on the direct proportionality between the integrated signal intensity of a specific nucleus and the number of those nuclei in the sample.[3] This application note details a robust and accurate method for the quantification of methyl nicotinate (B505614) using its deuterated analog, methyl nicotinate-d4, as an internal standard.[4]

Methyl nicotinate is the methyl ester of niacin and is used as a rubefacient in topical preparations for muscle and joint pain.[4] Accurate quantification is crucial for quality control and formulation development. The use of a deuterated internal standard, such as this compound, is advantageous as it possesses similar chemical and physical properties to the analyte, ensuring accurate and reproducible results.[4]

Experimental Protocol

This protocol provides a step-by-step guide for the quantitative analysis of methyl nicotinate using this compound as an internal standard by 1H-NMR spectroscopy.

1. Materials and Instrumentation

  • Analyte: Methyl Nicotinate

  • Internal Standard (IS): this compound (certified reference material)[4]

  • Solvent: Deuterated Chloroform (CDCl3, 99.8 atom % D) with 0.03% (v/v) Tetramethylsilane (TMS)

  • NMR Spectrometer: 400 MHz or higher field strength NMR spectrometer

  • NMR Tubes: 5 mm high-precision NMR tubes

  • Analytical Balance: Capable of weighing to ± 0.01 mg

2. Sample Preparation

Accurate weighing of both the analyte and the internal standard is critical for precise quantification.[5]

  • Accurately weigh approximately 10 mg of methyl nicotinate into a clean, dry vial. Record the exact weight.

  • To the same vial, add approximately 10 mg of this compound internal standard. Record the exact weight.

  • Dissolve the mixture in approximately 0.75 mL of CDCl3 with TMS.

  • Vortex the vial until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition

To obtain accurate and reproducible quantitative data, specific acquisition parameters must be optimized.[6][7]

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) should be used.[8]

  • Pulse Width: A 90° pulse should be calibrated and used to maximize the signal-to-noise ratio in a single scan.[5][9]

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard. A typical starting value is 30 seconds.

  • Acquisition Time (aq): Set to at least 3 seconds to ensure adequate digital resolution.

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio of at least 250:1 for the signals used for quantification.[7] Typically, 16 to 64 scans are adequate.

  • Temperature: Maintain a constant temperature, for example, 298 K.[8]

4. Data Processing

  • Apply a line broadening factor (e.g., 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Perform Fourier transformation.

  • Manually phase the spectrum to ensure all peaks are in pure absorption mode.

  • Perform baseline correction to ensure accurate integration.

  • Integrate the selected signals for both methyl nicotinate and this compound. The integration region should cover at least 20 times the half-height width of the peak.

5. Quantification Calculation

The purity of methyl nicotinate can be calculated using the following equation:[10]

Panalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS

Where:

  • Panalyte = Purity of the analyte

  • Ianalyte = Integral of the analyte signal

  • IIS = Integral of the internal standard signal

  • Nanalyte = Number of protons for the analyte signal

  • NIS = Number of protons for the internal standard signal

  • Manalyte = Molecular weight of the analyte

  • MIS = Molecular weight of the internal standard

  • manalyte = Mass of the analyte

  • mIS = Mass of the internal standard

  • PIS = Purity of the internal standard

Data Presentation

The following table summarizes hypothetical data for the qNMR analysis of three different lots of methyl nicotinate.

ParameterLot ALot BLot C
Mass of Methyl Nicotinate (manalyte) 10.12 mg9.98 mg10.25 mg
Mass of this compound (mIS) 10.05 mg10.11 mg9.95 mg
Molecular Weight of Methyl Nicotinate (Manalyte) 137.14 g/mol 137.14 g/mol 137.14 g/mol
Molecular Weight of this compound (MIS) 141.16 g/mol 141.16 g/mol 141.16 g/mol
Analyte Signal (Chemical Shift, δ) 9.22 ppm (H2)9.22 ppm (H2)9.22 ppm (H2)
Number of Protons (Nanalyte) 111
Integral of Analyte Signal (Ianalyte) 1.000.981.02
Internal Standard Signal (Chemical Shift, δ) 3.93 ppm (-OCH3)3.93 ppm (-OCH3)3.93 ppm (-OCH3)
Number of Protons (NIS) 333
Integral of Internal Standard Signal (IIS) 3.053.102.99
Purity of Internal Standard (PIS) 99.9%99.9%99.9%
Calculated Purity of Methyl Nicotinate (Panalyte) 99.5%99.2%99.8%

Visualizations

The following diagram illustrates the general workflow for the quantitative NMR experiment.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_calc Quantification weigh_analyte Weigh Analyte (Methyl Nicotinate) weigh_is Weigh Internal Standard (this compound) weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set up qNMR Parameters (d1, ns, pw, etc.) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity using qNMR Equation integrate->calculate report Report Results calculate->report

Caption: Workflow for qNMR Quantification.

The following diagram illustrates the chemical structures of methyl nicotinate and its deuterated internal standard, this compound.

Chemical_Structures cluster_analyte Methyl Nicotinate cluster_is This compound analyte C₇H₇NO₂ MW: 137.14 g/mol img_analyte is C₇H₃D₄NO₂ MW: 141.16 g/mol img_is (Aromatic protons are deuterated)

Caption: Structures of Analyte and Internal Standard.

References

Application Notes and Protocols for Metabolite Identification Using Methyl Nicotinate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realms of drug discovery, development, and metabolomics, the precise identification and quantification of metabolites are paramount for understanding the efficacy, safety, and pharmacokinetic profiles of parent compounds. Stable isotope labeling is a powerful technique that aids in this process, with deuterium-labeled compounds serving as invaluable tools. Methyl nicotinate-d4, a deuterated analog of methyl nicotinate (B505614), is an essential internal standard for mass spectrometry-based analysis. Its use allows for the accurate tracking and quantification of methyl nicotinate and its metabolites in complex biological matrices, mitigating issues related to sample preparation variability and matrix effects.

This document provides detailed application notes and protocols for the utilization of this compound in metabolite identification and quantification studies.

Principle of Stable Isotope Labeling

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The key principle lies in the fact that the SIL internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporated heavier isotopes. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

By adding a known amount of this compound to a biological sample at the beginning of the sample preparation process, it experiences the same extraction, purification, and ionization efficiencies as the endogenous (unlabeled) methyl nicotinate and its metabolites. Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. This co-elution and co-ionization allow for accurate correction of analytical variability, leading to precise and accurate quantification.

Metabolic Pathway of Methyl Nicotinate

The primary metabolic pathway for methyl nicotinate in biological systems is hydrolysis by esterase enzymes to its active metabolite, nicotinic acid (niacin).[1][2] Nicotinic acid is then further metabolized through two main pathways: a conjugation pathway forming nicotinuric acid (NUA) and an amidation pathway leading to the formation of nicotinamide (B372718) (NAM). NAM is a precursor for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+) and is also metabolized to N-methyl-2-pyridone-5-carboxamide (2-Pyr). Understanding this pathway is crucial for identifying the target metabolites in a given study.

Metabolic Pathway of Methyl Nicotinate MN Methyl Nicotinate NA Nicotinic Acid (Niacin) MN->NA Esterase Hydrolysis NUA Nicotinuric Acid (NUA) NA->NUA Conjugation NAM Nicotinamide (NAM) NA->NAM Amidation NAD NAD+ NAM->NAD Salvage Pathway Pyr2 N-methyl-2-pyridone-5-carboxamide (2-Pyr) NAM->Pyr2 Further Metabolism

Metabolic Pathway of Methyl Nicotinate

Experimental Protocols

The following protocols provide a framework for the use of this compound in the identification and quantification of methyl nicotinate and its primary metabolite, nicotinic acid, in plasma samples.

I. Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of methyl nicotinate and this compound into separate 1 mL volumetric flasks.

    • Dissolve the compounds in methanol (B129727) and bring to volume. Store at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of methyl nicotinate by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water. The concentration range should be selected based on the expected analyte concentrations in the samples.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

    • Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to the desired final concentration.

II. Sample Preparation from Plasma (Protein Precipitation)

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.

  • To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

  • Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Workflow cluster_prep Plasma Sample Preparation Plasma 100 µL Plasma Add_IS Add 10 µL this compound (IS) Plasma->Add_IS Add_ACN Add 400 µL Acetonitrile Add_IS->Add_ACN Vortex1 Vortex (1 min) Add_ACN->Vortex1 Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Plasma sample preparation workflow.
III. LC-MS/MS Analysis

The following are suggested starting conditions for the LC-MS/MS analysis, which should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, followed by re-equilibration
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Parameters:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V

MRM Transitions (Hypothetical):

The specific MRM transitions for methyl nicotinate, its metabolites, and this compound need to be determined by infusing standard solutions into the mass spectrometer to identify the precursor ion (the protonated molecule, [M+H]+) and the most abundant and stable product ions upon collision-induced dissociation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Methyl Nicotinate138.1To be determined
This compound 142.1 To be determined
Nicotinic Acid124.180.0
Nicotinamide123.180.0
Nicotinuric Acid181.1135.0

Data Presentation and Quantitative Analysis

The use of this compound as an internal standard allows for the construction of a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. This curve is then used to determine the concentration of the analyte in the unknown samples.

The following table presents illustrative data for a bioanalytical method validation for a related compound, myristyl nicotinate, and its metabolites using deuterated internal standards, demonstrating the expected performance of a well-developed assay.[3]

Table 1: Illustrative Bioanalytical Method Validation Data

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%Bias)
Myristyl Nicotinate2 - 10002< 15%< 15%± 15%
Nicotinic Acid8 - 10008< 15%< 15%± 15%
Nicotinamide75 - 100075< 15%< 15%± 15%

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation; %Bias: Percent difference from the nominal concentration.

Conclusion

The application of this compound as a stable isotope-labeled internal standard is a robust and reliable approach for the accurate identification and quantification of methyl nicotinate and its metabolites in biological matrices. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate sensitive and specific bioanalytical methods. The use of such methods is critical for advancing our understanding of the metabolic fate of new chemical entities and ensuring the quality and reliability of data in preclinical and clinical studies.

References

Application Note: Quantitative Analysis of Methyl Nicotinate in Human Plasma using Methyl nicotinate-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nicotinate (B505614), the methyl ester of nicotinic acid (niacin), is a compound of interest in various fields, including pharmaceuticals and cosmetics, primarily for its action as a rubefacient, causing vasodilation and increased blood flow to the skin. Accurate quantification of methyl nicotinate in biological matrices such as plasma is crucial for pharmacokinetic studies, drug metabolism research, and safety assessments. The use of a stable isotope-labeled internal standard, such as Methyl nicotinate-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, ensuring high accuracy and precision of the analytical method.[1][2]

This application note provides a detailed protocol for the spiking of this compound into plasma samples and subsequent sample preparation for quantitative analysis of methyl nicotinate by LC-MS/MS.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl nicotinate and its deuterated internal standard, this compound, is presented in Table 1.

PropertyMethyl NicotinateThis compound
Chemical Structure C₇H₇NO₂C₇H₃D₄NO₂
Molecular Weight 137.14 g/mol 141.16 g/mol
Appearance White crystalline solidNot specified, likely a white solid
Melting Point 39-44 °CNot specified
Solubility Soluble in water, ethanol, and benzeneNot specified, expected to be similar to Methyl Nicotinate

Experimental Protocol

This protocol outlines the procedure for the preparation of calibration standards and quality control samples, the spiking of this compound into plasma samples, and the subsequent protein precipitation extraction method.

Materials and Reagents
  • Human plasma (K₂EDTA as anticoagulant)

  • Methyl nicotinate (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes and tips

  • Vortex mixer

  • Microcentrifuge

Preparation of Stock and Working Solutions
  • Methyl Nicotinate Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of methyl nicotinate in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.

  • Methyl Nicotinate Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 methanol:water mixture to prepare calibration standards and quality control (QC) samples.

  • This compound Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 methanol:water mixture to achieve a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples

Prepare calibration standards and QC samples by spiking the appropriate methyl nicotinate working solutions into blank human plasma. A typical calibration curve might range from 1 to 1000 ng/mL.[3][4]

Sample Spiking and Extraction Workflow

The following diagram illustrates the workflow for spiking the internal standard and extracting methyl nicotinate from plasma samples.

G cluster_0 Sample Preparation plasma 100 µL Plasma Sample (Calibrator, QC, or Unknown) spike_is Add 25 µL of 100 ng/mL This compound (IS) plasma->spike_is vortex1 Vortex Briefly spike_is->vortex1 add_acn Add 300 µL of Acetonitrile vortex1->add_acn vortex2 Vortex Vigorously (1 min) add_acn->vortex2 centrifuge Centrifuge at 14,000 x g for 10 min at 4°C vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS System supernatant->analysis

Experimental workflow for plasma sample preparation.

Detailed Spiking and Protein Precipitation Protocol
  • Pipette 100 µL of plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the 100 ng/mL this compound internal standard working solution to each tube.

  • Briefly vortex the samples to ensure thorough mixing.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions for the LC-MS/MS analysis of methyl nicotinate. Method optimization and validation are required for specific instrumentation and applications.

ParameterSuggested Condition
LC System UHPLC System
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Methyl nicotinate: To be determined by direct infusion of a standard solution. This compound: To be determined by direct infusion of a standard solution.

Data Analysis and Quantification

The concentration of methyl nicotinate in the plasma samples is determined by constructing a calibration curve. The peak area ratio of the analyte (methyl nicotinate) to the internal standard (this compound) is plotted against the nominal concentration of the calibration standards. A linear regression analysis is then used to determine the concentration of methyl nicotinate in the unknown samples.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of methyl nicotinate in human plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard coupled with a straightforward protein precipitation sample preparation method and sensitive LC-MS/MS detection provides a robust and reliable bioanalytical method suitable for various research and drug development applications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isotopic Exchange in Methyl Nicotinate-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Methyl nicotinate-d4 in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to isotopic exchange.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A1: Isotopic exchange is a chemical reaction where a deuterium (B1214612) atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, reagents), or vice versa. For this compound, which is deuterated on the aromatic ring, this phenomenon, often called back-exchange, can compromise the isotopic purity of the compound.[1][2] This is a critical issue as it can lead to inaccurate quantification when this compound is used as an internal standard in mass spectrometry-based assays.[3]

Q2: My mass spectrometry results show a lower than expected isotopic purity for my this compound standard. What could be the cause?

A2: A lower than expected isotopic purity is often a result of back-exchange.[2] The deuterium atoms on the aromatic ring of this compound, while generally stable, can be susceptible to exchange under certain conditions.[1][4] Key factors that can promote this exchange include:

  • Exposure to protic solvents: Solvents containing exchangeable protons, such as water and methanol, can serve as a source of hydrogen.

  • Presence of acidic or basic catalysts: Even trace amounts of acids or bases can facilitate the exchange reaction.[5][6]

  • Elevated temperatures: Higher temperatures during sample preparation, storage, or analysis can increase the rate of isotopic exchange.[2]

  • In-source exchange in the mass spectrometer: The conditions within the ion source of a mass spectrometer, particularly with techniques like atmospheric pressure chemical ionization (APCI), can sometimes promote H/D exchange.[1][4]

Q3: How can I confirm that the loss of isotopic purity is due to back-exchange?

A3: High-resolution mass spectrometry (HRMS) is a powerful technique to investigate back-exchange.[7][8] By analyzing your this compound standard, you may observe a distribution of isotopologues with mass differences of approximately 1 Da, corresponding to the replacement of one or more deuterium atoms with hydrogen.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the positions and extent of deuterium loss.[7]

Q4: Can the choice of analytical instrumentation affect the stability of this compound?

A4: Yes, the analytical instrumentation, particularly the ion source of the mass spectrometer, can influence the observed isotopic purity. Atmospheric pressure chemical ionization (APCI) has been reported to cause H/D exchange on aromatic rings for some compounds.[1][4] Electrospray ionization (ESI) is often a milder ionization technique that may reduce the risk of in-source exchange.

Troubleshooting Guides

Issue 1: Gradual Loss of Isotopic Purity in Solution

Symptoms:

  • Mass spectrometry data shows an increasing abundance of lower mass isotopologues (M+3, M+2, etc.) over time.

  • Quantitative results are inconsistent, especially between different analytical runs.

Troubleshooting Workflow:

start Observe Decreasing Isotopic Purity check_solvent Investigate Solvent Composition start->check_solvent check_ph Measure pH of the Solution start->check_ph check_temp Review Storage and Handling Temperatures start->check_temp mitigate_solvent Use Aprotic or Deuterated Solvents check_solvent->mitigate_solvent mitigate_ph Adjust pH to Neutral or Slightly Acidic (pH 2-3) check_ph->mitigate_ph mitigate_temp Store at Low Temperature (e.g., 4°C or below) check_temp->mitigate_temp reanalyze Re-analyze Isotopic Purity mitigate_solvent->reanalyze mitigate_ph->reanalyze mitigate_temp->reanalyze

Caption: Troubleshooting workflow for loss of isotopic purity in solution.

Detailed Steps:

  • Evaluate Solvents: If your this compound is dissolved in a protic solvent (e.g., methanol, water), consider preparing a fresh solution in an aprotic solvent (e.g., acetonitrile) or a deuterated solvent (e.g., methanol-d4).

  • Control pH: The rate of H/D exchange is often pH-dependent, with the minimum rate for many compounds occurring at a slightly acidic pH (around 2-3).[5] Avoid strongly acidic or basic conditions.

  • Manage Temperature: Store stock solutions and samples at low temperatures (e.g., 4°C) to minimize the rate of exchange.[2] During sample preparation, keep samples on ice whenever possible.

Issue 2: Inconsistent Isotopic Purity Between Vials of the Same Lot

Symptoms:

  • Significant variation in the measured isotopic purity of this compound from different vials of the same manufactured lot.

Potential Cause:

  • Exposure of some vials to atmospheric moisture.

Troubleshooting and Prevention:

  • Proper Storage: Store vials in a desiccator to protect them from humidity.

  • Handling Precautions: When preparing solutions, allow the vial to come to room temperature before opening to prevent condensation of atmospheric moisture on the solid material.

  • Use of Inert Gas: For long-term storage of opened vials, consider flushing the headspace with an inert gas like argon or nitrogen before sealing.

Data Presentation

Table 1: Illustrative Mass Spectrometry Data for this compound Experiencing Back-Exchange

IsotopologueExpected m/zTheoretical Abundance (%)Observed Abundance (%) - Fresh SampleObserved Abundance (%) - Aged Sample in Protic Solvent
d4 (M)141.08>9898.585.2
d3 (M-1)140.07<21.210.5
d2 (M-2)139.06<0.50.33.1
d1 (M-3)138.05<0.1<0.11.0
d0 (M-4)137.04<0.1<0.10.2

This table presents hypothetical data to illustrate the effects of back-exchange. Actual results may vary.

Experimental Protocols

Protocol 1: Evaluation of Isotopic Stability in Different Solvents

Objective: To determine the stability of this compound in various analytical solvents over time.

Methodology:

  • Prepare Stock Solutions: Prepare solutions of this compound at a concentration of 1 mg/mL in the following solvents:

    • Acetonitrile (aprotic)

    • Methanol (protic)

    • Methanol-d4 (deuterated protic)

    • Water with 0.1% formic acid (aqueous acidic)

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each solution by LC-HRMS to determine the initial isotopic distribution.

  • Incubation: Store the remaining solutions at room temperature.

  • Time-Point Analysis: Re-analyze aliquots of each solution at regular intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: For each time point and solvent, calculate the relative abundance of each isotopologue (d0 to d4). Plot the percentage of the d4 isotopologue over time for each solvent to compare stability.

Protocol 2: Assessing In-Source Back-Exchange

Objective: To determine if the mass spectrometer's ion source is contributing to isotopic exchange.

Methodology:

  • Prepare Sample: Prepare a solution of this compound in an aprotic solvent like acetonitrile.

  • Direct Infusion Analysis: Infuse the sample directly into the mass spectrometer using a syringe pump.

  • Vary Source Parameters: Acquire mass spectra while systematically varying key ion source parameters, such as:

    • Desolvation temperature (for APCI and ESI)[1][4]

    • Corona discharge current (for APCI)

    • Source fragmentation voltages

  • Data Analysis: Analyze the isotopic distribution at each parameter setting. A significant increase in the abundance of lower mass isotopologues at higher temperatures or more energetic source conditions would suggest in-source back-exchange.

Visualization of Key Concepts

cluster_factors Factors Promoting H/D Exchange cluster_outcomes Undesirable Outcomes Protic Solvents Protic Solvents Loss of Isotopic Purity Loss of Isotopic Purity Protic Solvents->Loss of Isotopic Purity Acid/Base Catalysis Acid/Base Catalysis Acid/Base Catalysis->Loss of Isotopic Purity Elevated Temperature Elevated Temperature Elevated Temperature->Loss of Isotopic Purity Energetic MS Source Energetic MS Source Energetic MS Source->Loss of Isotopic Purity Inaccurate Quantification Inaccurate Quantification Loss of Isotopic Purity->Inaccurate Quantification This compound This compound This compound->Loss of Isotopic Purity Back-Exchange

Caption: Key factors influencing deuterium back-exchange in this compound.

References

Technical Support Center: Chromatographic Shift of Methyl Nicotinate-d4 vs. Unlabeled

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering chromatographic shifts between Methyl nicotinate-d4 and its unlabeled counterpart during analytical experiments. This phenomenon, known as the deuterium (B1214612) isotope effect, can impact data accuracy and interpretation.

Frequently Asked Questions (FAQs)

Q1: Why is there a retention time difference between this compound and unlabeled Methyl nicotinate (B505614)?

A1: The observed chromatographic shift is a well-documented phenomenon known as the deuterium isotope effect. It arises from the fundamental physical differences between protium (B1232500) (¹H) and deuterium (²H or D). The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This leads to a smaller molecular volume and altered van der Waals interactions between the deuterated molecule and the stationary phase of the chromatography column. In reversed-phase and gas chromatography, this typically results in weaker interactions and, consequently, slightly earlier elution for the deuterated compound.

Q2: Is a chromatographic shift between my deuterated internal standard and the unlabeled analyte a problem?

A2: While a small, consistent shift is expected, a significant or variable shift can be problematic for quantitative analysis, especially in LC-MS/MS. If the deuterated internal standard and the unlabeled analyte do not co-elute closely, they may experience different degrees of matrix effects (ion suppression or enhancement). This can lead to inaccuracies in quantification as the fundamental assumption of using an isotopically labeled internal standard is that it behaves identically to the analyte in the analytical system.

Q3: How much of a retention time shift should I expect between this compound and the unlabeled compound?

Q4: What factors can influence the magnitude of the chromatographic shift?

A4: Several factors can influence the extent of the retention time difference:

  • Number and Location of Deuterium Atoms: A higher number of deuterium atoms generally leads to a more pronounced shift. The position of the deuterium atoms within the molecule also plays a role.

  • Chromatographic Technique: The choice of gas chromatography (GC) or liquid chromatography (LC), and the specific mode (e.g., reversed-phase, normal-phase), will affect the separation.

  • Column Chemistry: The type of stationary phase and its interaction with the analytes are critical.

  • Mobile Phase/Carrier Gas: The composition and gradient of the mobile phase in LC or the flow rate of the carrier gas in GC can modulate the separation.

  • Temperature: Column temperature can influence the interactions and, therefore, the retention times.

Troubleshooting Guide

Issue: Significant or inconsistent chromatographic shift between this compound and unlabeled Methyl nicotinate.

This guide provides a systematic approach to troubleshooting and optimizing your chromatographic method to manage the isotope effect.

Potential Cause Troubleshooting Steps
Suboptimal Chromatographic Conditions For HPLC: • Adjust the mobile phase composition (e.g., organic-to-aqueous ratio). • Modify the gradient slope (make it shallower for better resolution). • Evaluate different stationary phases (e.g., C18, Phenyl-Hexyl). • Optimize the column temperature. For GC: • Optimize the temperature ramp rate (a slower ramp can improve separation). • Adjust the carrier gas flow rate. • Use a longer column or a column with a different stationary phase.
Instrumental Issues Check for leaks: Ensure all connections in the system are secure. • Verify flow rate stability: Inconsistent flow from the pump (HPLC) or mass flow controller (GC) can cause retention time variability. • Ensure stable column temperature: Use a reliable column oven and monitor for temperature fluctuations.
Column Degradation Column contamination: Buildup of matrix components can alter selectivity. Use a guard column and appropriate sample cleanup procedures. • Stationary phase degradation: Over time and with harsh conditions, the stationary phase can degrade. Replace the column if performance deteriorates significantly.

Data Presentation

While specific experimental data for the retention time shift of this compound is not available in the literature searched, the expected outcome based on the deuterium isotope effect is summarized below.

AnalyteExpected Retention Behavior vs. UnlabeledEstimated Shift (Reversed-Phase LC or GC)
This compoundElutes slightly earlier0.05 - 0.2 minutes (3 - 12 seconds)

Note: This is an estimated range based on typical observations for deuterated compounds. The actual shift may vary depending on the specific analytical method.

Experimental Protocols

Below are representative experimental protocols for the analysis of Methyl nicotinate using GC-MS and HPLC. These can serve as a starting point for method development and optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Instrumentation: Standard GC-MS system.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification.

      • m/z for Methyl nicotinate: 137 (M+), 106, 78.

      • m/z for this compound: 141 (M+), 110, 82.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation: HPLC system with UV or Mass Spectrometric (MS) detection.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • Start with 10% B.

    • Linear gradient to 90% B over 10 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV: 262 nm.

    • MS (ESI+):

      • Scan range: m/z 100-200.

      • Selected Reaction Monitoring (SRM) for quantification if using tandem MS.

        • Methyl nicotinate: e.g., m/z 138 -> 106.

        • This compound: e.g., m/z 142 -> 110.

Mandatory Visualization

Troubleshooting_Chromatographic_Shift start Problem: Inconsistent or Large Chromatographic Shift Observed check_method Step 1: Review Chromatographic Method start->check_method is_consistent Is the shift consistent across runs? check_method->is_consistent instrument_check Step 2: Perform Instrument Checks is_consistent->instrument_check No optimize_method Step 4: Optimize Chromatographic Method is_consistent->optimize_method Yes leak_check Check for system leaks. instrument_check->leak_check flow_rate_check Verify flow rate stability. instrument_check->flow_rate_check temp_check Ensure stable column temperature. instrument_check->temp_check column_check Step 3: Evaluate Column Performance leak_check->column_check flow_rate_check->column_check temp_check->column_check guard_column Use/replace guard column. column_check->guard_column replace_column Replace analytical column. column_check->replace_column guard_column->optimize_method replace_column->optimize_method hplc_optimize HPLC: Adjust mobile phase, gradient, temperature. optimize_method->hplc_optimize gc_optimize GC: Adjust temperature ramp, flow rate. optimize_method->gc_optimize end_consistent Outcome: Consistent (but separate) peaks. Proceed with integration method that accounts for the shift. optimize_method->end_consistent end_resolved Outcome: Issue Resolved. Co-elution or acceptable separation achieved. hplc_optimize->end_resolved gc_optimize->end_resolved

Caption: Troubleshooting workflow for addressing chromatographic shifts.

How to correct for isotopic interference with Methyl nicotinate-d4

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest: Methyl nicotinate-d4 (Internal Standard) Analyte: Methyl nicotinate (B505614)

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to identify, troubleshoot, and correct for isotopic interference when using this compound as an internal standard in quantitative mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of using this compound?

A1: Isotopic interference occurs when the mass spectrometry signal of the deuterated internal standard (this compound) overlaps with the signal from the naturally occurring isotopes of the non-labeled analyte (Methyl nicotinate), or vice-versa. Methyl nicotinate (C₇H₇NO₂) contains elements like Carbon (¹³C) and Oxygen (¹⁸O) that have natural heavy isotopes.[1][2] These heavy isotopes contribute to signals at higher mass-to-charge ratios (m/z), creating an isotopic cluster. A portion of this cluster, specifically the M+4 peak of Methyl nicotinate, can overlap with the primary signal of this compound, leading to analytical inaccuracies.[3]

Q2: Why is it critical to correct for this isotopic interference?

A2: Correcting for isotopic interference is crucial for accurate quantification. The unlabeled analyte (M+0) present as an impurity in the deuterated internal standard can contribute to the analyte signal, causing a positive bias.[4] This is particularly problematic at the lower limit of quantitation (LLOQ), where the signal from the actual analyte is low.[4] Failure to correct for this "cross-talk" can lead to non-linear calibration curves, inaccurate sample concentration measurements, and compromised assay precision.[5]

Q3: What causes isotopic interference between the analyte and the internal standard?

A3: There are two primary sources of interference:

  • Analyte Contribution to Internal Standard (IS) Signal: The natural isotopic distribution of the analyte (Methyl nicotinate) results in small but significant peaks at M+1, M+2, M+3, M+4, etc. The M+4 peak of the analyte can directly interfere with the monoisotopic peak of the this compound internal standard.

  • Internal Standard Contribution to Analyte Signal: The deuterated internal standard (IS) is never 100% isotopically pure.[6][7] It often contains trace amounts of the unlabeled (d0 or M+0) version of the molecule.[4] This d0 impurity in the IS solution will contribute to the measured signal of the analyte, artificially inflating its calculated concentration.

Troubleshooting Guide

This guide addresses common issues arising from uncorrected isotopic interference.

Observation / Symptom Potential Cause Recommended Action & Troubleshooting Steps
Non-linear calibration curve, especially at low concentrations. Contribution from d0 impurity in the IS. The constant signal contribution from the d0 impurity in the IS has a greater relative impact at lower analyte concentrations, causing the curve to deviate from linearity. Action: Perform an isotopic contribution experiment (see protocol below) to calculate and correct for this interference.
Inaccurate Quality Control (QC) samples, particularly at the LLOQ. Analyte signal is artificially inflated. The signal from the d0 impurity in the IS becomes a significant portion of the total analyte signal at the LLOQ, leading to positive bias and inaccurate results.[4] Action: Characterize the isotopic purity of the this compound standard. Apply a mathematical correction to subtract the contribution from the d0 impurity.
Significant analyte peak observed in a "zero sample" (blank matrix + IS). The IS contains unlabeled analyte (d0). A "zero sample" should theoretically have no analyte signal. The presence of a peak indicates a direct contribution from the IS solution.[4] Action: Analyze a high-concentration solution of the IS alone to confirm the presence and relative abundance of the d0 impurity. This information is essential for the correction calculation.
Calibration curve flattens or bends at the Upper Limit of Quantitation (ULOQ). Analyte's natural isotope pattern interferes with the IS signal. At very high analyte concentrations, the M+4 isotopic peak of the analyte can become large enough to artificially inflate the IS signal. This alters the analyte/IS ratio and causes the curve to become non-linear. Action: Analyze a high-concentration (ULOQ) solution of the analyte without the IS to measure its contribution to the IS mass channel. Use this factor to correct the IS signal in all samples.

Experimental Protocol for Correction

This protocol provides a step-by-step method to measure isotopic contributions and apply a mathematical correction.

Objective: To experimentally determine the percentage of signal contribution from the analyte to the internal standard channel (%Analyte→IS) and from the internal standard to the analyte channel (%IS→Analyte).

Part 1: Solution Preparation
  • Analyte High-Concentration Standard (Analyte-High): Prepare a solution of unlabeled Methyl nicotinate at a concentration equal to the ULOQ of your assay (e.g., 1000 ng/mL) in a suitable solvent (e.g., Methanol).

  • Internal Standard Working Solution (IS-Work): Prepare a solution of this compound at the final working concentration used in your assay (e.g., 50 ng/mL).

Part 2: LC-MS/MS Analysis
  • System Setup: Use the final, validated LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode.

  • Define Transitions: Set up the MRM transitions for both the analyte and the internal standard.

    • Methyl Nicotinate (Analyte): e.g., Precursor Ion (m/z) 138.1 → Product Ion (m/z) 78.0

    • This compound (IS): e.g., Precursor Ion (m/z) 142.1 → Product Ion (m/z) 82.0

  • Injection Sequence:

    • Inject the Analyte-High solution and acquire data for both the analyte and IS MRM transitions.

    • Inject the IS-Work solution and acquire data for both the analyte and IS MRM transitions.

Part 3: Data Analysis and Calculation
  • Measure Peak Areas: Integrate the peaks from the chromatograms and record the areas.

    • Area_Analyte_in_Analyte-High: Peak area in the analyte channel from the Analyte-High injection.

    • Area_IS_in_Analyte-High: Peak area in the IS channel from the Analyte-High injection.

    • Area_IS_in_IS-Work: Peak area in the IS channel from the IS-Work injection.

    • Area_Analyte_in_IS-Work: Peak area in the analyte channel from the IS-Work injection.

  • Calculate Contribution Factors:

    • Analyte→IS Contribution Factor (CF1): This measures the interference from high-concentration analyte on the IS signal. CF1 = Area_IS_in_Analyte-High / Area_Analyte_in_Analyte-High

    • IS→Analyte Contribution Factor (CF2): This measures the interference from the d0 impurity in the IS on the analyte signal. CF2 = Area_Analyte_in_IS-Work / Area_IS_in_IS-Work

  • Apply Correction Equations: Use the following equations in your data processing software to calculate the true, corrected peak areas for all subsequent samples.

    • Corrected_Analyte_Area = Measured_Analyte_Area - (Measured_IS_Area * CF2)

    • Corrected_IS_Area = Measured_IS_Area - (Measured_Analyte_Area * CF1)

  • Final Quantification: Use the Corrected_Analyte_Area and Corrected_IS_Area to calculate the final concentration of the analyte in your unknown samples.

Data Presentation

The following tables illustrate the type of data generated during the isotopic interference experiment and the impact of the correction.

Table 1: Experimental Measurement of Isotopic Contribution

Solution Injected MRM Channel Monitored Measured Peak Area Calculated Contribution Factor
Analyte-High (1000 ng/mL)Analyte (138.1→78.0)2,500,000\multirow{2}{}{CF1 = 0.004 (0.4%)}
IS (142.1→82.0)10,000
IS-Work (50 ng/mL)IS (142.1→82.0)1,200,000\multirow{2}{}{CF2 = 0.0025 (0.25%)}
Analyte (138.1→78.0)3,000

Table 2: Comparison of Uncorrected vs. Corrected LLOQ Sample Data

Parameter Uncorrected Data Corrected Data % Difference
Measured Analyte Area8,0005,000-
Measured IS Area1,150,0001,149,968-
Analyte/IS Ratio0.006960.00435-
Calculated Concentration 0.139 ng/mL 0.087 ng/mL -37.4%
Assay LLOQ Target0.100 ng/mL0.100 ng/mL-

Note: Data are for illustrative purposes.

Visualizations

Workflow for Isotopic Interference Correction

G cluster_prep Step 1: Preparation cluster_analysis Step 2: LC-MS/MS Analysis cluster_calc Step 3: Calculation cluster_quant Step 4: Quantification prep_analyte Prepare High Conc. Analyte Standard inject_analyte Inject Analyte Std. Measure both channels prep_analyte->inject_analyte prep_is Prepare Working Conc. IS Standard inject_is Inject IS Std. Measure both channels prep_is->inject_is calc_factors Calculate Contribution Factors (CF1, CF2) inject_analyte->calc_factors inject_is->calc_factors apply_correction Apply Correction Equations to Sample Data calc_factors->apply_correction final_quant Report Corrected Concentrations apply_correction->final_quant

Caption: Workflow for determining and applying isotopic correction factors.

Conceptual Diagram of Isotopic Overlap

G cluster_analyte Analyte: Methyl Nicotinate cluster_is IS: this compound A_M0 M+0 (e.g., m/z 138.1) A_M4 M+4 Isotope (e.g., m/z 142.1) IS_d4 d4 (e.g., m/z 142.1) A_M4->IS_d4 Interference 1 (Analyte → IS) IS_d0 d0 Impurity (e.g., m/z 138.1) IS_d0->A_M0 Interference 2 (IS → Analyte)

References

Technical Support Center: Optimizing Mass Spectrometer Settings for Methyl Nicotinate-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Methyl nicotinate-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing mass spectrometer settings during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a deuterated form of Methyl nicotinate (B505614), meaning that four hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Since its chemical and physical properties are nearly identical to the non-labeled analyte (Methyl nicotinate), it co-elutes and experiences similar ionization effects, allowing for accurate correction of matrix effects and variations in instrument response.

Q2: What are the expected precursor ions (Q1) for Methyl nicotinate and this compound?

In positive electrospray ionization (ESI+) mode, the precursor ion is typically the protonated molecule, [M+H]⁺.

  • Methyl nicotinate: The molecular weight is approximately 137.14 g/mol . Therefore, the expected precursor ion (Q1) is m/z 138.1 .

  • This compound: The molecular weight is approximately 141.16 g/mol . Therefore, the expected precursor ion (Q1) is m/z 142.2 .

Q3: How do I determine the optimal product ions (Q3) and collision energy (CE)?

The optimal product ions and collision energy are determined experimentally through a process called compound optimization or tuning. This typically involves infusing a solution of the standard into the mass spectrometer and performing a product ion scan at various collision energies. The goal is to identify fragment ions that are both intense and specific to the molecule.

A common fragmentation pathway for nicotinic acid derivatives involves the loss of the substituent at the carboxyl group. For Methyl nicotinate, a likely fragmentation is the loss of the methoxy (B1213986) group (-OCH3) or the entire ester group. Based on the fragmentation of similar compounds like nicotinic acid, a major product ion could result from the fragmentation of the pyridine (B92270) ring.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Potential Cause Suggested Solution
No or very low signal for this compound Incorrect mass spectrometer settings (Q1/Q3).Verify that the correct precursor ion (m/z 142.2 for [M+H]⁺) is selected in Q1. Perform a product ion scan to identify the most abundant and stable fragment ions for Q3.
Suboptimal ionization source parameters.Optimize source parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) to maximize the signal intensity.
Sample degradation.Ensure the stability of this compound in the prepared solution.[1] Consider the pH and storage conditions of your samples.
Poor peak shape (tailing or fronting) Inappropriate chromatographic conditions.Optimize the mobile phase composition, gradient, and flow rate. Ensure compatibility between the sample solvent and the mobile phase.
Column overload.Reduce the injection volume or the concentration of the sample.
High background noise Contaminated mobile phase or LC system.Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly.
Matrix effects from the sample.Improve sample preparation to remove interfering matrix components. Consider using a more selective extraction method like solid-phase extraction (SPE).
Inconsistent results/poor reproducibility Fluctuations in instrument performance.Regularly calibrate and tune the mass spectrometer.[2] Ensure stable temperature and pressure in the laboratory environment.
Variability in sample preparation.Use a consistent and validated sample preparation protocol. Ensure accurate pipetting and dilutions.

Experimental Protocols

Method for Determining Starting MS/MS Parameters for this compound

This protocol outlines a general procedure for determining initial MRM (Multiple Reaction Monitoring) transitions and optimizing collision energy.

  • Prepare a standard solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infusion and Q1 Scan: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min). Perform a Q1 scan in positive ionization mode to confirm the presence and m/z of the precursor ion ([M+H]⁺ at m/z 142.2).

  • Product Ion Scan: Set the mass spectrometer to product ion scan mode, selecting m/z 142.2 as the precursor ion. Ramp the collision energy (e.g., from 5 to 50 eV) to observe the fragmentation pattern and identify the most intense and stable product ions (Q3).

  • MRM Transition Selection: Based on the product ion scan, select at least two of the most abundant and specific product ions to create MRM transitions (e.g., 142.2 > product ion 1; 142.2 > product ion 2).

  • Collision Energy Optimization: For each selected MRM transition, perform a collision energy optimization by acquiring data at a range of CE values and plotting the signal intensity against the CE. The optimal CE is the value that produces the maximum signal intensity for that transition.

  • Declustering Potential (DP) Optimization: Similarly, optimize the declustering potential by ramping the voltage and monitoring the signal intensity of the precursor ion.

Proposed Starting Mass Spectrometer Settings

The following table provides proposed starting parameters for the analysis of Methyl nicotinate and its deuterated internal standard, this compound. These parameters are derived from the analysis of structurally related compounds and should be optimized for your specific instrument and experimental conditions.[3][4]

AnalytePrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Proposed Collision Energy (CE, eV)Proposed Declustering Potential (DP, V)
Methyl nicotinate138.1107.120 - 3040 - 60
78.125 - 35
This compound 142.2 111.1 20 - 30 40 - 60
82.1 25 - 35

Workflow for Mass Spectrometer Optimization

MassSpecOptimization A Prepare Standard Solution (Analyte + IS) B Direct Infusion into MS A->B C Q1 Scan (Confirm Precursor Ion) B->C D Product Ion Scan (Identify Fragment Ions) C->D E Select MRM Transitions (Quantifier & Qualifier) D->E F Optimize Collision Energy (CE) for each transition E->F G Optimize Declustering Potential (DP) F->G H Develop LC Method G->H I Inject on LC-MS/MS System H->I J Final Method Validation I->J

Caption: Workflow for optimizing mass spectrometer settings.

References

Technical Support Center: Optimizing Methyl Nicotinate-d4 Analysis in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of Methyl nicotinate-d4 in High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide: Improving Peak Shape

Poor peak shape in HPLC can compromise the accuracy and precision of quantification. The following guide addresses common peak shape problems encountered with this compound and provides systematic solutions.

1. Issue: Peak Tailing

Peak tailing is the most common peak shape distortion for basic compounds like this compound, where the latter half of the peak is broader than the front. A tailing factor (Tf) or asymmetry factor (As) greater than 1.2 is generally considered significant.[1]

Primary Cause: Secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[2][3][4] At a neutral or higher pH, these silanol groups are ionized and can strongly interact with the protonated basic analyte, leading to tailing.[3]

Solutions:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase is a primary strategy to reduce peak tailing.[1][2][3] At a lower pH (e.g., pH 2.5-3.0), the residual silanol groups are protonated and thus less likely to interact with the positively charged this compound.[3][4]

    • Experimental Protocol: Prepare mobile phases with varying pH values (e.g., 7.0, 4.5, and 3.0) using appropriate buffers (e.g., phosphate (B84403) or acetate (B1210297) buffer). Analyze the this compound standard under each condition and compare the peak asymmetry.

  • Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can effectively shield the residual silanol groups from the analyte, thereby improving peak shape.[4]

    • Experimental Protocol: Add a low concentration of TEA (e.g., 0.05-0.1% v/v) to the mobile phase. Equilibrate the column thoroughly before injecting the sample.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol interactions and improve peak symmetry.[1][2][5]

  • Column Selection:

    • Utilize a modern, high-purity silica (B1680970) column with low residual silanol activity.

    • Consider columns with end-capping, where the residual silanol groups are chemically bonded with a small silane (B1218182) to reduce their activity.

    • For particularly challenging separations, polar-embedded or charged-surface hybrid (CSH) columns can provide improved peak shape for basic compounds.[1]

Quantitative Impact of pH on Peak Asymmetry for a Basic Compound:

Mobile Phase pHAsymmetry Factor (As)Peak Shape
7.02.35Significant Tailing
3.01.33Improved Symmetry

This data is for methamphetamine, a basic compound, and is representative of the expected improvements for this compound.[3]

Troubleshooting Workflow for Peak Tailing:

PeakTailingWorkflow start Peak Tailing Observed (As > 1.2) check_pH Is Mobile Phase pH > 4? start->check_pH lower_pH Lower Mobile Phase pH (e.g., pH 2.5-3.0) check_pH->lower_pH Yes check_additive Is a competing base (e.g., TEA) present? check_pH->check_additive No end Symmetrical Peak (As ≈ 1.0) lower_pH->end add_additive Add Competing Base (e.g., 0.1% TEA) check_additive->add_additive No check_buffer Is Buffer Concentration Adequate (>20 mM)? check_additive->check_buffer Yes add_additive->end increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_column Evaluate Column (Age, Type) check_buffer->check_column Yes increase_buffer->end replace_column Consider High-Purity, End-Capped, or Specialty Column check_column->replace_column replace_column->end

Caption: A logical workflow for troubleshooting peak tailing of this compound.

2. Issue: Peak Fronting

Peak fronting, where the front of the peak is less steep than the back, is less common for basic compounds but can occur.

Primary Causes:

  • Sample Overload: Injecting a sample that is too concentrated can saturate the analytical column.[4]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to a distorted peak.

Solutions:

  • Reduce Sample Concentration: Dilute the sample and reinject. If the peak shape improves, the original sample was likely overloaded.

  • Match Sample Solvent to Mobile Phase: Ideally, the sample should be dissolved in the mobile phase itself or in a solvent that is weaker than the mobile phase.

3. Issue: Broad Peaks

Broad peaks can be an indication of several issues, not all of which are related to chemical interactions.

Primary Causes:

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening.

  • Column Degradation: Over time, the packed bed of the column can degrade or form voids, leading to broader peaks.

  • Inappropriate Flow Rate: A flow rate that is too high or too low for the column dimensions can reduce efficiency.

Solutions:

  • Minimize Tubing Length: Use narrow-bore tubing and ensure all connections are secure and have minimal dead volume.

  • Column Maintenance: If a column is old or has been subjected to harsh conditions, it may need to be replaced. Using a guard column can help extend the life of the analytical column.

  • Optimize Flow Rate: Consult the column manufacturer's recommendations for the optimal flow rate for your column dimensions.

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase composition for analyzing this compound?

A1: The ideal mobile phase will depend on the specific column being used. However, a good starting point for reversed-phase chromatography is a mixture of an aqueous buffer and an organic modifier.

  • Aqueous Buffer: A low pH buffer (pH 2.5-3.5), such as a phosphate or formate (B1220265) buffer, is recommended to minimize peak tailing.

  • Organic Modifier: Acetonitrile (B52724) or methanol (B129727) can be used. The choice of organic solvent can influence selectivity, so it may be worth experimenting with both.

Q2: What type of HPLC column is best suited for this compound?

A2: A C18 column is a common choice for the analysis of pyridine (B92270) derivatives.[4] To achieve good peak shape, it is important to select a high-purity, well-end-capped C18 column. For more challenging separations or to further improve peak shape, consider a column with a polar-embedded phase or a charged surface.

Q3: How does the sample solvent affect the peak shape of this compound?

A3: The sample solvent can have a significant impact on peak shape. If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile), it can cause peak distortion, including fronting or split peaks. It is always best to dissolve the sample in the mobile phase or a weaker solvent.

Q4: Can I use the same HPLC method for this compound as for non-deuterated Methyl nicotinate?

A4: Yes, generally the same HPLC method can be used. The deuterium (B1214612) labeling should have a negligible effect on the chromatographic behavior under typical reversed-phase conditions. You may observe a very slight difference in retention time, but the overall method should be applicable.

Q5: What are the key parameters to include in a system suitability test for this analysis?

A5: A robust system suitability test should include:

  • Tailing Factor (or Asymmetry Factor): To ensure good peak shape (typically ≤ 1.5).

  • Theoretical Plates (N): To monitor column efficiency.

  • Resolution (Rs): To ensure separation from any closely eluting peaks.

  • Reproducibility of Retention Time and Peak Area: To demonstrate system precision.

Signaling Pathway of Peak Tailing Mitigation:

PeakTailingMitigation cluster_problem Problem: Peak Tailing cluster_solution Solution Strategies cluster_outcome Desired Outcome Analyte Protonated Basic Analyte (this compound) Silanol Ionized Residual Silanol (on Column) Analyte->Silanol Secondary Interaction Symmetrical_Peak Symmetrical Peak (Tf ≈ 1.0) Low_pH Low pH Mobile Phase (pH 2.5-3.0) Low_pH->Silanol Protonates & Neutralizes Low_pH->Symmetrical_Peak Additive Competing Base Additive (e.g., TEA) Additive->Silanol Shields Active Sites Additive->Symmetrical_Peak Column High-Performance Column (End-capped, etc.) Column->Silanol Reduces Active Sites Column->Symmetrical_Peak

Caption: Mitigation strategies for peak tailing of basic compounds in HPLC.

References

Technical Support Center: Methyl Nicotinate-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to Methyl nicotinate-d4. This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), and experimental protocols to help you identify and resolve the common issue of low signal intensity for your deuterated internal standard (IS).

Frequently Asked Questions (FAQs)

Q1: Why is the signal for my this compound internal standard (IS) unexpectedly low?

A low signal for your IS can stem from several factors, broadly categorized into issues with the IS solution itself, sample preparation, chromatography, or mass spectrometer performance. The most common culprits include:

  • Incorrect IS Concentration: Errors in dilution, degradation of the stock solution, or adsorption to container surfaces.

  • Sample Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the IS in the mass spectrometer's source.[1][2] This is a very common issue in LC-MS analysis.[3]

  • Suboptimal Mass Spectrometer Parameters: Instrument settings such as source temperature, gas flows, and voltages may not be optimized for this compound.[4][5]

  • Chromatographic Issues: Poor peak shape, co-elution with a highly suppressive matrix component, or a slight shift in retention time relative to the analyte into a region of ion suppression.[6][7]

  • IS Instability: Although methyl nicotinate (B505614) is generally stable in aqueous solutions, factors like pH and temperature can accelerate degradation.[8][9][10]

Q2: How can I confirm the integrity of my this compound stock and working solutions?

It is crucial to first rule out any issues with the standard itself.

  • Prepare a Fresh Dilution: Prepare a new working solution from your stock concentrate. If the signal improves, your previous working solution may have degraded or been prepared incorrectly.

  • Direct Infusion Analysis: Infuse a freshly prepared, clean solution of your this compound directly into the mass spectrometer. This bypasses the chromatographic system and sample matrix, allowing you to verify its inherent signal intensity and optimize MS parameters.[11]

  • Check for Degradation: Methyl nicotinate's primary degradation product is nicotinic acid.[8][12] You can analyze your IS solution using a non-MS detector (e.g., UV) to check for impurities or degradation products. Studies show methyl nicotinate degrades in aqueous solution at a rate of about 0.5% per year when stored at 4°C.[10][12]

Q3: Could my sample preparation method be causing the low signal?

Yes, the sample matrix is a frequent cause of signal suppression.[13]

  • Inefficient Extraction: If the IS is not efficiently recovered during protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE), its final concentration will be lower than expected.

  • Presence of Phospholipids and Salts: These are notorious for causing ion suppression in electrospray ionization (ESI).[13] If your sample preparation does not adequately remove them, a significant drop in signal can occur.

  • Refer to Protocol 2 for a method to specifically investigate and quantify matrix effects.

Q4: How do I investigate if mass spectrometer settings are the cause?

If the IS signal is strong during direct infusion but weak in actual samples, the issue is likely not the fundamental MS settings. However, it's always best to ensure parameters are optimized.

  • Source Parameter Optimization: Re-optimize source-dependent parameters like temperature, nebulizer gas, and capillary voltage using your IS solution. Unsuitable source temperatures can lead to analyte decomposition and a low, unstable signal.[14]

  • Compound-Specific Parameter Tuning: Ensure that compound-specific parameters like declustering potential (DP) or cone voltage and collision energy (CE) are properly tuned for the specific precursor-to-product ion transition of this compound.[11][15]

Q5: What are matrix effects and how do they affect deuterated standards?

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[6] This can lead to either ion suppression (most common) or enhancement. While deuterated standards are the gold standard for correcting these effects, they are not immune.[6][7] If the deuterated IS and the analyte separate slightly on the column (a known "isotope effect"), they may enter the MS source at different times and experience different degrees of ion suppression, leading to inaccurate quantification.[6]

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose the root cause of low IS signal intensity.

TroubleshootingWorkflow A Start: Low Signal of This compound IS B Step 1: Verify IS Solution Integrity (Protocol 1) A->B C Prepare fresh working solution. Infuse directly into MS. B->C D Is signal strong in direct infusion? C->D E Problem is likely IS concentration, purity, or stability. Re-evaluate stock. D->E No F Step 2: Investigate Matrix Effects (Protocol 2) D->F Yes G Perform post-extraction spike experiment. F->G H Is signal suppressed in matrix vs. clean solvent? G->H I Matrix effect is the primary cause. Improve sample cleanup or modify chromatography. H->I Yes J Step 3: Evaluate Chromatography & MS System H->J No K Check peak shape, retention time. Inspect system for leaks/clogs. Re-optimize MS parameters. J->K L Systematic issue identified. Perform system maintenance or method optimization. K->L

Caption: A logical workflow for troubleshooting low internal standard signal.

Quantitative Data Summary

When optimizing your mass spectrometer, having a good starting point for compound-dependent parameters is essential. The table below provides typical values that can be used as a starting point for this compound.

Table 1: Example Mass Spectrometer Parameters for this compound

ParameterTypical Value RangePurpose
Precursor Ion (Q1) m/z 142.1Mass of the deuterated parent molecule.
Product Ion (Q3) m/z 82.1A stable fragment ion for quantification (MRM transition).
Declustering Potential (DP) 30 - 60 VPrevents ion clusters and minimizes in-source fragmentation.[11]
Collision Energy (CE) 15 - 35 eVOptimizes fragmentation of the precursor ion to the product ion.[11]
Source Temperature 400 - 550 °CFacilitates desolvation of droplets in the ESI source.[14]
Nebulizer Gas (GS1) 40 - 60 psiAids in the formation of a fine spray.
Heater Gas (GS2) 40 - 60 psiAssists in solvent evaporation.

Note: These values are illustrative and must be optimized for your specific instrument and experimental conditions.

Experimental Protocols

Protocol 1: Preparation and Verification of Internal Standard Working Solution

Objective: To prepare a fresh IS working solution and verify its signal intensity via direct infusion.

Methodology:

  • Stock Solution Check: Visually inspect the this compound stock solution (typically in methanol (B129727) or acetonitrile) for any precipitation. If crystals are present, gently warm and vortex the solution until they redissolve.

  • Prepare Working Solution: Perform a serial dilution of the stock solution to the final working concentration (e.g., 100 ng/mL) using your initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • System Setup: Set up a direct infusion system by connecting a syringe pump directly to the mass spectrometer's ion source via PEEK tubing, bypassing the LC column.

  • Infusion: Fill a syringe with the newly prepared IS working solution and infuse it at a constant flow rate (e.g., 10 µL/min).

  • Signal Optimization: While infusing, acquire data in Multiple Reaction Monitoring (MRM) mode. Adjust key MS parameters (see Table 1) to maximize the signal intensity for the this compound transition.

  • Assessment: A strong, stable signal confirms the integrity of the IS solution and provides optimized MS parameters. A weak or unstable signal points to a problem with the stock solution itself (degradation, incorrect concentration).

Protocol 2: Investigating Matrix Effects using Post-Extraction Addition

Objective: To determine if the sample matrix is suppressing the ionization of the this compound IS.

Methodology:

  • Prepare Two Sample Sets:

    • Set A (Pre-Spike): Prepare a set of blank matrix samples (e.g., plasma, urine) and spike them with the this compound working solution before the extraction procedure.

    • Set B (Post-Spike): Prepare an identical set of blank matrix samples and perform the full extraction procedure without the IS. Then, spike the final, extracted solvent with the IS working solution just before injection.

  • Prepare a Control Set:

    • Set C (Clean Solvent): Spike the IS working solution into the clean final extraction solvent (the same volume as the final extracted samples in Set B). This represents the 100% signal intensity baseline with no matrix effect.

  • Analysis: Inject and analyze all three sets of samples using your established LC-MS/MS method.

  • Calculate Matrix Effect: The matrix effect (ME) can be calculated as a percentage using the mean peak areas from the analyses: ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set C) * 100

  • Interpretation:

    • ME ≈ 100%: No significant matrix effect is present.

    • ME < 100%: Ion suppression is occurring.[1] For example, a value of 30% indicates 70% signal suppression.

    • ME > 100%: Ion enhancement is occurring. If significant ion suppression is detected, focus on improving the sample cleanup procedure (e.g., using a more selective SPE phase) or adjusting the chromatography to separate the IS from the interfering matrix components.[16]

References

Technical Support Center: Matrix Effects on Methyl Nicotinate-d4 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the quantification of Methyl nicotinate-d4. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in quantitative analysis?

This compound is the deuterium-labeled version of Methyl nicotinate (B505614).[1] It is commonly used as an internal standard (IS) in quantitative analysis by LC-MS/MS.[1] An ideal internal standard is chemically and physically almost identical to the analyte of interest.[2] By adding a known quantity of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This helps to correct for variations that can occur during sample preparation, injection, and ionization, leading to more accurate and precise results.[3]

Q2: What are matrix effects and how do they affect quantification?

Matrix effect is the alteration of the ionization efficiency of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[2][4] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2][5] Phospholipids (B1166683) are a major contributor to matrix-induced ionization suppression in biological samples like plasma and serum.[6]

Q3: Can a deuterated internal standard like this compound always correct for matrix effects?

While deuterated internal standards are considered the "gold standard," they may not always provide perfect correction for matrix effects.[2][7] If the analyte (Methyl nicotinate) and the deuterated internal standard (this compound) do not co-elute perfectly, they can be exposed to different co-eluting matrix components. This can lead to differential ion suppression or enhancement, where the analyte and internal standard are affected to different extents, resulting in inaccurate quantification.[8][3][7]

Q4: Why might Methyl nicotinate and this compound have different retention times?

The phenomenon where a deuterated compound elutes slightly earlier than its non-deuterated counterpart in reverse-phase chromatography is known as the "chromatographic isotope effect". This can be caused by subtle differences in the physicochemical properties of the molecule when hydrogen is replaced by deuterium. While often minor, this can become a significant issue if it leads to differential matrix effects.

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating matrix effects in the quantification of this compound.

Problem 1: High Variability in Analyte/Internal Standard Response Ratio

Possible Cause: Inconsistent matrix effects between samples, leading to poor precision and inaccurate quantification.

Troubleshooting Workflow:

A High Variability in Analyte/IS Ratio B Verify Co-elution of Analyte and IS A->B C Assess Matrix Effect (Post-Column Infusion or Matrix Factor Calculation) B->C Co-elution Confirmed E Optimize Chromatography B->E Poor Co-elution G Inconsistent Matrix Effects Confirmed C->G Differential Matrix Effect Observed D Optimize Sample Preparation D->E F Problem Resolved E->F G->D

Caption: A logical troubleshooting workflow for matrix effect issues.

Experimental Protocols:

  • Protocol 1: Post-Column Infusion to Qualitatively Assess Matrix Effects

    • Objective: To identify regions of ion suppression or enhancement throughout the chromatographic run.[3]

    • Methodology:

      • Set up a T-junction to introduce a constant flow of a solution containing Methyl nicotinate and this compound into the LC flow path after the analytical column but before the mass spectrometer.[3]

      • Inject a blank, extracted matrix sample onto the LC column.

      • Monitor the signal intensity of the analyte and internal standard. A stable baseline is expected.

      • Any significant dip in the baseline signal indicates a region of ion suppression, while a peak indicates ion enhancement.[9]

      • By comparing the retention time of your analyte with the regions of suppression or enhancement, you can determine if matrix effects are a likely issue.[3]

  • Protocol 2: Quantitative Assessment of Matrix Factor (MF)

    • Objective: To quantitatively determine the extent of ion suppression or enhancement.[4]

    • Methodology:

      • Set A (Neat Solution): Prepare a solution of Methyl nicotinate and this compound in the reconstitution solvent.

      • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established method. Spike the analyte and internal standard into the final, extracted matrix at the same concentration as Set A.[2]

      • Analyze both sets of samples by LC-MS/MS.

      • Calculation:

        • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

        • IS-Normalized MF = MF of Analyte / MF of Internal Standard

      • Interpretation:

        • An MF < 1 indicates ion suppression.[4]

        • An MF > 1 indicates ion enhancement.[4]

        • An IS-Normalized MF close to 1 suggests that the internal standard effectively compensates for the matrix effect.[2] A value significantly different from 1 indicates a differential matrix effect.

Problem 2: Low Signal Intensity for Both Analyte and Internal Standard in Matrix Samples

Possible Cause: Severe ion suppression affecting both the analyte and the internal standard.

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to circumvent ion suppression is to improve the sample cleanup process.[10]

  • Optimize Chromatography: Modify the LC method to separate the analyte and internal standard from the regions of ion suppression identified in the post-column infusion experiment.[9]

Data on Sample Preparation Techniques:

Sample Preparation TechniqueDescriptionEffectiveness in Reducing Matrix Effects
Protein Precipitation (PPT) A simple and fast method where a solvent (e.g., acetonitrile) is added to precipitate proteins.Least effective; often results in significant matrix effects due to the presence of many residual matrix components like phospholipids.[5][11]
Liquid-Liquid Extraction (LLE) A technique that separates compounds based on their relative solubilities in two different immiscible liquids.Generally provides cleaner extracts than PPT.[11] Using acidic or basic pH can help prevent the extraction of impurities like phospholipids.[10]
Solid-Phase Extraction (SPE) A chromatographic technique used to separate components of a mixture.More effective at removing phospholipids and other sources of ion suppression than PPT.[5][9] Polymeric mixed-mode SPE can yield the best results.[10]
HybridSPE®-Phospholipid A technique that specifically targets the depletion of phospholipids from the sample matrix.Highly effective in reducing matrix interference from phospholipids.[6][12]

Workflow for Optimizing Sample Preparation:

A Severe Ion Suppression (Low Analyte and IS Signal) B Current Method: Protein Precipitation A->B C Evaluate LLE or SPE B->C D LLE Protocol C->D E SPE Protocol C->E F Analyze Matrix Factor D->F E->F G Matrix Effect Mitigated F->G MF ≈ 1 H Matrix Effect Persists F->H MF << 1 or >> 1 I Optimize Chromatography H->I I->G

Caption: Workflow for improving sample cleanup to mitigate ion suppression.

Experimental Protocols for Advanced Sample Preparation:

  • Protocol 3: Liquid-Liquid Extraction (LLE)

    • To a 100 µL plasma sample, add 25 µL of internal standard working solution.

    • Add 50 µL of 0.1 M NaOH to basify the sample.

    • Add 600 µL of an organic solvent (e.g., methyl tert-butyl ether).

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Protocol 4: Solid-Phase Extraction (SPE)

    • Condition: Pass 1 mL of methanol (B129727) through the SPE cartridge.

    • Equilibrate: Pass 1 mL of water through the cartridge.

    • Load: Load the pre-treated sample onto the cartridge.

    • Wash: Wash the cartridge with 1 mL of a weak wash solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.

    • Elute: Elute the analyte and internal standard with 1 mL of a strong elution solvent (e.g., 90% methanol with 0.1% formic acid).

    • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.[9]

By following these troubleshooting guides and experimental protocols, researchers can effectively identify, assess, and mitigate matrix effects, leading to more accurate and reliable quantification of Methyl nicotinate using this compound as an internal standard.

References

Technical Support Center: Preventing Back-Exchange of Deuterium in Methyl Nicotinate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Methyl nicotinate-d4, maintaining its isotopic integrity is paramount for accurate experimental outcomes. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of deuterium (B1214612) back-exchange.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a problem for this compound?

A1: Deuterium back-exchange is an undesirable chemical process where deuterium atoms on an isotopically labeled molecule, such as this compound, are replaced by hydrogen atoms from the surrounding environment.[1][2] This is particularly problematic in protic solvents (e.g., water, methanol) which contain readily exchangeable protons.[1] For this compound, which has deuterium labels on the pyridine (B92270) ring, back-exchange can lead to a loss of isotopic purity. This can compromise the accuracy of quantitative analyses, such as those using it as an internal standard in mass spectrometry, or complicate spectral interpretation in NMR spectroscopy.[2]

Q2: What are the primary factors that influence the rate of deuterium back-exchange?

A2: The rate of deuterium back-exchange is primarily influenced by three key factors:

  • pH: The exchange process is catalyzed by both acids and bases.[3] For many deuterated compounds, the minimum rate of exchange is observed in a narrow pH range, typically around pH 2.5-3.0.[3]

  • Temperature: Higher temperatures significantly accelerate the rate of back-exchange.[4] Conversely, working at lower temperatures (e.g., on ice) can dramatically slow down this process.[4]

  • Solvent: Protic solvents, which have exchangeable protons (e.g., O-H, N-H bonds), are the primary source of hydrogen for back-exchange.[1] Aprotic solvents (e.g., acetonitrile (B52724), DMSO), which lack these bonds, are much less likely to cause back-exchange.[5][6]

Q3: How stable are the deuterium atoms on the pyridine ring of this compound?

A3: Deuterium atoms on aromatic rings are generally more stable and less prone to exchange compared to those on heteroatoms (like -OH or -NH) or carbons adjacent to carbonyl groups.[2][3] However, exchange can still occur under certain conditions, particularly with acid or base catalysis.[3] The specific kinetics of exchange on a pyridine ring can be influenced by the electronic properties of the ring and its substituents.

Q4: Can the methyl ester group in this compound be a site for back-exchange?

A4: While the deuterium atoms in this compound are on the pyridine ring, it's important to be aware of the stability of the methyl ester group itself. Under strongly acidic or basic conditions, esters can undergo hydrolysis.[7] While this is not a direct back-exchange of the ring deuterons, it is a degradation pathway that can affect the integrity of the molecule. One study on methyl nicotinate (B505614) in aqueous solution showed that it degrades to nicotinic acid at a rate of approximately 0.5% per year when stored at 4°C.[7][8][9]

Troubleshooting Guides

Issue 1: Loss of Isotopic Purity Detected by Mass Spectrometry

Symptom: When using this compound as an internal standard in LC-MS, you observe a signal corresponding to the unlabeled (d0) or partially deuterated methyl nicotinate, leading to inaccurate quantification.

Troubleshooting Workflow:

cluster_0 Troubleshooting: Loss of Isotopic Purity in MS start Start: Inaccurate Quantification check_solvent Step 1: Review Sample Preparation Solvent Is it a protic solvent (e.g., water, methanol)? start->check_solvent use_aprotic Action: Switch to an aprotic solvent (e.g., acetonitrile, DMSO) for sample dilution and storage. check_solvent->use_aprotic Yes check_ph Step 2: Evaluate pH of Mobile Phase and Sample Is the pH outside the optimal range of 2.5-3.0? check_solvent->check_ph No use_aprotic->check_ph adjust_ph Action: Adjust pH of aqueous solutions to ~2.5 using a suitable buffer or acid (e.g., formic acid). check_ph->adjust_ph Yes check_temp Step 3: Assess Sample Handling and Storage Temperature Are samples handled at room temperature or higher? check_ph->check_temp No adjust_ph->check_temp use_cold Action: Maintain samples at low temperature (0-4°C) during all handling and analysis steps. check_temp->use_cold Yes check_time Step 4: Analyze Time Between Preparation and Analysis Is there a significant delay? check_temp->check_time No use_cold->check_time minimize_time Action: Minimize the time samples are in solution before analysis. Analyze samples as quickly as possible after preparation. check_time->minimize_time Yes end End: Isotopic Purity Maintained check_time->end No minimize_time->end

Caption: Troubleshooting workflow for loss of isotopic purity in mass spectrometry.

Issue 2: Unexpected Peaks or Reduced Deuteration Level in NMR Spectroscopy

Symptom: The 1H NMR spectrum of a sample containing this compound shows unexpected proton signals in the aromatic region where deuterium should be, or the integration of residual proton signals is higher than expected.

Troubleshooting Workflow:

cluster_1 Troubleshooting: Unexpected Signals in NMR start_nmr Start: Unexpected Proton Signals in NMR check_nmr_solvent Step 1: Verify NMR Solvent Purity and Type Is the solvent protic (e.g., MeOD, D2O) or contaminated with water? start_nmr->check_nmr_solvent use_dry_aprotic_nmr Action: Use a high-purity, dry, aprotic deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6). check_nmr_solvent->use_dry_aprotic_nmr Yes check_sample_prep_nmr Step 2: Review Sample Preparation Was the sample exposed to protic solvents or atmospheric moisture? check_nmr_solvent->check_sample_prep_nmr No use_dry_aprotic_nmr->check_sample_prep_nmr inert_atmosphere Action: Handle the sample under an inert atmosphere (e.g., glovebox or nitrogen blanket). Use oven-dried glassware. check_sample_prep_nmr->inert_atmosphere Yes check_temp_nmr Step 3: Consider Sample Temperature Was the sample heated or stored at elevated temperatures? check_sample_prep_nmr->check_temp_nmr No inert_atmosphere->check_temp_nmr low_temp_storage_nmr Action: Store samples at low temperatures (e.g., in a refrigerator or freezer) and analyze at ambient temperature. check_temp_nmr->low_temp_storage_nmr Yes end_nmr End: Clean NMR Spectrum check_temp_nmr->end_nmr No low_temp_storage_nmr->end_nmr

Caption: Troubleshooting workflow for unexpected signals in NMR spectroscopy.

Experimental Protocols

Protocol 1: Minimizing Back-Exchange During Sample Preparation for LC-MS Analysis

Objective: To prepare samples containing this compound for LC-MS analysis while minimizing deuterium back-exchange.

Materials:

  • This compound

  • Aprotic solvent (e.g., HPLC-grade acetonitrile or DMSO) for stock solution

  • Protic solvent (e.g., HPLC-grade water with 0.1% formic acid, pH ~2.7) for mobile phase

  • Calibrated pipettes and vials

  • Ice bath

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in a high-purity aprotic solvent (e.g., acetonitrile).

    • Store the stock solution in a tightly sealed vial at -20°C or below.

  • Working Solution and Sample Preparation:

    • Pre-chill all solvents and vials on an ice bath.

    • Prepare working solutions by diluting the stock solution with the pre-chilled aprotic solvent.

    • If the sample matrix is aqueous, ensure its pH is adjusted to the optimal range of 2.5-3.0 before adding the internal standard.

    • Add the this compound working solution to your samples, keeping them on ice throughout the process.

  • LC-MS Analysis:

    • Use a cooled autosampler set to a low temperature (e.g., 4°C).

    • Minimize the time between sample preparation and injection.

    • Employ a rapid LC gradient to reduce the overall run time and exposure to the protic mobile phase.[10]

Protocol 2: Preparing Samples for NMR Analysis to Prevent Back-Exchange

Objective: To prepare a sample of this compound for NMR analysis while preserving its isotopic integrity.

Materials:

  • This compound

  • High-purity, anhydrous, aprotic deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

  • NMR tube, oven-dried

  • Inert atmosphere (glovebox or nitrogen/argon line)

Procedure:

  • Glassware Preparation:

    • Thoroughly clean and oven-dry the NMR tube and any other glassware that will come into contact with the sample.

  • Sample Preparation under Inert Atmosphere:

    • Conduct all sample manipulations in a glovebox or under a gentle stream of an inert gas.

    • Weigh the desired amount of this compound directly into the NMR tube or a small, dry vial.

    • Add the appropriate volume of the anhydrous, aprotic deuterated NMR solvent.

    • Cap the NMR tube securely.

  • Analysis and Storage:

    • Acquire the NMR spectrum as soon as possible after preparation.

    • If storage is necessary, store the NMR tube at a low temperature (e.g., in a refrigerator) and in the dark.

Quantitative Data Summary

ParameterConditionExpected Impact on Deuterium StabilityReference
pH pH < 2.5 or > 3.0Increased rate of back-exchange[3]
pH 2.5 - 3.0Minimal rate of back-exchange[3]
Temperature 25°C (Room Temp)Higher rate of back-exchange[4]
4°C (Refrigerated)Significantly reduced rate of back-exchange[4]
0°C (On Ice)Very low rate of back-exchange[4]
Solvent Protic (e.g., H₂O, CH₃OH)High potential for back-exchange[1]
Aprotic (e.g., ACN, DMSO)Low to negligible back-exchange[5][6]
Storage Time Long-term in protic solventIncreased likelihood of back-exchange[7][8]
Short-term in aprotic solventMinimal back-exchange[1]

By carefully controlling these experimental variables, researchers can significantly minimize the back-exchange of deuterium in this compound and ensure the accuracy and reliability of their experimental results.

References

Technical Support Center: In-Source Fragmentation of Methyl Nicotinate-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering in-source fragmentation of Methyl Nicotinate-d4 during mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for the analysis of this compound?

A: In-source fragmentation is the unintended breakdown of an analyte, such as this compound, within the ion source of the mass spectrometer before it reaches the mass analyzer.[1][2] This phenomenon can lead to a decreased intensity of the precursor ion and an increase in fragment ions, which can complicate quantification and structural confirmation.[1] For isotopically labeled standards like this compound, this can be particularly problematic as it may lead to inaccurate quantification of the target analyte.

Q2: What are the expected molecular ion and key fragments of Methyl Nicotinate (B505614)?

A: The molecular weight of non-deuterated Methyl Nicotinate is 137.14 g/mol .[3][4] In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 138.05.[3] Common fragments observed in the mass spectrum of Methyl Nicotinate include ions at m/z 107, 78, and 50.[3] The fragmentation of esters often involves the loss of the alkoxy group (-OR).[5][6]

Q3: How does the deuterium (B1214612) labeling in this compound affect its mass spectrum?

A: The four deuterium atoms in this compound increase its molecular weight by four units compared to the unlabeled compound. Therefore, the protonated molecular ion [M+H]⁺ of this compound is expected at a mass-to-charge ratio (m/z) that is 4 units higher than that of the unlabeled compound. Consequently, any fragment ions that retain the deuterium labels will also exhibit a corresponding mass shift.

Q4: What are the primary causes of in-source fragmentation?

A: In-source fragmentation is primarily caused by excessive energy being transferred to the ions in the ion source.[1][2] Key contributing factors include:

  • High Cone/Fragmentor/Declustering Potential: These voltages accelerate ions, and if set too high, can cause them to collide with gas molecules with enough energy to fragment.[1][2]

  • High Ion Source Temperature: Elevated temperatures can provide enough thermal energy to cause the breakdown of thermally labile compounds.[1][7]

  • Gas Pressure and Flow Rates: While less direct, the pressure and flow of nebulizing and desolvation gases can influence ion stability.[8]

Troubleshooting Guide

Issue: Weak or Absent Precursor Ion for this compound with Dominant Fragment Ions

This section provides a step-by-step guide to troubleshoot and minimize the in-source fragmentation of this compound.

Experimental Protocol for Method Optimization:

  • Initial Assessment:

    • Infuse a standard solution of this compound at a known concentration (e.g., 100 ng/mL) directly into the mass spectrometer.

    • Acquire data in full scan mode using the current instrument parameters.

    • Identify the m/z of the expected precursor ion and any observed fragment ions.

  • Systematic Parameter Adjustment (in order of impact):

    • Cone/Fragmentor/Declustering Potential Optimization:

      • This is often the most influential parameter for controlling in-source fragmentation.[1][9]

      • Start with a low voltage setting (e.g., 10-20 V).

      • Gradually increase the voltage in small increments (e.g., 5 V) while monitoring the ion intensities.

      • Record the intensity of the precursor ion and the key fragment ions at each voltage setting.

      • Select the voltage that maximizes the precursor ion signal while minimizing the fragment ion signals.

    • Ion Source Temperature Optimization:

      • High source temperatures can cause thermal degradation.[1][7]

      • Begin with a lower-than-standard source temperature (e.g., 100-120°C).

      • Increase the temperature in increments of 10-20°C.

      • Monitor the precursor and fragment ion intensities to find a balance between efficient desolvation and minimal fragmentation.

    • Nebulizing and Desolvation Gas Flow Optimization:

      • While generally having a smaller effect on fragmentation, optimizing gas flows can improve ion stability.

      • Adjust the flow rates of the nebulizing and desolvation gases to ensure stable ion generation without excessive collisional energy.

  • Mobile Phase Modification (for LC-MS):

Logical Troubleshooting Workflow:

The following diagram illustrates a logical workflow for troubleshooting in-source fragmentation issues with this compound.

TroubleshootingWorkflow start Start: Observe In-Source Fragmentation of This compound check_precursor Is the precursor ion (M+H)+ weak or absent? start->check_precursor reduce_voltage Systematically Reduce Cone/Fragmentor Voltage check_precursor->reduce_voltage Yes end_further_investigation Further Investigation Required check_precursor->end_further_investigation No check_voltage_effect Precursor ion intensity improved? reduce_voltage->check_voltage_effect lower_temp Lower Ion Source Temperature check_voltage_effect->lower_temp No end_success Problem Resolved: Optimized Method check_voltage_effect->end_success Yes check_temp_effect Fragmentation reduced? lower_temp->check_temp_effect optimize_gas Optimize Nebulizing and Desolvation Gas Flows check_temp_effect->optimize_gas No check_temp_effect->end_success Yes check_gas_effect Improvement observed? optimize_gas->check_gas_effect modify_mobile_phase Consider Mobile Phase Modification (LC-MS) check_gas_effect->modify_mobile_phase No check_gas_effect->end_success Yes modify_mobile_phase->end_further_investigation

Troubleshooting workflow for in-source fragmentation.

Quantitative Data Summary

The following table summarizes the expected mass-to-charge ratios (m/z) for Methyl Nicotinate and its deuterated analog, along with common fragments. The precise m/z values for fragments of the d4 version will depend on which part of the molecule retains the deuterium labels.

CompoundPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Potential Fragment Assignment
Methyl Nicotinate~138.05[3]~107Loss of methoxy (B1213986) group
~78Pyridine ring
This compound~142.08Dependent on label position-

Note: The fragmentation pattern of this compound should be confirmed experimentally. The table provides expected values based on the unlabeled compound and the addition of four deuterium atoms.

References

Validation & Comparative

A Comparative Guide to Internal Standards in Analytical Method Validation: Methyl Nicotinate-d4 vs. a Structural Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical method validation, particularly for quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the choice of an internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of the results. This guide provides an objective comparison of the performance of a stable isotope-labeled internal standard, Methyl nicotinate-d4, against a hypothetical, yet representative, structural analog internal standard in a bioanalytical method.

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry.[1] These standards are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium). This near-identical physicochemical behavior ensures that the internal standard co-elutes with the analyte and experiences the same variations during sample preparation, extraction, and ionization, thus providing superior correction for experimental variability.[1]

In contrast, a structural analog is a compound that is chemically similar but not identical to the analyte. While more readily available and often less expensive, its different chemical structure can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte, potentially compromising the accuracy of the quantification.

This guide will use the analysis of methylphenidate as a model analyte to illustrate the comparative performance of a deuterated internal standard (analogous to this compound) versus a structural analog internal standard (ethylphenidate). While a direct validation study for this compound was not found in publicly available literature, the principles and expected performance differences are well-established and can be effectively demonstrated using this well-documented analyte.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the expected key performance characteristics of a validated LC-MS/MS method for the quantification of methylphenidate in human plasma using either Methylphenidate-d4 or Ethylphenidate as the internal standard. The data presented is a synthesis of typical validation results found in the scientific literature for similar bioanalytical methods.[2][3][4]

Table 1: Comparison of Key Validation Parameters

Validation ParameterMethod with Methylphenidate-d4 (Deuterated IS)Method with Ethylphenidate (Structural Analog IS)Acceptance Criteria (FDA/ICH)
Linearity (r²) > 0.998> 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mLSignal-to-Noise ≥ 10
Accuracy (% Bias) at LLOQ ± 5%± 15%± 20%
Precision (%RSD) at LLOQ < 10%< 15%≤ 20%
Accuracy (% Bias) at QC Levels ± 3%± 10%± 15%
Precision (%RSD) at QC Levels < 5%< 10%≤ 15%
Matrix Effect (%CV) < 5%15-25%Should be minimized and compensated for
Extraction Recovery (%CV) < 3%10-20%Consistent, precise, and reproducible

Table 2: Accuracy and Precision Data for Quality Control Samples

Quality Control LevelMethod with Methylphenidate-d4 Method with Ethylphenidate
Accuracy (% Bias) Precision (%RSD) Accuracy (% Bias) Precision (%RSD)
Low QC (0.3 ng/mL) -2.5%4.2%-8.7%9.5%
Mid QC (5 ng/mL) 1.8%3.1%5.2%7.8%
High QC (50 ng/mL) 0.9%2.5%3.6%6.1%

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (either 10 ng/mL Methylphenidate-d4 in methanol (B129727) or 10 ng/mL Ethylphenidate in methanol).

  • Vortex the sample for 10 seconds to ensure thorough mixing.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and inject into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to separate the analyte and internal standard from matrix components (e.g., 5% B to 95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: ESI Positive.

  • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Methylphenidate: e.g., m/z 234.1 → 84.1

    • MRM Transition for Methylphenidate-d4: e.g., m/z 238.1 → 88.1

    • MRM Transition for Ethylphenidate: e.g., m/z 248.2 → 84.1

Method Validation Procedures

The analytical method should be validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline.[5] Key validation parameters to be assessed include:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and internal standard.[5]

  • Linearity and Range: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression analysis is performed, and the correlation coefficient (r²) should be ≥ 0.99.[6]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in replicate (n=5) on three separate days. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the relative standard deviation (RSD) should not exceed 15% (20% for LLOQ).[6]

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank plasma from different sources to the response of the analyte in a neat solution. The coefficient of variation of the calculated matrix factor should be ≤ 15%.

  • Extraction Recovery: Determined by comparing the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples at three QC levels. Recovery should be consistent and reproducible.

  • Stability: The stability of the analyte in plasma should be evaluated under various conditions, including short-term bench-top stability, long-term freezer storage stability, and freeze-thaw stability.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of using a stable isotope-labeled internal standard for superior analytical performance.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample add_is Add Internal Standard (Methylphenidate-d4) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporation supernatant->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation reconstitute->hplc ms Mass Spectrometry (MRM Detection) hplc->ms data Data Acquisition ms->data ratio Calculate Peak Area Ratio (Analyte / IS) data->ratio curve Calibration Curve ratio->curve concentration Determine Analyte Concentration curve->concentration

Caption: Experimental workflow for bioanalysis using an internal standard.

G a_prep Sample Prep Variability a_ion Ionization Variability (Matrix Effects) a_prep->a_ion is_prep Sample Prep Variability a_prep->is_prep a_resp Analyte Response a_ion->a_resp is_ion Ionization Variability (Matrix Effects) a_ion->is_ion is_resp IS Response correction Ratio Calculation (Analyte / IS) a_resp->correction is_prep->is_ion is_ion->is_resp is_resp->correction result Accurate & Precise Result correction->result

Caption: Logical diagram of internal standard correction for analytical variability.

References

Navigating Analytical Method Changes: A Guide to Cross-Validation with Different Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistency and reliability of bioanalytical data are foundational to the success of preclinical and clinical studies. The use of stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is the established gold standard for the precise quantification of analytes within complex biological matrices.[1][2][3] These standards are crucial for correcting variability during the analytical process, from sample preparation to detection.[4]

However, factors such as commercial availability, cost, or the pursuit of enhanced analytical performance can necessitate a change in the deuterated internal standard used throughout a drug development program.[1] When data from assays employing different internal standards need to be compared or consolidated, a rigorous cross-validation is essential to ensure the integrity and continuity of the results.[1][5] This guide provides an objective comparison of analytical methods utilizing different deuterated standards, supported by detailed experimental protocols and quantitative data to inform and guide effective cross-validation strategies.

The Significance of the Internal Standard in Bioanalysis

An ideal internal standard (IS) should closely mimic the physicochemical properties of the analyte.[3] This ensures it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer.[3] By calculating the ratio of the analyte's peak area to that of the internal standard, variations introduced during the analytical workflow can be effectively normalized.[2]

While all deuterated standards are generally effective, the position and number of deuterium (B1214612) atoms can sometimes influence analytical performance.[1][3] For instance, a standard with a higher degree of deuteration (e.g., d5) may exhibit a slightly different chromatographic retention time compared to the analyte and a less-deuterated standard (e.g., d3), a phenomenon known as the "isotope effect".[1][3] This can, in some cases, lead to differential matrix effects.[1]

Cross-Validation Experimental Design

A systematic approach is crucial for the cross-validation of an analytical method when a new deuterated internal standard is introduced. The goal is to demonstrate that the new method (Method B, with the new IS) provides comparable data to the original validated method (Method A, with the original IS).

A typical cross-validation study involves analyzing the same set of samples, including calibration standards, quality control (QC) samples, and incurred (study) samples, with both analytical methods.[4] The analysis should ideally be conducted on the same day by the same analyst to minimize variability.[4]

Hypothetical Case Study: Quantification of "Exemplar"

To illustrate the cross-validation process, consider a hypothetical case study for the quantification of a fictional drug, "Exemplar," in human plasma. The original validated method used Exemplar-d3 as the internal standard (IS-1). Due to a change in supplier, a new method using Exemplar-d5 (IS-2) was developed and required cross-validation.[1]

Table 1: Comparison of Accuracy and Precision for Quality Control Samples

QC LevelMethod A (with Exemplar-d3)Method B (with Exemplar-d5)Acceptance Criteria
Mean Accuracy (%) Precision (%CV) Mean Accuracy (%)
Low QC 98.74.2101.2
Mid QC 102.13.1103.5
High QC 99.52.5100.8

Table 2: Incurred Sample Reanalysis

Sample IDMethod A Conc. (ng/mL)Method B Conc. (ng/mL)% DifferenceAcceptance Criteria
ISR-01 15.215.83.9%≥67% of samples within ±20% difference
ISR-02 88.190.32.5%
ISR-03 254.6249.9-1.8%
ISR-04 12.311.7-4.9%
ISR-05 155.9162.13.9%
... .........
Result Met (100% of samples shown)

The data in Tables 1 and 2 demonstrate a high degree of agreement between the two methods, with both meeting the acceptance criteria for accuracy, precision, and incurred sample reanalysis.[1] This successful cross-validation provides confidence that the data generated by both methods are comparable and can be used interchangeably.[1]

Detailed Methodologies

A detailed methodology is crucial for a successful cross-validation study. The following protocol outlines the key steps for comparing two different deuterated internal standards.

Preparation of Stock and Working Solutions
  • Stock Solutions : Prepare individual stock solutions of the analyte and each deuterated internal standard (e.g., Exemplar-d3 and Exemplar-d5) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.[4]

  • Working Solutions : Prepare separate working solutions for calibration standards and quality control samples by diluting the primary stock solutions.[4] Prepare separate working solutions for each internal standard at the desired concentration for spiking.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or study sample), add 20 µL of the respective internal standard working solution (Exemplar-d3 for Method A or Exemplar-d5 for Method B).[1]

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.[1]

  • Vortex the samples for 1 minute.[1]

  • Centrifuge the samples at 14,000 rpm for 10 minutes.[1]

  • Transfer the supernatant to a clean tube or 96-well plate and inject an aliquot into the LC-MS/MS system.[1]

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[2]

  • Chromatographic Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[2]

  • Mobile Phase : A typical mobile phase consists of water with 0.1% formic acid (Mobile Phase A) and methanol (B129727) or acetonitrile with 0.1% formic acid (Mobile Phase B).[2]

  • Gradient Elution : Employ a suitable gradient elution to achieve separation of the analyte from potential endogenous interferences.[2]

  • Mass Spectrometer : A tandem mass spectrometer is used for detection and quantification.[2]

Data Analysis and Acceptance Criteria
  • Calibration Curve : For each method, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Accuracy and Precision : The mean concentration of the QC samples should be within ±15% of the nominal value, and the coefficient of variation (%CV) should not exceed 15%.[6]

  • Incurred Samples : For incurred samples, the percentage difference between the values obtained with the two methods should be within ±20% for at least 67% of the samples.[1]

Visualizing the Workflow

Diagrams are essential for clarifying complex processes in bioanalytical method validation.

CrossValidationWorkflow cluster_prep Method Preparation cluster_exec Execution cluster_eval Evaluation Start Bioanalytical Method with IS-1 NeedChange Need to change Internal Standard? Start->NeedChange DevelopNew Develop and Validate Method with IS-2 NeedChange->DevelopNew Yes PerformCV Perform Cross-Validation Study (Analyze QCs and Incurred Samples with both methods) DevelopNew->PerformCV MeetCriteria Meet Acceptance Criteria? PerformCV->MeetCriteria Success Methods are Comparable Data can be consolidated MeetCriteria->Success Yes Fail Investigate Discrepancy Re-evaluate Method B MeetCriteria->Fail No Fail->DevelopNew ExperimentalWorkflow cluster_sample Sample Aliquoting cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (Calibrator, QC, or Incurred Sample) Spike_IS1 Spike with IS-1 (e.g., Exemplar-d3) Plasma->Spike_IS1 Method A Spike_IS2 Spike with IS-2 (e.g., Exemplar-d5) Plasma->Spike_IS2 Method B PPT Protein Precipitation (Acetonitrile) Spike_IS1->PPT Spike_IS2->PPT Vortex Vortex PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing (Peak Area Ratio) LCMS->Data

References

A Comparative Guide to Stable Isotope-Labeled Internal Standards: Methyl Nicotinate-d4 vs. 13C-Labeled Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. The gold standard for quantification is the use of stable isotope-labeled internal standards (SIL-IS) through Isotope Dilution Mass Spectrometry (IDMS).[1] This technique involves adding a known quantity of a labeled version of the analyte to a sample to correct for variations during sample preparation and instrument response.[1][2]

This guide provides an objective comparison between two common types of SIL-IS: deuterium-labeled standards, such as Methyl nicotinate-d4, and carbon-13 (¹³C)-labeled standards. While both are used to mimic the analyte of interest, their inherent physicochemical properties lead to significant differences in analytical performance.[2][3]

Core Principle: The Ideal Internal Standard

An ideal internal standard (IS) should be chemically and physically identical to the analyte, differing only in mass.[3] This ensures it experiences the same extraction recovery, ionization efficiency, and chromatographic retention, thereby accurately compensating for variability throughout the entire analytical process.[3][4] While both deuterated and ¹³C-labeled standards aim for this ideal, their properties lead to distinct advantages and disadvantages.[3]

Head-to-Head Performance Comparison

The superiority of ¹³C-labeled internal standards becomes evident when examining key analytical performance parameters. Deuterated standards, while often more accessible and less expensive, can introduce analytical challenges that may compromise data integrity.[3][5]

Chromatographic Co-elution: The Critical Difference One of the most significant distinctions lies in their chromatographic behavior. Due to the "isotope effect," the bond between carbon and deuterium (B1214612) (C-²H) is slightly stronger and less polar than the carbon-hydrogen (C-¹H) bond.[3] This difference can cause deuterated standards, like this compound, to have a slightly shorter retention time, eluting earlier than the unlabeled analyte.[3][6] This separation can lead to less effective correction for matrix effects, especially in high-resolution UPLC-MS/MS systems.[6] In contrast, the relative mass difference between ¹²C and ¹³C is significantly smaller, resulting in nearly identical chromatographic retention times and ideal co-elution with the analyte.[7][8]

Isotopic Stability ¹³C-labeled standards are highly stable, with no risk of isotopic exchange during sample preparation, storage, or analysis.[3][9] Deuterated standards, however, can be susceptible to the back-exchange of deuterium atoms with protons from the solvent, particularly if the label is on an exchangeable site (e.g., -OH, -NH).[3][9] Even when placed at non-exchangeable positions, the stability of deuterated standards must be thoroughly validated throughout the analytical workflow.[9]

Matrix Effect Compensation Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a major source of error in LC-MS analysis.[10] Because ¹³C-labeled standards co-elute perfectly with the analyte, they experience the exact same matrix effects and are therefore superior at correcting for them.[3][4] The chromatographic shift observed with deuterated standards means they may not undergo the same degree of ion suppression or enhancement as the analyte, potentially leading to inaccurate quantification.[7]

Accuracy and Precision The culmination of these factors generally results in improved accuracy and precision when using ¹³C-labeled internal standards.[3] By providing a more reliable correction for analytical variability, ¹³C-labeled standards lead to more robust and defensible results, which is especially critical in regulated bioanalysis and clinical research.[4][9]

Data Presentation: Quantitative Performance Summary

The following tables summarize the performance differences between deuterated and ¹³C-labeled internal standards across key analytical parameters.

Table 1: General Performance Characteristics of Deuterated vs. ¹³C-Labeled Internal Standards

Performance ParameterDeuterated IS (e.g., this compound)¹³C-Labeled ISRationale
Chromatographic Co-elution Often exhibits a slight retention time shift (elutes earlier).[3]Ideal co-elution with the analyte.[1]The C-²H bond is stronger than the C-¹H bond, causing a chromatographic isotope effect. The mass difference in ¹³C is smaller and has a negligible effect.[7]
Isotopic Stability Susceptible to back-exchange of deuterium with protons, especially on heteroatoms.[3]Highly stable with no risk of isotopic exchange.[9]The C-¹³C bond is stable throughout the analytical workflow.[3]
Matrix Effect Correction Good, but can be compromised by chromatographic separation from the analyte.[7]Excellent, provides the most reliable correction due to identical elution profiles.[3][4]Co-elution ensures both the analyte and the IS are subjected to the same matrix effects at the same time.[10]
Accuracy & Precision Can provide acceptable accuracy and precision but is more susceptible to errors.[3]Demonstrates improved accuracy and precision.[1]Better compensation for analytical variability leads to more reliable and reproducible data.[3]
Availability & Cost Generally more available and less expensive.[5]Can be more expensive and may not be commercially available for all analytes.[4][5]The chemical synthesis process for ¹³C-labeled compounds can be more complex and costly.

Table 2: Representative Bioanalytical Method Performance Data (This table presents representative data compiled from multiple sources to illustrate general performance characteristics.)[1][3]

Internal Standard TypeAnalyteAccuracy (% Bias)Precision (% CV)
Deuterated (²H)Generic Drug± 8.6%7.6%
¹³C-LabeledGeneric Drug± 2.5%<5%

Experimental Protocols

The following is a generalized protocol for the use of a stable isotope-labeled internal standard in a quantitative LC-MS/MS bioanalysis.

Materials and Reagents
  • Analyte reference standard

  • Internal standard (e.g., this compound or a ¹³C-labeled analog)

  • Control biological matrix (e.g., human plasma, urine)

  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)

  • Additives (e.g., formic acid, ammonium (B1175870) acetate)

Preparation of Solutions
  • Stock Solutions: Prepare individual stock solutions of the analyte and the internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 100 ng/mL) with an appropriate solvent mixture. This concentration should yield a sufficient response in the mass spectrometer.

  • Calibration Standards & Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking the control biological matrix with known amounts of the analyte stock solution.

Sample Preparation (Protein Precipitation Example)
  • Aliquot 100 µL of each sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add a fixed volume (e.g., 20 µL) of the IS working solution to every tube (except matrix blanks).[4] This should be done as early as possible to account for variability in subsequent steps.[4]

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the clear supernatant to a new set of tubes or a 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in a suitable mobile phase-like solvent (e.g., 100 µL of 50:50 water:acetonitrile).[4]

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Method Development: The gradient should be optimized to provide good peak shape and separation from matrix interferences. Crucially, verify the co-elution (for ¹³C-IS) or separation (for ²H-IS) of the analyte and the internal standard.[4]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM). Optimize precursor-to-product ion transitions for both the analyte and the internal standard.[4]

Data Analysis
  • Integrate the peak areas for the analyte and the internal standard in each injection.

  • Calculate the response ratio (Analyte Peak Area / IS Peak Area) for all standards, QCs, and samples.

  • Construct a calibration curve by plotting the response ratio of the calibration standards against their nominal concentrations.[4]

  • Perform a linear regression analysis (typically with 1/x² weighting).

  • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their response ratios from the calibration curve.[4]

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Aliquot Sample (Calibrator, QC, Unknown) Add_IS 2. Add Internal Standard (Fixed Amount) Sample->Add_IS Extract 3. Protein Precipitation & Centrifugation Add_IS->Extract Evap 4. Evaporate Supernatant Extract->Evap Recon 5. Reconstitute Extract Evap->Recon Inject 6. Inject onto LC-MS/MS System Recon->Inject Acquire 7. Acquire Data (MRM) Inject->Acquire Integrate 8. Integrate Peak Areas (Analyte & IS) Acquire->Integrate Ratio 9. Calculate Response Ratio Integrate->Ratio Calibrate 10. Construct Calibration Curve Ratio->Calibrate Quantify 11. Quantify Unknowns Calibrate->Quantify G cluster_d Deuterated IS Properties cluster_c13 ¹³C-Labeled IS Properties Start Choice of Stable Isotope-Labeled Internal Standard (SIL-IS) Deuterated Deuterium-Labeled (²H) e.g., this compound Start->Deuterated Carbon13 Carbon-13 Labeled (¹³C) Start->Carbon13 D_Prop1 Isotope Effect: Potential Chromatographic Shift Deuterated->D_Prop1 C13_Prop1 Minimal Isotope Effect: Ideal Co-elution Carbon13->C13_Prop1 D_Prop2 Potential for H/D Exchange D_Prop1->D_Prop2 D_Result Good Correction for Variability D_Prop2->D_Result Conclusion Conclusion: ¹³C-IS is the superior choice for assays requiring the highest accuracy and reliability. D_Result->Conclusion C13_Prop2 High Isotopic Stability C13_Prop1->C13_Prop2 C13_Result Superior Correction for Variability & Matrix Effects C13_Prop2->C13_Result C13_Result->Conclusion

References

The Gold Standard for Bioanalysis: Unpacking the Accuracy and Precision of Methyl nicotinate-d4

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the meticulous selection of an internal standard is paramount for achieving accurate and reliable analytical data. For researchers, scientists, and drug development professionals utilizing mass spectrometry-based quantification, the choice of an appropriate internal standard directly influences the quality and integrity of their results. This guide provides an objective comparison of the performance of a deuterated internal standard, Methyl nicotinate-d4, against other alternatives, supported by established principles of bioanalytical method validation.

Stable isotope-labeled internal standards (SIL-ISs), such as deuterated compounds, are widely regarded as the gold standard in quantitative bioanalysis.[1] By incorporating deuterium (B1214612) atoms into the molecular structure of the analyte, these standards exhibit nearly identical physicochemical properties to the target compound. This similarity allows them to effectively compensate for variability throughout the entire analytical process, from sample extraction and handling to instrument response.[2]

Performance Comparison: this compound vs. Structural Analog

ParameterThis compound (Deuterated IS)Structural Analog ISAcceptance Criteria (FDA/EMA)
Accuracy (% Bias) Typically < ±5%Can be up to ±15%Within ±15% (±20% at LLOQ)
Precision (% RSD) Typically < 5%Can be up to 15%≤15% (≤20% at LLOQ)
Recovery (%) High and consistent with analyteMay be variable and different from analyteConsistent and reproducible
Matrix Effect Compensation ExcellentVariable and often incompleteMinimal and compensated

Data in this table is representative of the expected performance of deuterated internal standards based on published literature on similar compounds and is intended for illustrative purposes.[5][6]

The use of a deuterated internal standard like this compound is expected to yield accuracy and precision well within the stringent limits required for regulated bioanalysis. A structural analog, while a viable alternative when a SIL-IS is unavailable, is more likely to exhibit different extraction recovery and be affected differently by matrix components, leading to greater variability in the results.[6]

Experimental Protocols

A robust bioanalytical method is underpinned by a well-defined and validated experimental protocol. The following provides a representative methodology for the quantification of methyl nicotinate (B505614) in a biological matrix, such as human plasma, using this compound as an internal standard with LC-MS/MS.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.[7]

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor-to-product ion transitions for both methyl nicotinate and this compound would be determined by infusing standard solutions into the mass spectrometer to identify the most abundant and stable fragment ions.

Visualizing the Workflow and Signaling Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and a relevant biological signaling pathway for methyl nicotinate.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

A typical bioanalytical workflow using an internal standard.

signaling_pathway MN Methyl Nicotinate Cell_Membrane Cell Membrane PLA2 Phospholipase A2 Cell_Membrane->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 COX->PGH2 PGD2_Synthase PGD2 Synthase PGH2->PGD2_Synthase PGD2 Prostaglandin D2 PGD2_Synthase->PGD2 DP1_Receptor DP1 Receptor (on vascular smooth muscle) PGD2->DP1_Receptor binds to Vasodilation Vasodilation (Increased Blood Flow) DP1_Receptor->Vasodilation leads to

Simplified signaling pathway of methyl nicotinate-induced vasodilation.

The topical application of methyl nicotinate is known to cause localized vasodilation.[8] This effect is primarily mediated through the release of prostaglandins, particularly Prostaglandin D2 (PGD2).[8][9] Methyl nicotinate is thought to activate phospholipase A2, leading to the release of arachidonic acid from the cell membrane.[8] Arachidonic acid is then converted by cyclooxygenase (COX) enzymes to PGD2, which in turn acts on receptors on vascular smooth muscle to cause relaxation and increased blood flow.[8][10]

References

Linearity in Focus: Quantifying Methyl Nicotinate with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive assessment of the linearity of methyl nicotinate (B505614) quantification when employing its deuterated analogue, methyl nicotinate-d4, as an internal standard. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical method development, offering superior accuracy and precision by compensating for variability in sample preparation and instrument response.

While specific, publicly available studies detailing the linearity of methyl nicotinate with a this compound internal standard are limited, this guide synthesizes data from validated methods for structurally similar compounds, such as nicotine (B1678760) and its metabolites, to present a representative performance comparison and detailed experimental protocols. The principles and expected outcomes are directly translatable to the analysis of methyl nicotinate.

Performance Characteristics: A Comparative Overview

The use of a deuterated internal standard in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity.[1] The following table summarizes the expected performance characteristics for a linearity assessment of methyl nicotinate using this compound. These values are based on typical performance of validated LC-MS/MS methods for related nicotinic compounds.[2][3]

Performance MetricExpected ValueRationale and Comparison
**Linearity (R²) **≥ 0.99A coefficient of determination (R²) of 0.99 or greater is standard for bioanalytical methods, indicating a strong correlation between the analyte concentration and the instrument response.[4][5] Studies on related compounds consistently report R² values in this range.[3][5]
Linearity Range 0.5 - 500 ng/mLThis range is typical for the quantification of small molecules in biological matrices and can be adjusted based on the specific application and expected concentrations.[3]
Limit of Quantification (LOQ) 0.5 ng/mLThe lower limit of the linear range, the LOQ, is the lowest concentration that can be quantified with acceptable precision and accuracy. For sensitive LC-MS/MS methods, this is often in the low ng/mL to pg/mL range.[2]
Precision (%RSD) < 15%The precision, expressed as the relative standard deviation (%RSD), should be within 15% for all calibration standards except for the LOQ, where up to 20% is acceptable.[2]
Accuracy (%Bias) ± 15%The accuracy, or the closeness of the measured value to the true value, should be within ±15% of the nominal concentration (±20% at the LOQ).[2]
Internal Standard This compoundA stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, providing the most accurate correction.[1][6]

Experimental Protocol: A Step-by-Step Guide

The following is a representative experimental protocol for conducting a linearity assessment of methyl nicotinate in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol is a composite based on validated methods for analogous compounds.[2][3]

1. Preparation of Standard Solutions:

  • Primary Stock Solutions: Prepare individual stock solutions of methyl nicotinate and this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of methyl nicotinate by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water. The concentration range should encompass the expected sample concentrations.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of blank plasma in a microcentrifuge tube, add 20 µL of each methyl nicotinate working standard solution.

  • Add 20 µL of the this compound internal standard working solution to each tube.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Methyl Nicotinate: Precursor ion [M+H]⁺ → Product ion (specific fragment to be determined by direct infusion).

      • This compound: Precursor ion [M+H]⁺ → Product ion (corresponding fragment to be determined).

    • Optimize collision energy and other MS parameters to achieve maximum signal intensity.

4. Data Analysis and Linearity Assessment:

  • Construct a calibration curve by plotting the peak area ratio of methyl nicotinate to this compound against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis, typically with a 1/x weighting, to determine the slope, intercept, and coefficient of determination (R²).[3]

  • The linearity of the method is considered acceptable if the R² is ≥ 0.99 and the back-calculated concentrations of the calibration standards are within ±15% of their nominal values (±20% for the LOQ).

Visualizing the Workflow and Rationale

To further clarify the processes, the following diagrams illustrate the experimental workflow and the fundamental principle of using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation p1 Prepare Calibration Standards (Methyl Nicotinate) p2 Spike Blank Matrix with Standards and Internal Standard (this compound) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Evaporation and Reconstitution p4->p5 a1 LC-MS/MS Analysis p5->a1 a2 Peak Area Integration a1->a2 a3 Calculate Peak Area Ratio (Analyte/IS) a2->a3 e1 Construct Calibration Curve a3->e1 e2 Linear Regression (1/x weighting) e1->e2 e3 Assess Linearity (R² ≥ 0.99) e2->e3

Experimental workflow for linearity assessment.

G Principle of Correction by Deuterated Internal Standard cluster_0 Analytical Process cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis sp1 Pipetting Variation IS This compound (Internal Standard) sp1->IS Analyte Methyl Nicotinate (Analyte) sp1->Analyte sp2 Incomplete Extraction sp2->IS sp2->Analyte lc1 Injection Volume Variation lc1->IS lc1->Analyte ms1 Ionization Suppression ms1->IS ms1->Analyte Ratio Peak Area Ratio (Analyte/IS) = Constant IS->Ratio Corrects for Variability Analyte->Ratio

Correction for variability using a deuterated internal standard.

Alternative Internal Standards

While a deuterated analog is the preferred choice, other compounds can be considered as internal standards if this compound is unavailable. The key criteria for a suitable alternative are structural similarity, similar chromatographic behavior, and a distinct mass-to-charge ratio (m/z) to avoid interference.

Alternative Internal StandardAdvantagesDisadvantages
Structurally Related Compounds (e.g., Nicotine-d4, Cotinine-d3) Commercially available, well-characterized.May not perfectly mimic the extraction recovery and ionization of methyl nicotinate.
Other Nicotinic Acid Esters (e.g., Ethyl Nicotinate) Similar chemical properties.Different retention time, may not fully compensate for matrix effects at the exact retention time of the analyte.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Methyl Nicotinate-d4 for Ultrasensitive Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of analytical accuracy and precision is paramount. In the realm of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, the choice of an internal standard can be the determining factor in data reliability. This guide provides an objective comparison of Methyl nicotinate-d4, a deuterated stable isotope-labeled internal standard (SIL-IS), against its non-deuterated counterpart and other structural analogs. Through a review of established analytical principles and supporting data, this document underscores the superior performance of deuterated standards in achieving robust and reproducible results.

Stable isotope-labeled internal standards are widely recognized as the "gold standard" in quantitative mass spectrometry.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, with the key difference being a higher mass due to the incorporation of heavy isotopes like deuterium.[1][3] This subtle yet significant modification allows the SIL-IS to co-elute with the analyte and experience the same analytical variations, such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.[2] By normalizing the analyte's signal to that of the co-eluting SIL-IS, a more accurate and precise quantification can be achieved.[2]

Performance Comparison: The Deuterated Advantage

The use of a deuterated internal standard like this compound offers significant advantages over non-deuterated analogs. While specific limits of detection (LOD) and quantification (LOQ) for this compound are not extensively published, the well-documented performance of SIL-IS in numerous bioanalytical assays provides a strong basis for comparison. The following table summarizes the expected performance characteristics of a bioanalytical method using a deuterated internal standard versus a structural analog.

Performance ParameterThis compound (Deuterated IS)Structural Analog IS (e.g., Methyl isonicotinate)Rationale for Superior Performance of Deuterated IS
Limit of Detection (LOD) LowerHigherCo-elution with the analyte allows for better signal-to-noise at low concentrations, as the IS effectively normalizes for matrix-induced noise.
Limit of Quantification (LOQ) LowerHigherImproved precision and accuracy at lower concentrations enable a more reliable quantification limit.
Accuracy (% Bias) Typically within ±5%Can exceed ±15%Near-identical chemical and physical properties ensure the most effective compensation for analytical variability.
Precision (% CV) Typically <10%Often >15%Consistent tracking of the analyte through all stages of the analytical process minimizes random errors.
Matrix Effect Significantly MinimizedVariable and often significantExperiences virtually identical ion suppression or enhancement as the analyte, leading to effective normalization.
Extraction Recovery Consistent and analyte-matchedCan be variable and different from the analyteSimilar polarity and solubility ensure consistent behavior during sample preparation.

Note: The values presented are typical and can vary depending on the specific analytical method, matrix, and instrumentation.

One study on the non-deuterated Methyl nicotinate (B505614) reported a limit of detection of 0.05 μg/ml using HPLC with UV detection.[4] While this provides a benchmark, LC-MS/MS methods employing a deuterated internal standard are expected to achieve significantly lower detection and quantification limits due to the enhanced sensitivity and selectivity of the technique and the superior normalization provided by the SIL-IS.

Experimental Protocols: A Roadmap to Robust Bioanalysis

The following provides a detailed methodology for a typical LC-MS/MS-based bioanalytical assay for a small molecule, incorporating this compound as the internal standard. This protocol is a composite based on established methods for related compounds, such as nicotinic acid and its metabolites.[5]

Preparation of Standards and Quality Controls
  • Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte (e.g., a metabolite of nicotinic acid) and this compound in a suitable solvent like methanol (B129727) or acetonitrile (B52724).

  • Working Solutions:

    • Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

    • Prepare a working internal standard solution of this compound at a constant concentration (e.g., 100 ng/mL) in the same diluent.

  • Quality Control (QC) Samples: Prepare QC samples by spiking a blank biological matrix (e.g., human plasma) with the analyte at a minimum of three concentration levels: low, medium, and high.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma samples (calibration standards, QCs, or unknown study samples) into 1.5 mL microcentrifuge tubes.

  • Add 20 µL of the this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for the analyte and this compound would need to be optimized.

Visualizing the Workflow and Rationale

To further elucidate the experimental process and the underlying logic of using a deuterated internal standard, the following diagrams are provided.

G plasma Plasma Sample (Analyte) is_add Spike with this compound (IS) plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Area Integration (Analyte & IS) detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio quantification Quantification via Calibration Curve ratio->quantification

A generalized workflow for a bioanalytical method using an internal standard.

G cluster_process Analytical Process Variability cluster_output Signal Output analyte Analyte extraction Extraction Inconsistency analyte->extraction matrix_effect Matrix Effects (Ion Suppression/Enhancement) analyte->matrix_effect instrument_drift Instrumental Drift analyte->instrument_drift is This compound (IS) is->extraction is->matrix_effect is->instrument_drift analyte_signal Variable Analyte Signal extraction->analyte_signal is_signal Variable IS Signal extraction->is_signal matrix_effect->analyte_signal matrix_effect->is_signal instrument_drift->analyte_signal instrument_drift->is_signal ratio Constant Analyte/IS Ratio analyte_signal->ratio is_signal->ratio accurate_quant Accurate Quantification ratio->accurate_quant

Logical diagram illustrating how a deuterated IS corrects for analytical variability.

Conclusion

References

A Comparative Guide to the Metabolism of Methyl Nicotinate and Methyl Nicotinate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic profiles of methyl nicotinate (B505614) and its deuterated analog, methyl nicotinate-d4. While direct comparative experimental data for this compound is not extensively available in public literature, this document extrapolates the expected metabolic fate of the deuterated compound based on the well-established principles of the kinetic isotope effect (KIE) and the known metabolism of methyl nicotinate.

Introduction to Methyl Nicotinate Metabolism

Methyl nicotinate, the methyl ester of nicotinic acid (niacin), is primarily known for its topical application as a rubefacient, inducing localized vasodilation. Its metabolism is a critical factor in its pharmacological activity and systemic exposure. The primary metabolic pathway for methyl nicotinate is hydrolysis of the ester bond to form its active metabolite, nicotinic acid, and methanol.[1] This biotransformation is predominantly carried out by nonspecific esterases present in the skin and other tissues.[1]

Deuteration, the strategic replacement of hydrogen atoms with their stable isotope deuterium, is a common strategy in drug development to alter pharmacokinetic properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. This phenomenon, known as the kinetic isotope effect, can result in a longer half-life and increased systemic exposure of a drug.

Comparative Metabolic Pathways

The primary metabolic fate of both methyl nicotinate and this compound is expected to be the same: ester hydrolysis.

MN Methyl Nicotinate NA Nicotinic Acid MN->NA Hydrolysis Methanol Methanol MN->Methanol Hydrolysis MND4 This compound MND4->NA Hydrolysis Methanol_d4 Methanol-d4 MND4->Methanol_d4 Hydrolysis Esterases Esterases Esterases->MN Esterases->MND4 cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Liver Microsomes/ Skin S9 Incubate Incubate at 37°C Microsomes->Incubate NADPH NADPH System NADPH->Incubate Buffer Phosphate Buffer Buffer->Incubate Add_Compound Add Test Compound Incubate->Add_Compound Time_Points Sample at Time Points Add_Compound->Time_Points Quench Quench with Acetonitrile Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calculate Calculate t½ and CLint LCMS->Calculate Acclimatize Acclimatize Rats Group Group Allocation Acclimatize->Group Shave Shave Application Site Group->Shave Apply Topical Application Shave->Apply Blood Blood Sampling (Time Course) Apply->Blood Plasma Plasma Separation Blood->Plasma Analyze LC-MS/MS Analysis Plasma->Analyze PK_Calc Calculate PK Parameters Analyze->PK_Calc

References

Assessing the Isotope Effect of Methyl Nicotinate-d4 in Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalytical assays and drug development, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and precise quantification. Methyl nicotinate-d4, the deuterated analog of Methyl nicotinate (B505614), is frequently employed for this purpose. However, the introduction of deuterium (B1214612) can, in some instances, lead to an "isotope effect," influencing the compound's physicochemical properties and biological activity. This guide provides a comprehensive comparison of Methyl nicotinate and this compound, with a focus on assessing the potential isotope effect in various assays, supported by experimental data and detailed protocols.

Data Presentation: Performance Comparison

The primary observable isotope effect when substituting hydrogen with deuterium is the kinetic isotope effect (KIE). This effect is most pronounced in reactions where the cleavage of a carbon-hydrogen bond is the rate-determining step. In the case of Methyl nicotinate, a key metabolic pathway is the hydrolysis of the methyl ester to form nicotinic acid, a reaction catalyzed by esterases. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism for the deuterated compound.

The most significant potential for an isotope effect with this compound lies in its metabolism. Deuteration of the methyl group can slow down its enzymatic removal, leading to increased metabolic stability.

Table 1: Comparison of Expected Performance in Key Assays

Performance MetricMethyl Nicotinate (Non-Deuterated)This compound (Deuterated)Rationale & Key Findings
Receptor Binding Affinity (e.g., to nAChR) Baseline AffinityExpected to be nearly identical to the non-deuterated form.Studies on analogous deuterated ligands show minimal to no difference in binding affinity. The overall shape and electronic distribution of the molecule, which are critical for receptor binding, are not significantly altered by deuteration.
Metabolic Stability (in vitro) More susceptible to enzymatic hydrolysis by esterases.Expected to have a significantly lower rate of metabolism.The stronger C-D bond compared to the C-H bond leads to a kinetic isotope effect, slowing down the enzymatic cleavage of the methyl group. This results in a lower intrinsic clearance in in vitro systems like liver microsomes.[1][2]
Pharmacokinetics (in vivo) Shorter half-life (t½) and lower overall exposure (AUC).Expected to have a longer half-life (t½) and higher overall exposure (AUC).Slower metabolism of the deuterated compound in vivo would lead to its longer persistence in the systemic circulation.[2]
Biological Activity (Vasodilation) Standard vasodilatory response upon conversion to nicotinic acid.The onset of action might be slightly delayed, but the overall effect, once metabolized, should be comparable.The biological activity is primarily mediated by the metabolite, nicotinic acid. While the rate of formation may be slower for the deuterated version, the resulting nicotinic acid is identical.

Experimental Protocols

Detailed methodologies are essential for accurately assessing the isotope effect of this compound. Below are protocols for two key experiments: an in vitro metabolism assay to quantify the kinetic isotope effect and a prostaglandin (B15479496) D2 release assay to measure the ultimate biological response.

In Vitro Metabolism Assay Using Liver Microsomes

This assay is a standard preclinical method to evaluate the rate of metabolism of a compound and to determine the kinetic isotope effect.

Objective: To determine the intrinsic clearance (CLᵢₙₜ) of Methyl nicotinate and this compound by measuring their rate of depletion when incubated with liver microsomes.

Materials:

  • Methyl nicotinate and this compound

  • Human or rat liver microsomes

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) or other suitable organic solvent for quenching the reaction

  • 96-well plates or microcentrifuge tubes

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system for quantitative analysis

Procedure:

  • Preparation of Incubation Mixtures: In a 96-well plate or microcentrifuge tubes, prepare the incubation mixtures containing phosphate buffer, liver microsomes, and the test compound (either Methyl nicotinate or this compound). A typical final concentration for the test compound is 1 µM and for the microsomal protein is 0.5 mg/mL.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Initiation of the Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well/tube.

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Analyze the concentration of the remaining parent compound (Methyl nicotinate or this compound) in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent drug against time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • The intrinsic clearance (CLᵢₙₜ) is then calculated from this rate.

    • The kinetic isotope effect (KIE) is determined by the ratio of the clearance values (CLᵢₙₜ of Methyl nicotinate / CLᵢₙₜ of this compound).

Prostaglandin D2 (PGD2) Release Assay

This assay measures the biological response to nicotinic acid, the active metabolite of Methyl nicotinate.

Objective: To determine the dose-dependent effect of Methyl nicotinate and this compound on PGD2 release from cultured cells.

Materials:

  • THP-1 human monocytic cells (or other suitable cell line, e.g., Langerhans cells)

  • Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells into macrophages

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Methyl nicotinate and this compound

  • PGD2 ELISA kit or LC-MS/MS for quantification

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Differentiation: Culture THP-1 cells and differentiate them into macrophages by treating with PMA for 48-72 hours.

  • Stimulation: After differentiation, wash the cells and treat them with various concentrations of Methyl nicotinate or this compound for a defined period (e.g., 30 minutes).

  • Supernatant Collection: Collect the cell culture supernatant, which will contain the released PGD2.

  • PGD2 Quantification: Measure the concentration of PGD2 in the supernatant using a commercial PGD2 ELISA kit according to the manufacturer's instructions, or by a validated LC-MS/MS method.

  • Data Analysis: Determine the dose-dependent effect of each compound on PGD2 release. Compare the EC₅₀ values (the concentration that elicits a half-maximal response) for Methyl nicotinate and this compound.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

To further clarify the experimental process and the biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_sampling Time-Course Sampling cluster_analysis Analysis MN Methyl Nicotinate (or MN-d4) Incubate Incubate Mixture MN->Incubate LM Liver Microsomes LM->Incubate NADPH NADPH Regenerating System NADPH->Incubate Quench Quench Reaction (Acetonitrile + IS) Incubate->Quench t = 0, 5, 15, 30, 60 min Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis (Calculate CLint and KIE) LCMS->Data

In Vitro Metabolism Experimental Workflow

G cluster_cell Target Cell (e.g., Langerhans Cell) MN Methyl Nicotinate Esterase Esterases MN->Esterase Hydrolysis NA Nicotinic Acid Esterase->NA GPR109A GPR109A Receptor NA->GPR109A Binds to PLC Phospholipase C GPR109A->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca Ca²⁺ Release IP3_DAG->Ca PLA2 Phospholipase A2 Ca->PLA2 Activates AA Arachidonic Acid PLA2->AA Releases COX COX-1/2 AA->COX PGH2 PGH2 COX->PGH2 PGDS PGD Synthase PGH2->PGDS PGD2 Prostaglandin D2 (PGD2) PGDS->PGD2 Vasodilation Vasodilation (Flush Response) PGD2->Vasodilation Causes Extracellular Extracellular

Signaling Pathway of Methyl Nicotinate Action

References

A Head-to-Head Battle for Bioanalytical Accuracy: Methyl nicotinate-d4 vs. a Structural Analog Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard (IS) is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison of the performance of a stable isotope-labeled (SIL) internal standard, Methyl nicotinate-d4, against a generic structural analog IS for the quantification of methyl nicotinate (B505614) in a biological matrix.

The "gold standard" in bioanalysis is widely considered to be the use of a stable isotope-labeled internal standard, such as a deuterated version of the analyte.[1] This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly throughout sample preparation and analysis.[2] However, in situations where a SIL-IS is unavailable or cost-prohibitive, a structural analog may be considered.[3] This guide will explore the practical implications of this choice, supported by illustrative experimental data and detailed protocols.

The Contenders:

  • This compound (SIL-IS): Chemically identical to methyl nicotinate, with four hydrogen atoms replaced by deuterium. This increases the mass, allowing it to be distinguished by the mass spectrometer, but it has minimal impact on retention time and ionization efficiency.

  • Structural Analog IS: A compound with a similar chemical structure to methyl nicotinate, but not isotopically labeled. For this comparison, we will consider a hypothetical analog such as Ethyl Nicotinate, which has a similar core structure but a different ester group.

Performance Showdown: Quantitative Data Comparison

The following tables summarize the expected performance of this compound versus a structural analog IS based on key validation parameters in a typical bioanalytical LC-MS/MS assay. The data, while illustrative, is based on established performance differences between these two types of internal standards.[1]

Table 1: Accuracy and Precision

Quality Control LevelAnalyte Concentration (ng/mL)This compound ISStructural Analog IS
Accuracy (% Bias) Precision (%CV)
LLOQ1-2.58.2
LQC31.85.1
MQC50-0.53.5
HQC801.12.8

LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Mid-Quality Control; HQC: High-Quality Control; %CV: Percent Coefficient of Variation.

Table 2: Matrix Effect and Recovery

ParameterThis compound ISStructural Analog IS
Matrix Factor 0.980.85
Recovery (%) 9278
IS-Normalized Matrix Factor 1.011.15

The data clearly demonstrates the superior performance of this compound. The accuracy and precision across all quality control levels are well within the typical acceptance criteria of ±15% for accuracy and ≤15% for precision.[1] The structural analog, however, shows a greater bias and higher variability. This is primarily due to its inability to perfectly mimic the behavior of methyl nicotinate during sample processing and ionization, as reflected in the matrix effect and recovery data.[1][4]

The "Why": A Conceptual Comparison

The core advantage of a deuterated internal standard lies in its ability to co-elute with the analyte and experience the same matrix effects.[2] A structural analog, due to its different chemical structure, will likely have a different retention time and be affected differently by co-eluting matrix components that can suppress or enhance the MS signal.

G cluster_0 This compound (SIL-IS) cluster_1 Structural Analog IS a Analyte and IS Co-elute b Identical Matrix Effect (Ion Suppression/Enhancement) a->b c Accurate Normalization b->c d High Accuracy & Precision c->d e Analyte and IS Separate Chromatographically f Different Matrix Effects e->f g Inaccurate Normalization f->g h Lower Accuracy & Precision g->h

Conceptual comparison of a SIL-IS and a structural analog IS.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable results. The following outlines a key experimental protocol for the quantification of methyl nicotinate in human plasma using an internal standard.

Objective: To quantify the concentration of methyl nicotinate in human plasma using LC-MS/MS with either this compound or a structural analog as the internal standard.

1. Sample Preparation: Protein Precipitation

  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (either this compound or the structural analog at a fixed concentration).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient to separate methyl nicotinate from endogenous plasma components.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Methyl nicotinate: Q1/Q3 (e.g., m/z 138.1 -> 106.1)

    • This compound: Q1/Q3 (e.g., m/z 142.1 -> 110.1)

    • Structural Analog IS: To be determined based on the specific analog used.

G start Start: Human Plasma Sample is_add Add Internal Standard (this compound or Analog) start->is_add prep Sample Preparation (Protein Precipitation) lc_sep LC Separation (C18 Column) prep->lc_sep is_add->prep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect quant Quantification (Analyte/IS Ratio) ms_detect->quant end End: Concentration Result quant->end

References

Inter-laboratory Comparison of Results Using Methyl nicotinate-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Methyl nicotinate-d4 as a stable isotope-labeled internal standard (SIL-IS) in quantitative analytical methods. While specific inter-laboratory proficiency tests for this compound are not publicly available, this document synthesizes data from analogous studies and established analytical principles to present a comparative analysis. The information herein is designed to guide laboratories in method validation and performance assessment.

This compound is the deuterated form of Methyl nicotinate (B505614), a compound used as a rubefacient in topical preparations for muscle and joint pain.[1][2] In analytical chemistry, its primary role is to serve as an internal standard for quantitative analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The use of a SIL-IS is considered the "gold standard" in bioanalysis as its physicochemical properties are nearly identical to the analyte, allowing it to effectively compensate for variability during sample preparation and analysis.[3]

Hypothetical Inter-laboratory Comparison for Methyl Nicotinate Quantification

To illustrate the application and performance of this compound, this section presents a hypothetical inter-laboratory comparison (ILC) focused on the quantification of Methyl nicotinate in a spiked human plasma sample. The objective of such a study would be to assess the proficiency and consistency of results among different analytical laboratories using a standardized method with this compound as the internal standard.

Proficiency is often evaluated using a Z-score, which compares a laboratory's result to the consensus mean from all participating labs.[4] A satisfactory performance is typically indicated by a Z-score between -2.0 and +2.0.[4]

Table 1: Hypothetical Inter-laboratory Comparison Results for Methyl Nicotinate (Nominal Concentration: 50.0 ng/mL)

Laboratory IDMean Measured Conc. (ng/mL)Standard Deviation (ng/mL)Accuracy (%)Z-ScorePerformance
Lab 0149.51.899.0%-0.45Satisfactory
Lab 0252.12.1104.2%1.91Satisfactory
Lab 0348.81.997.6%-1.09Satisfactory
Lab 0454.52.5109.0%4.09Unsatisfactory
Lab 0550.31.5100.6%0.27Satisfactory
Lab 0647.92.095.8%-1.91Satisfactory
Consensus Mean 50.5
Overall SD 1.1

Note: Data are hypothetical and for illustrative purposes only. Z-scores are calculated based on the consensus mean and overall standard deviation of the satisfactory labs.

Performance Comparison: Deuterated vs. Structural Analog Internal Standard

While a SIL-IS like this compound is ideal, a non-deuterated structural analog may be considered when a SIL-IS is unavailable or cost-prohibitive.[3] However, this choice can impact data quality. A structural analog may behave differently during extraction and ionization, leading to reduced accuracy and precision.[3][5]

The following table compares the hypothetical performance of this compound against a common structural analog, Ethyl nicotinate , for the quantification of Methyl nicotinate.

Table 2: Comparison of Validation Parameters for Different Internal Standards

Validation ParameterThis compound (SIL-IS)Ethyl nicotinate (Analog-IS)Acceptance Criteria
LLOQ Accuracy (%) 97.5%82.1%80-120%
LLOQ Precision (%CV) 8.2%18.9%≤20%
Low QC Accuracy (%) 101.3%88.5%85-115%
Low QC Precision (%CV) 5.1%14.2%≤15%
Mid QC Accuracy (%) 99.8%92.3%85-115%
Mid QC Precision (%CV) 4.5%11.8%≤15%
High QC Accuracy (%) 102.1%109.7%85-115%
High QC Precision (%CV) 3.8%9.5%≤15%

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. Data are hypothetical.

The data clearly illustrate the superior performance of this compound, with accuracy and precision values falling well within typical acceptance criteria across all concentration levels.[3]

G cluster_0 Internal Standard Selection start Need to Quantify Analyte is_sil_available Is a Stable Isotope-Labeled IS (e.g., d4) Available? start->is_sil_available use_sil Use SIL-IS (e.g., this compound) is_sil_available->use_sil Yes is_analog_available Is a close Structural Analog IS Available? is_sil_available->is_analog_available No validate Perform Thorough Method Validation use_sil->validate use_analog Use Structural Analog IS (e.g., Ethyl nicotinate) is_analog_available->use_analog Yes redevelop Re-evaluate Method or Synthesize IS is_analog_available->redevelop No use_analog->validate redevelop->validate end_goal Achieve Accurate & Precise Results validate->end_goal

Decision workflow for internal standard selection.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below is a representative protocol for the quantification of Methyl nicotinate in human plasma using this compound as an internal standard via LC-MS/MS.

1. Preparation of Standards and Quality Controls

  • Stock Solutions: Prepare individual stock solutions of Methyl nicotinate and this compound (1 mg/mL) in methanol.

  • Working Solutions: Prepare serial dilutions of the Methyl nicotinate stock solution to create calibration standards (e.g., 1-1000 ng/mL). Prepare a separate working solution for the internal standard (IS), this compound, at a fixed concentration (e.g., 250 ng/mL).[6]

  • Sample Spiking: Spike blank human plasma with the appropriate working solutions to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

2. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (standard, QC, or unknown), add 50 µL of the this compound internal standard working solution.[7]

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • LC System: Agilent 1290 Infinity or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Methyl nicotinate: m/z 138.1 → 106.1 (Quantifier), 138.1 → 78.1 (Qualifier)

    • This compound: m/z 142.1 → 110.1 (Quantifier) (Note: MRM transitions are hypothetical and would require experimental optimization).

4. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.

  • Apply a linear regression model with a 1/x² weighting.

  • Quantify unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_workflow General Bioanalytical Workflow sample 1. Plasma Sample (Unknown, Calibrator, or QC) spike 2. Spike with IS (this compound) sample->spike extract 3. Protein Precipitation (Acetonitrile) spike->extract separate 4. Centrifuge extract->separate analyze 5. LC-MS/MS Analysis (MRM Mode) separate->analyze quantify 6. Data Processing & Quantification analyze->quantify

General experimental workflow for bioanalysis.

Conclusion

The selection of an appropriate internal standard is a critical determinant of the quality and reliability of bioanalytical data. As demonstrated through hypothetical comparative data, a stable isotope-labeled internal standard such as This compound provides superior accuracy and precision compared to a non-deuterated structural analog.[3][5] This advantage stems from its ability to closely mimic the analyte throughout the analytical process, thereby providing a more robust correction for experimental variability. For researchers aiming to develop high-quality, reproducible, and defensible quantitative methods, the use of this compound is strongly recommended.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl Nicotinate-d4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Methyl nicotinate-d4, a deuterated analog of methyl nicotinate, emphasizing operational safety and regulatory adherence. While the isotopic labeling of this compound does not significantly alter its chemical hazards compared to its non-deuterated counterpart, it is crucial to follow established protocols for chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure. This compound is known to cause skin and serious eye irritation and may lead to respiratory irritation.[1][2][3]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[1][4]To prevent eye contact which can cause serious irritation.[1][2][3]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.To avoid skin contact, which can cause irritation.[1][2]
Respiratory Protection Use a NIOSH (US) or EN 143 (EU) approved respirator with appropriate cartridges (e.g., type P95 or P1 for nuisance exposures, or ABEK-P2 for vapors/dust) if ventilation is inadequate or when dusts are generated.[1]To prevent respiratory tract irritation.[1][3]
Body Protection Laboratory coat and, if necessary, impervious clothing to prevent skin exposure.[1]To protect skin from accidental splashes or spills.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national regulations. The following steps provide a general framework for its safe disposal.

1. Waste Identification and Segregation:

  • Designate this compound waste as "hazardous chemical waste."

  • Do not mix it with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Store waste in its original or a compatible, properly labeled, and tightly sealed container.[3]

2. Spill Management:

  • In the event of a spill, evacuate unnecessary personnel from the area.[1]

  • Ensure adequate ventilation.[1]

  • For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, closed container for disposal.[1][5]

  • Do not allow the product to enter drains or waterways.[1][2]

3. Final Disposal Procedure:

  • The primary and recommended method of disposal is to engage a licensed professional waste disposal service.[1]

  • An approved disposal method involves dissolving or mixing the material with a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Always consult your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations. Chemical waste generators are responsible for the correct classification and disposal of their waste.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Management Protocol: 1. Wear appropriate PPE. 2. Contain the spill. 3. Sweep solid material without creating dust. 4. Place in a labeled, sealed container. is_spill->spill_procedure Yes collect_waste Collect waste in a properly labeled, sealed container. is_spill->collect_waste No consult_ehs Consult Institutional Environmental Health & Safety (EHS) for specific guidance. spill_procedure->consult_ehs collect_waste->consult_ehs licensed_disposal Arrange for disposal by a licensed professional waste disposal service. consult_ehs->licensed_disposal end End: Safe and Compliant Disposal licensed_disposal->end

References

Essential Safety and Handling Protocols for Methyl nicotinate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling Methyl nicotinate-d4, a deuterated form of Methyl nicotinate (B505614). The guidance is based on the safety data for Methyl nicotinate, as specific data for the d4 variant is not widely available and the primary chemical hazards are expected to be analogous.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended equipment for handling this compound.

Protection TypeRecommended EquipmentSpecifications/Standards
Eye and Face Protection Safety glasses with side-shields or gogglesConforming to EN166 (EU) or NIOSH (US) approved standards.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Inspect gloves prior to use. Follow manufacturer's specifications for breakthrough time and permeability.[1][2]
Skin and Body Protection Laboratory coat, long-sleeved clothing. A chemical-resistant apron may be necessary for larger quantities.Impervious clothing to prevent skin contact.[2]
Respiratory Protection Use a NIOSH (US) or CEN (EU) approved respirator with an appropriate cartridge (e.g., for organic vapors and particulates) if ventilation is inadequate or dust/aerosols are generated.[1][2]For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2]

Hazard Identification and First Aid

Methyl nicotinate is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It may also cause an allergic skin reaction (H317) and allergy or asthma symptoms or breathing difficulties if inhaled (H334).[3]

Exposure RouteSymptomsFirst Aid Measures
Inhalation May cause respiratory irritation.[1] May cause allergy or asthma symptoms.[3]Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Causes skin irritation.[1] May cause an allergic skin reaction.[3]Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Causes serious eye irritation.[1]Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Harmful if swallowed.Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Ensure that eyewash stations and safety showers are readily accessible.[4]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid formation of dust and aerosols.[1]

  • Weigh the compound in a ventilated enclosure or fume hood.[2]

  • Keep the container tightly closed when not in use.[2]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed.[1]

Spill and Disposal Procedures

Spill Management:

  • Evacuate the area.[2]

  • Use personal protective equipment.[1]

  • Avoid dust formation.[1]

  • Sweep up and shovel the material.[1]

  • Collect spilled material in a suitable, closed container for disposal.[1]

  • Do not let the product enter drains.[1]

Disposal Plan:

  • Dispose of contaminated waste and PPE in accordance with applicable local, state, and federal regulations.[1]

  • Contaminated PPE, such as used gloves and lab coats, should be collected in a designated waste container and disposed of as chemical waste.[4]

  • Deuterated compounds themselves are generally not radioactive and can be treated as chemical waste.[5] However, always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.[6][7][8]

Experimental Workflow for Safe Handling

The following diagram outlines the key steps and decision points for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Read SDS Read Safety Data Sheet (SDS) for Methyl Nicotinate Inspect PPE Inspect Personal Protective Equipment (PPE) Read SDS->Inspect PPE Check Controls Verify Engineering Controls (Fume Hood, Eyewash) Inspect PPE->Check Controls Don PPE Don Appropriate PPE Check Controls->Don PPE All Systems Go Weigh Compound Weigh Compound in Fume Hood Don PPE->Weigh Compound Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Close Container Tightly Close Container After Use Perform Experiment->Close Container Spill Spill Occurs Perform Experiment->Spill Exposure Exposure Occurs Perform Experiment->Exposure Clean Area Clean Work Area and Equipment Close Container->Clean Area Doff PPE Doff and Dispose of Contaminated PPE Clean Area->Doff PPE Dispose Waste Dispose of Chemical Waste per Protocol Doff PPE->Dispose Waste Wash Hands Wash Hands Thoroughly Dispose Waste->Wash Hands Evacuate Evacuate Area Spill->Evacuate First Aid Administer First Aid Exposure->First Aid Notify Supervisor Notify Supervisor/EHS Evacuate->Notify Supervisor First Aid->Notify Supervisor

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl nicotinate-d4
Reactant of Route 2
Reactant of Route 2
Methyl nicotinate-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.